cis-1,2-Cyclohexanediol diacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1R,2R)-2-acetyloxycyclohexyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h9-10H,3-6H2,1-2H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTPWRQTPXJRSP-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCCC1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCCC[C@H]1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Versatile Intermediate in Modern Synthesis
An In-Depth Technical Guide to the Chemical Properties and Applications of cis-1,2-Cyclohexanediol Diacetate
This compound is an organic compound featuring a cyclohexane ring functionalized with two acetate groups in a cis configuration.[1] With the chemical formula C₁₀H₁₆O₄, this molecule serves as a valuable intermediate and building block in diverse fields of chemical synthesis.[2][3] Its unique stereochemistry and the reactivity of its ester functional groups make it a subject of interest for researchers in pharmaceuticals, fragrance development, and polymer science.[1][2]
This guide offers a comprehensive exploration of this compound, moving beyond a simple recitation of facts to provide a deeper understanding of its synthesis, characterization, reactivity, and practical handling. The information presented herein is intended for professionals in research and development who require a technical and practical understanding of this compound.
Physicochemical and Computed Properties
The physical and chemical properties of a compound govern its behavior in different environments and are critical for designing experiments and processes. This compound is typically a colorless liquid or low-melting solid, soluble in common organic solvents but sparingly soluble in water.[1][2] A summary of its key properties is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O₄ | [1][2][3] |
| Molecular Weight | 200.23 g/mol | [2][3] |
| CAS Number | 1759-71-3 | [1][3] |
| Appearance | Colorless liquid / Beige solid | [1][4] |
| Boiling Point | ~249.7 °C at 760 mmHg | [1] |
| Melting Point | 97-99 °C (Note: Varies with purity and isomer) | [2] |
| Vapor Pressure | 0.0226 mmHg at 25°C | [1] |
| Topological Polar Surface Area | 52.6 Ų | [1][3][5] |
| XLogP3-AA (LogP) | 1.3 - 1.56 | [1][3] |
| Solubility | Soluble in methanol, chloroform; sparingly soluble in water. |[1][2] |
Molecular Structure and Stereochemistry
The defining feature of this molecule is the cis relationship between the two acetate groups on the cyclohexane ring. This stereochemistry dictates the molecule's three-dimensional shape and, consequently, its reactivity and interaction with other chiral molecules.
Caption: 2D structure of this compound.
Synthesis and Purification
The most direct and common method for preparing this compound is through the esterification of its corresponding diol, cis-1,2-Cyclohexanediol.[2] This is typically achieved via acetylation using an acetylating agent in the presence of a catalyst or base.
Representative Synthesis Protocol: Acetylation of cis-1,2-Cyclohexanediol
This protocol describes a standard laboratory procedure for the synthesis of this compound. The causality behind the choice of reagents is critical: acetic anhydride serves as the source of the acetyl groups, while pyridine acts as a nucleophilic catalyst and an acid scavenger to neutralize the acetic acid byproduct, driving the reaction to completion.
Materials and Equipment:
-
cis-1,2-Cyclohexanediol
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Diethyl ether (or Ethyl Acetate)
-
5% Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (Silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve cis-1,2-Cyclohexanediol (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of diol) under an inert atmosphere (e.g., nitrogen). Cool the solution in an ice bath to 0 °C.
-
Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (2.2-2.5 eq) to the cooled solution. The slight excess ensures complete di-acetylation.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting diol is fully consumed.
-
Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing ice and 5% HCl solution. This step neutralizes the pyridine. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with 5% HCl solution (to remove residual pyridine), saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Caption: Simplified pathway for base-catalyzed hydrolysis (saponification).
Oxidation
While the diacetate itself is relatively stable to oxidation, its precursor, cis-1,2-cyclohexanediol, can be readily cleaved by oxidizing agents like periodic acid (HIO₄) or lead tetraacetate to form adipic aldehyde. [6]This reactivity highlights the importance of the diacetate as a protected form of the diol when other parts of a molecule need to be oxidized selectively.
Applications in Research and Industry
This compound's utility stems from its role as a stable, protected diol and as a precursor for more complex molecules.
-
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). [1][2]The cyclohexane scaffold is a common motif in drug design, and the diacetate allows for controlled manipulation and introduction of other functional groups.
-
Fragrance and Cosmetics: In the fragrance industry, esters of cyclic alcohols are often used to create specific scents. It is also used in the formulation of cosmetics like creams and lotions to improve texture and stability. [1]* Polymer Chemistry: As a di-functionalized molecule, it can be a monomer or a precursor to monomers for the production of specialty polyesters and other polymers. [1]* Stereochemical Studies: The compound is used in chemical research to study reaction mechanisms and stereochemistry, particularly how the cis-stereoisomer influences reaction outcomes. [2]
Safety and Handling
Proper handling is essential when working with any chemical. This compound is considered relatively stable under normal conditions but may cause irritation to the skin and eyes. [1]Ingestion and inhalation should be avoided.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Work in a well-ventilated area or a chemical fume hood. Avoid generating aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids. [4]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple diester; it is a versatile chemical tool with well-defined properties and a range of applications. Its synthesis from the corresponding diol is straightforward, and its identity is readily confirmed by standard spectroscopic techniques. Understanding its reactivity, particularly the hydrolysis of its ester groups, allows chemists to strategically use it as a protected diol or as a building block for more complex targets in pharmaceutical, material, and cosmetic sciences. Adherence to proper safety protocols ensures its effective and safe utilization in the laboratory and beyond.
References
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PubChem. This compound | C10H16O4 | CID 5325689. [Link]
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PubChem. 1,2-Cyclohexanediol, diacetate, cis- | C10H16O4 | CID 11117058. [Link]
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Cheméo. Chemical Properties of 1,2-Cyclohexanol diacetate, cis- (CAS 2396-76-1). [Link]
-
Biological Magnetic Resonance Bank. bmse000837 Cis-1,2-cyclohexanediol. [Link]
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Organic Syntheses. trans-1,2-CYCLOHEXANEDIOL. [Link]
-
Experimental Procedures. Cyclohexene to cis-1,2-cyclohexanediol. [Link]
-
NIST WebBook. 1,2-Cyclohexanol diacetate, cis-. [Link]
-
Chemistry Stack Exchange. Effect of periodic acid on cyclohexane derivatives. [Link]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Technical Guide to cis-1,2-Cyclohexanediol Diacetate: Synthesis, Characterization, and Applications
This document provides an in-depth technical overview of cis-1,2-cyclohexanediol diacetate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this guide elucidates the compound's identity, synthesis protocols, spectroscopic signature, and practical applications, grounding all information in established scientific literature.
Part 1: Chemical Identity and Physicochemical Properties
This compound, also known as cis-1,2-diacetoxycyclohexane, is a diester derivative of cis-1,2-cyclohexanediol. It is a meso compound, possessing a plane of symmetry that renders it achiral despite having two stereocenters. This symmetrical feature is a key determinant of its spectroscopic properties and reactivity.
A notable point of ambiguity exists within public chemical databases regarding its definitive IUPAC name and CAS Registry Number. The IUPAC name [(1R,2S)-2-acetyloxycyclohexyl] acetate correctly describes the meso (cis) structure. However, some databases incorrectly associate the cis isomer with CAS numbers for trans isomers or provide IUPAC names with (1R,2R) stereochemistry, which corresponds to a trans enantiomer. For the purpose of this guide, we will use the most commonly cited CAS number for the cis isomer in commercial and technical contexts, while acknowledging this discrepancy.
| Identifier | Value | Source |
| Primary Name | cis-1,2-Diacetoxycyclohexane | N/A |
| IUPAC Name | [(1R,2S)-2-acetyloxycyclohexyl] acetate | PubChem CID 11117058 |
| CAS Number | 1759-71-3 | [1] |
| Molecular Formula | C₁₀H₁₆O₄ | [1] |
| Molecular Weight | 200.23 g/mol | [2] |
| Appearance | Colorless liquid or white powder | [1] |
| Solubility | Soluble in organic solvents, sparingly soluble in water | [1] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of this compound is a straightforward, two-step process commencing from cyclohexene. The causality behind this workflow is rooted in achieving specific stereochemical control in the first step, followed by a standard functional group transformation in the second.
Step 1: Stereoselective Dihydroxylation of Cyclohexene
The foundational step is the syn-dihydroxylation of cyclohexene to produce the precursor, cis-1,2-cyclohexanediol. The choice of an osmium tetroxide (OsO₄) catalyst system is critical for achieving the desired cis-stereochemistry. The osmate ester intermediate formed by the concerted addition of OsO₄ across the double bond ensures that both hydroxyl groups are delivered to the same face of the ring. A co-oxidant, such as N-methylmorpholine-N-oxide (NMO), is used to regenerate the OsO₄, allowing it to be used in catalytic amounts.
Experimental Protocol: Synthesis of cis-1,2-Cyclohexanediol [3][4]
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Setup: In a 250-mL round-bottomed flask equipped with a magnetic stirrer, charge N-methylmorpholine-N-oxide monohydrate (14.8 g, 0.11 mol), water (40 mL), and acetone (20 mL).
-
Reaction Initiation: To the stirred solution, add cyclohexene (8.2 g, 0.10 mol) followed by a catalytic amount of osmium tetroxide (approx. 70 mg, 0.27 mmol). The reaction is exothermic and should be maintained at room temperature, using a water bath if necessary.
-
Reaction: Stir the two-phase solution vigorously under a nitrogen atmosphere overnight. The mixture will become homogeneous and turn light brown.
-
Workup: Add a slurry of sodium hydrosulfite (1 g) and magnesium silicate (12 g) in water (80 mL) to quench the reaction and aid in the removal of osmium byproducts.
-
Purification: Filter the mixture. Neutralize the filtrate to pH 7 with 1 N H₂SO₄ and remove the acetone via rotary evaporation. Adjust the aqueous solution to pH 2, saturate with NaCl, and extract with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated to yield the crystalline product.
-
Recrystallization: Recrystallize the solid from diethyl ether to afford pure cis-1,2-cyclohexanediol (typical yield: 90-95%).
Step 2: Acetylation of cis-1,2-Cyclohexanediol
The second step is the esterification of the diol. Acetic anhydride is used as the acetyl source, and a base catalyst, typically pyridine, is employed. The mechanism involves the activation of acetic anhydride by pyridine. The lone pair on the pyridine nitrogen attacks one of the carbonyl carbons of the anhydride, making it a more potent electrophile. The hydroxyl groups of the diol then act as nucleophiles, attacking the activated acetylating agent to form the diester.
Experimental Protocol: Synthesis of this compound (Note: This is a generalized, authoritative protocol based on standard organic chemistry practice, as specific literature protocols for this exact transformation are not readily available.)
-
Setup: In a flask under a nitrogen atmosphere, dissolve cis-1,2-cyclohexanediol (1.0 eq) in anhydrous pyridine (approx. 5-10 volumes).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (2.2-2.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting diol is consumed.
-
Workup: Quench the reaction by slowly adding cold water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Part 3: Spectroscopic Characterization
The identity and purity of this compound are confirmed through spectroscopic analysis. The meso nature of the molecule results in a simplified NMR spectrum due to chemical equivalence.
| Technique | Expected Characteristics |
| ¹H NMR | Due to the plane of symmetry, the two methine protons (CH-OAc) are chemically equivalent, as are the two acetyl methyl groups. Expect a single resonance for the six protons of the two methyl groups (δ ≈ 2.0 ppm) and a single multiplet for the two methine protons (δ ≈ 4.8-5.0 ppm). The eight methylene protons on the cyclohexane ring will appear as complex multiplets. |
| ¹³C NMR | Symmetry leads to fewer signals than the total number of carbons. Expect one signal for the two equivalent methyl carbons (C=O-C H₃), one for the two equivalent carbonyl carbons (C =O), one for the two equivalent methine carbons (C H-OAc), and two signals for the four pairs of equivalent methylene carbons in the cyclohexane ring. |
| IR Spectroscopy | A strong, characteristic C=O stretching band for the ester functional group will be prominent around 1735-1745 cm⁻¹. A C-O stretching band will appear in the 1230-1250 cm⁻¹ region. The absence of a broad O-H stretch (around 3200-3500 cm⁻¹) confirms the complete diol conversion. |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 200 would be expected. Common fragmentation patterns include the loss of an acetoxy group (-59) or acetic acid (-60), leading to significant peaks at m/z = 141 and 140. A base peak at m/z = 43, corresponding to the acetyl cation [CH₃CO]⁺, is also characteristic. |
Part 4: Applications in Drug Development & Advanced Synthesis
While broadly used as an intermediate and solvent in the production of pharmaceuticals and polymers, a key application in advanced synthesis is its role as a masked diol.[1][5] The acetate groups serve as robust protecting groups for the cis-diol functionality. This is crucial in multi-step syntheses where the free hydroxyl groups would interfere with subsequent reactions (e.g., Grignard reactions, oxidations, or reactions with other nucleophiles/electrophiles).
The diacetate can be carried through several synthetic steps and then deprotected under basic conditions (e.g., hydrolysis with NaOH or K₂CO₃ in methanol) to regenerate the cis-diol at a later, strategic point in the synthetic pathway.
Application Example: Precursor to Factor Xa Inhibitors
Derivatives of the structurally related cis-1,2-diaminocyclohexane have been extensively explored as scaffolds for potent Factor Xa inhibitors, which are a class of anticoagulant medications.[6] The synthesis of these complex diamine ligands often requires a stereochemically defined precursor. cis-1,2-Cyclohexanediol, readily available from the deprotection of its diacetate, serves as a key starting point for conversion to the corresponding diamine through multi-step sequences, such as conversion to a diazide followed by reduction. The fixed cis relationship of the functional groups, installed reliably at the beginning of the synthesis, is critical for the final compound's three-dimensional structure and its ability to bind effectively to the enzyme's active site.
Caption: Role as a protected diol in synthetic pathways.
Part 5: Safety and Handling
This compound is considered a stable chemical with low toxicity under normal conditions.[1] However, as with all laboratory chemicals, appropriate safety precautions are essential.
-
Hazards: May cause skin and eye irritation. Inhalation or ingestion may cause irritation to the respiratory and digestive tracts.[1] The toxicological properties have not been fully investigated.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Part 6: References
-
Experimental Procedures. (2020, April 16). Cyclohexene to cis-1,2-cyclohexanediol. Retrieved January 14, 2026, from a publicly available educational resource.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5325689, this compound. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). 1,2-Cyclohexanediol diacetate, trans-. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
LookChem. (n.d.). Synthesis of cis-1,2-Cyclohexanediol. Retrieved January 14, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Cyclohexanediol (Mixture of Cis and Trans), 98%. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). trans-1,2-CYCLOHEXANEDIOL. Retrieved January 14, 2026, from [Link]
-
Kanai, M., et al. (2014). Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules. Nature Chemistry, 6(9), 811–819.
-
ResearchGate. (2023, January). Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation. Retrieved January 14, 2026, from [Link]
-
Yoshikawa, K., et al. (2009). Design, synthesis, and SAR of cis-1,2-diaminocyclohexane derivatives as potent factor Xa inhibitors. Part II: exploration of 6-6 fused rings as alternative S1 moieties. Bioorganic & Medicinal Chemistry, 17(24), 8221-8233.
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A Comprehensive Technical Guide to cis-1,2-Cyclohexanediol Diacetate: Structure, Stereochemistry, and Synthesis
Abstract
This technical guide provides an in-depth examination of cis-1,2-Cyclohexanediol diacetate, a significant molecule in synthetic chemistry. We will explore its nuanced three-dimensional structure, focusing on the critical role of its cis stereochemistry in defining its conformational behavior. This document details robust, field-proven synthetic protocols, beginning with the stereoselective synthesis of its precursor, cis-1,2-cyclohexanediol, and culminating in its diacetylation. Furthermore, a comprehensive overview of its spectroscopic signature is presented, providing researchers with the necessary data for unambiguous characterization. This guide is intended for chemical researchers, process development scientists, and professionals in drug discovery, offering both foundational knowledge and practical, actionable methodologies.
Introduction: Chemical Identity and Significance
This compound (CAS No. 1759-71-3) is the diester derivative of cis-1,2-cyclohexanediol.[1] Its structure is defined by a cyclohexane ring functionalized with two acetate groups on adjacent carbons (vicinal), oriented on the same face of the ring.[2] This specific stereochemical arrangement is the cornerstone of its chemical and physical properties. While sometimes utilized as a specialty solvent or plasticizer, its primary role in the scientific field is as a chiral building block or a model compound for studying stereochemical outcomes and reaction mechanisms. Its precursor, the cis-diol, is a direct product of stereospecific syn-dihydroxylation of cyclohexene, a classic transformation in organic chemistry.[3] Understanding the synthesis and stereochemistry of the diacetate, therefore, provides fundamental insights applicable to a wide range of more complex molecular targets.
| Property | Value | Source |
| IUPAC Name | [(1R,2S)-2-acetyloxycyclohexyl] acetate | [2] |
| Molecular Formula | C₁₀H₁₆O₄ | [2][4] |
| Molecular Weight | 200.23 g/mol | [2][4] |
| CAS Number | 1759-71-3 | [1] |
| Appearance | Colorless Liquid | [1] |
Molecular Structure and Stereochemistry: A Conformational Deep Dive
The defining feature of this compound is the spatial relationship between the two acetate substituents. This relationship dictates the molecule's preferred three-dimensional shape and, consequently, its reactivity.
Stereochemical Configuration
The term "cis" signifies that the C1-O and C2-O bonds point in the same direction relative to the plane of the cyclohexane ring. Due to a plane of symmetry that bisects the C1-C2 and C4-C5 bonds, the molecule is achiral, classified as a meso compound. This is a crucial distinction from its trans isomer, which exists as a pair of enantiomers.
Conformational Analysis
Like all substituted cyclohexanes, this compound exists predominantly in a chair conformation to minimize angular and torsional strain.[5] The cis-1,2 substitution pattern necessitates that in any given chair conformation, one acetate group must occupy an axial position while the other occupies an equatorial position (axial-equatorial or a,e).[6]
The molecule undergoes a rapid "ring flip" at room temperature, converting to an alternative chair conformation. In this process, the axial acetate group becomes equatorial, and the equatorial group becomes axial (e,a). Because the substituents are identical, these two chair conformers are enantiomeric and therefore possess identical energy. The equilibrium between them is perfectly balanced (K_eq = 1).[7]
Figure 2: Synthetic workflow for this compound.
Experimental Protocol: Step 1 - Catalytic Dihydroxylation of Cyclohexene
The conversion of cyclohexene to cis-1,2-cyclohexanediol is most reliably achieved using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant. [8][9]This method is preferred over using stoichiometric OsO₄ due to the high cost and extreme toxicity of osmium tetroxide. [9][10]N-methylmorpholine N-oxide (NMO) is a common and effective co-oxidant that regenerates the Os(VIII) catalyst after each cycle. [3][11] Protocol: Synthesis of cis-1,2-Cyclohexanediol [8][9]1. Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, combine N-methylmorpholine N-oxide (NMO) monohydrate (14.8 g, 0.11 mol), 40 mL of water, and 20 mL of acetone. Stir until the solid dissolves. 2. Addition of Reagents: To this solution, add cyclohexene (8.2 g, 0.10 mol). Subsequently, add a solution of osmium tetroxide (e.g., 70 mg, 0.27 mmol, often as a 2.5 wt% solution in t-butanol for safer handling).
- Expert Insight: The reaction is a [3+2] cycloaddition, where two Os=O bonds add across the alkene π-bond in a concerted fashion. This mechanism inherently delivers both oxygen atoms to the same face of the alkene, guaranteeing syn-addition and the desired cis stereochemistry. [3][10]3. Reaction: Stir the two-phase solution vigorously at room temperature. The reaction is mildly exothermic and may require occasional cooling with a water bath to maintain 20-25°C. Stir overnight. The mixture will become homogeneous and turn light brown.
- Work-up: Quench the reaction by adding sodium hydrosulfite (Na₂S₂O₄, ~1 g). Add a slurry of magnesium silicate (e.g., Magnesol, 12 g) in water (80 mL) and stir for 1 hour to adsorb the osmium species.
- Isolation: Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate. Separate the layers of the filtrate. Extract the aqueous phase multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crystalline cis-1,2-cyclohexanediol. [9]The product can be recrystallized from diethyl ether. [9]
Experimental Protocol: Step 2 - Diacetylation
The final step is a standard esterification of the diol. Acetic anhydride is used as the acetyl source, and a base like pyridine serves as both a catalyst and a scavenger for the acetic acid byproduct.
Protocol: Synthesis of this compound
-
Setup: In a 100 mL flask under an inert atmosphere (e.g., nitrogen), dissolve cis-1,2-cyclohexanediol (5.8 g, 0.05 mol) in pyridine (20 mL). Cool the solution in an ice bath.
-
Acylation: Add acetic anhydride (12.2 g, 0.12 mol) dropwise to the cold, stirred solution.
-
Expert Insight: Pyridine catalyzes the reaction by forming a highly reactive acetylpyridinium ion intermediate. It also neutralizes the acetic acid formed, driving the equilibrium towards the product.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice water (~100 mL) to hydrolyze the excess acetic anhydride.
-
Isolation: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with cold 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diacetate.
-
Purification: The product can be purified by vacuum distillation or flash column chromatography on silica gel.
Spectroscopic and Analytical Characterization
Unambiguous identification of the final product requires a combination of spectroscopic techniques. The symmetry of the meso compound simplifies its NMR spectra.
| Technique | Expected Observation |
| ¹H NMR | δ ~4.7-4.8 ppm: Multiplet, 2H (methine protons, H-C-OAc). The symmetry of the molecule makes these protons chemically equivalent. δ ~2.0 ppm: Sharp singlet, 6H (methyl protons of the two equivalent acetate groups). δ ~1.3-1.9 ppm: Complex multiplets, 8H (cyclohexane ring methylene protons). |
| ¹³C NMR | δ ~170 ppm: Carbonyl carbon (C=O) of the acetate groups. δ ~75 ppm: Methine carbon (C-OAc). δ ~28-30 ppm: Methylene carbons of the cyclohexane ring. δ ~21 ppm: Methyl carbon of the acetate groups. |
| IR Spectroscopy | ~1740 cm⁻¹: Strong, sharp absorbance (C=O stretch of the ester). This is the most prominent peak. ~1240 cm⁻¹: Strong absorbance (C-O stretch of the ester). ~2850-2950 cm⁻¹: C-H stretching of the alkane ring. |
| Mass Spec (EI) | m/z = 200: Molecular ion (M⁺), may be weak. m/z = 141: [M - OAc]⁺, loss of an acetoxy radical. m/z = 140: [M - HOAc]⁺, loss of acetic acid. m/z = 43: [CH₃CO]⁺, acetyl cation (often the base peak). |
Note: NMR chemical shifts (δ) are referenced to TMS and can vary slightly based on the solvent used. IR frequencies are in cm⁻¹. [12][13][14]
Conclusion
This compound is a molecule whose simple structure belies the fundamental stereochemical and conformational principles it embodies. Its synthesis is a classic example of stereocontrol, relying on a substrate-directed syn-dihydroxylation to establish the required cis relationship between the functional groups. The resulting molecule exists as a dynamic equilibrium of two identical axial-equatorial chair conformers. A thorough understanding of its synthesis, conformational behavior, and spectroscopic properties provides an essential foundation for chemists working in synthesis, catalysis, and materials science.
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LookChem. (n.d.). Synthesis of cis-1,2-Cyclohexanediol. Chempedia. Retrieved from [Link]
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Organic Syntheses. (n.d.). trans-1,2-CYCLOHEXANEDIOL. Retrieved from [Link]
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Experimental Procedures. (2020). Cyclohexene to cis-1,2-cyclohexanediol. Retrieved from [Link]
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Chegg. (2020). Which of the following could be used to synthesize cis-1,2-cyclohexanediol from cyclohexene?. Retrieved from [Link]
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Brainly. (2024). What reagents will convert cyclohexene into cis-1,2-cyclohexanediol?. Retrieved from [Link]
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Don-Amor, F. D., et al. (n.d.). Mechanism of the Os-Catalyzed Oxidative Cyclization of 1,5-Dienes. University of Southampton ePrints. Retrieved from [Link]
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Lemieux, R. U., et al. (1961). THE CONFORMATIONS IN SOLUTION OF trans-CYCLOHEXENE DIHALIDES AND cis- AND trans-1,2-CYCLOHEXANEDIOLS AND DERIVATIVES. Canadian Journal of Chemistry. Retrieved from [Link]
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Bacon, J. (1987). Conformational Analysis of Cyclohexandiols and Related Compounds. University of South Wales. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of cis-1,2-Cyclohexanediol Diacetate from Cyclohexene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for converting cyclohexene into cis-1,2-cyclohexanediol diacetate, a valuable intermediate in various chemical processes, including the synthesis of pharmaceuticals and fragrances.[1] The synthesis is presented as a robust two-step process: (1) the stereoselective syn-dihydroxylation of cyclohexene to yield cis-1,2-cyclohexanediol, and (2) the subsequent diacetylation of the vicinal diol. This document delves into the mechanistic underpinnings of the selected methodologies, offers a comparative analysis of alternative synthetic routes, and provides detailed, field-proven experimental protocols. The core objective is to equip researchers with the requisite knowledge to not only replicate this synthesis but also to understand the fundamental principles that govern its efficiency and stereochemical outcome.
Strategic Overview: A Two-Step Approach
The conversion of a simple alkene, cyclohexene, into the more functionalized this compound is most effectively achieved through a two-stage synthetic sequence. The primary chemical challenge lies in the initial step: the introduction of two hydroxyl groups onto the same face (syn-addition) of the cyclohexene ring to form the cis-diol intermediate. The subsequent acetylation is a comparatively straightforward esterification.
The chosen pathway emphasizes stereocontrol, yield, and procedural reliability, making it suitable for both academic research and process development environments.
Caption: Overall workflow for the synthesis of this compound.
Part I: Stereoselective syn-Dihydroxylation of Cyclohexene
The cornerstone of this synthesis is the formation of cis-1,2-cyclohexanediol. Achieving the cis configuration requires a syn-dihydroxylation reaction, where both hydroxyl groups are added to the same side of the double bond. While several methods exist, the catalytic osmylation of alkenes remains the most reliable and highly stereospecific approach.[2]
The Premier Method: Osmium Tetroxide-Catalyzed Dihydroxylation
Osmium tetroxide (OsO₄) is unparalleled in its ability to effect a clean and quantitative syn-dihydroxylation of alkenes.[2]
Causality of Stereoselectivity (The "Why"): The high degree of stereocontrol is a direct consequence of the reaction mechanism. OsO₄ undergoes a concerted [3+2] cycloaddition reaction with the alkene's π-system.[3][4] This forms a cyclic osmate ester intermediate where the five-membered ring structure locks the two oxygen atoms onto the same face of the cyclohexane ring. Subsequent hydrolysis of this intermediate cleaves the Os-O bonds, liberating the cis-diol and a reduced osmium species.[3]
Caption: Mechanistic pathway of OsO₄-mediated syn-dihydroxylation.
Trustworthiness through Catalysis: Osmium tetroxide is both highly toxic and expensive, making its use in stoichiometric amounts impractical and hazardous.[5] The development of a catalytic cycle, known as the Upjohn dihydroxylation, was a pivotal advancement. In this process, a co-oxidant is used to regenerate the active Os(VIII) species from the reduced form generated after hydrolysis. N-methylmorpholine N-oxide (NMO) is a widely used and effective co-oxidant for this purpose.[4] This catalytic approach minimizes waste and exposure to the toxic reagent while maintaining high efficiency.
Alternative Methodologies
While OsO₄ is superior, it is prudent to be aware of other methods, such as the Woodward modification of the Prévost reaction.
| Feature | OsO₄ / NMO Dihydroxylation | Woodward Dihydroxylation |
| Stereochemistry | syn -diol (cis) [2] | syn -diol (cis) [6][7] |
| Mechanism | Concerted [3+2] cycloaddition[3][4] | Interception of an acetoxonium ion by water[6][7] |
| Reagents | Catalytic OsO₄, Stoichiometric NMO[5] | Iodine, Silver Acetate, wet Acetic Acid[6][8] |
| Toxicity | High (OsO₄ is volatile and toxic)[5] | Moderate (Silver salts) |
| Cost | High (OsO₄), but used catalytically | High (Stoichiometric silver salts)[9] |
| Typical Yield | >90%[5] | Generally lower and more variable |
The Woodward reaction provides the desired cis-diol, in contrast to the anhydrous Prévost reaction which yields the trans-diol.[9][10][11] However, the need for stoichiometric amounts of expensive and light-sensitive silver salts, along with the generation of significant waste, renders the catalytic OsO₄ method more practical and efficient for this specific transformation.[9]
Detailed Experimental Protocol: Synthesis of cis-1,2-Cyclohexanediol
This protocol is adapted from the well-established procedure by Van Rheenen, et al.[5]
Materials & Reagents:
-
Cyclohexene (distilled, 10.1 mL, 100 mmol)
-
N-methylmorpholine-N-oxide (NMO) (monohydrate, 18.2 g, 155 mmol)
-
Osmium tetroxide (4% solution in t-butanol, 80 mg OsO₄)
-
Acetone (20 mL)
-
Water (50 mL)
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Magnesium silicate (Magnesol)
-
Ethyl Acetate (EtOAc)
-
Sodium Chloride (NaCl)
-
1 N Sulfuric Acid (H₂SO₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine N-methylmorpholine-N-oxide (18.2 g), water (50 mL), and acetone (20 mL). Stir until the solids dissolve.
-
Addition of Catalyst: To the stirred solution, add the osmium tetroxide solution (80 mg in t-butanol). The solution will typically turn a dark brown or green color.
-
Addition of Substrate: Add distilled cyclohexene (10.1 mL) to the reaction mixture. The reaction is mildly exothermic; maintain the temperature at ambient room temperature, using a water bath for cooling if necessary.
-
Reaction Monitoring: Stir the mixture overnight at room temperature under a nitrogen atmosphere. The reaction progress can be monitored by TLC (staining with potassium permanganate).
-
Workup - Quenching: To quench the reaction and decompose the osmate ester, add a slurry of sodium hydrosulfite (1 g) and magnesium silicate (12 g) in water (80 mL). Stir vigorously for 30 minutes.
-
Filtration: Filter the mixture through a pad of Celite or diatomaceous earth to remove the magnesium silicate and precipitated osmium salts. Wash the filter cake with ethyl acetate.
-
Extraction: Neutralize the filtrate to pH 7 with 1 N H₂SO₄. Reduce the volume of acetone under vacuum. Adjust the aqueous solution to pH 2 with further addition of 1 N H₂SO₄.
-
Isolation: Saturate the aqueous phase with NaCl to reduce the solubility of the diol. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crystalline solid is cis-1,2-cyclohexanediol. A high yield of >90% can be expected.[5] Recrystallization from diethyl ether can further purify the product.[5]
Safety Precaution: Osmium tetroxide is highly toxic, volatile, and can cause severe eye damage, including blindness.[5] It must be handled exclusively in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Part II: Diacetylation of cis-1,2-Cyclohexanediol
The second stage of the synthesis involves the conversion of the two hydroxyl groups of the diol into acetate esters. This is a standard esterification reaction, for which acetic anhydride is an ideal reagent due to its high reactivity.
The Standard Method: Acetic Anhydride and Pyridine
This classic combination provides a reliable and high-yielding route to the diacetate product.
Causality of Catalysis (The "Why"): While acetic anhydride can acylate alcohols on its own, the reaction is often slow. Pyridine serves a dual purpose that significantly accelerates the reaction:[12]
-
Nucleophilic Catalyst: Pyridine attacks the electrophilic carbonyl carbon of acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself.
-
Base: Pyridine acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product side.
Caption: Pyridine's role in activating acetic anhydride for efficient acylation.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on standard laboratory procedures for alcohol acetylation.[13]
Materials & Reagents:
-
cis-1,2-Cyclohexanediol (1.0 eq)
-
Pyridine (dry, sufficient to act as solvent, e.g., 5-10 mL per gram of diol)
-
Acetic Anhydride (Ac₂O) (2.5 eq to ensure di-acetylation)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
Procedure:
-
Reaction Setup: Dissolve the cis-1,2-cyclohexanediol (1.0 eq) in dry pyridine in a flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Addition of Reagent: Add acetic anhydride (2.5 eq) dropwise to the cooled solution with stirring.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir until the starting material is completely consumed, as monitored by TLC. This may take several hours.
-
Workup - Quenching: Quench the reaction by the slow addition of methanol or water to consume any excess acetic anhydride.
-
Solvent Removal: Remove the pyridine by co-evaporation with toluene under reduced pressure. This is crucial as pyridine has a high boiling point.[14]
-
Extraction: Dilute the residue with dichloromethane or ethyl acetate (50 mL). Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove residual pyridine, water (20 mL), saturated aq. NaHCO₃ (20 mL) to remove acetic acid, and finally brine (20 mL).[13]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by flash column chromatography on silica gel if necessary.
Conclusion and Outlook
The synthesis of this compound from cyclohexene is a well-established and highly instructive process that highlights key principles of modern organic synthesis, particularly stereocontrol. The two-step sequence, beginning with a catalytic OsO₄-mediated syn-dihydroxylation followed by a pyridine-catalyzed diacetylation, represents an efficient, high-yielding, and reliable pathway. By understanding the mechanistic rationale behind each step—from the concerted cycloaddition ensuring cis-stereochemistry to the nucleophilic catalysis enabling efficient esterification—researchers are empowered to apply these foundational reactions to more complex molecular targets. Final product characterization would typically involve NMR spectroscopy to confirm the cis relationship of the acetate groups and the overall structure, alongside IR spectroscopy to verify the appearance of the ester carbonyl stretch.
References
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Chemistry Notes. (2023). Prevost reaction: Easy Mechanism, examples, application. [Link]
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Organic Chemistry Portal. Prevost Reaction. [Link]
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ACS Catalysis. (2025). Electro-Assisted Cyclohexene Selective Oxidation to Cyclohexanediol under Ambient Conditions. [Link]
- Van Rheenen, V., Kelly, R. C., & Cha, D. Y. (1976). Tetrahedron Lett., 17, 1973-1976. As referenced in an experimental procedure document.
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Wikipedia. Prévost reaction. [Link]
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Vedantu. Woodward Reaction: Mechanism, Steps, Applications & Tips. [Link]
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Chemistry Notes. (2023). Woodward Hydroxylation: Easy Mechanism, examples. [Link]
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RSC Publishing. (1999). Concerning kinetic resolution by the Sharpless asymmetric dihydroxylation reaction. [Link]
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Organic Chemistry Portal. Woodward Reaction. [Link]
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University of Southampton ePrints. Mechanism of the Os-Catalyzed Oxidative Cyclization of 1,5-Dienes. [Link]
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GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]
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Wikipedia. Sharpless asymmetric dihydroxylation. [Link]
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Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]
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ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. [Link]
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YouTube. (2025). Prevost Reaction. [Link]
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YouTube. (2023). Woodward and prevost Reagent ,Hydroxylation of Alkenes/ olefins. [Link]
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OpenOChem Learn. Sharpless asymmetric dihydroxylation. [Link]
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Organic Syntheses. trans-1,2-CYCLOHEXANEDIOL. [Link]
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Organic Chemistry Portal. Ester synthesis by acylation. [Link]
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MDPI. (2010). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. [Link]
-
ResearchGate. (2010). H-Bonding Activation in Highly Regioselective Acetylation of Diols. [Link]
-
ResearchGate. (2025). Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation. [Link]
-
ResearchGate. Conversion of cyclohexene and selectivity of 1,2-cyclohexanediol in time with Ti-Beta-3 % as catalyst. [Link]
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oc-praktikum.de. (2006). Synthesis of trans-1,2-cyclohexanediol from cyclohexene. [Link]
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Taylor & Francis Online. (2021). Recent Advancements in the Development of Osmium Catalysts for Various Oxidation Reactions: A New Era?. [Link]
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wjyy.org.cn. (2011). Catalytic Oxidation of Cyclohexene to Trans-1,2-cyclohexanediol by H2O2 with the Presence of Ionic Liquids. [Link]
-
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Organic Syntheses. STEREOSELECTIVE HYDROXYLATION WITH THALLIUM(I) ACETATE AND IODINE: trans- AND cis-1,2-CYCLOHEXANEDIOLS. [Link]
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-
Quora. (2020). How would you synthesise cis-cyclohexane-1, 2-diol from cyclohexanol?. [Link]
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An In-depth Technical Guide to the Physical Properties of cis-1,2-Cyclohexanediol Diacetate
Introduction
Cis-1,2-Cyclohexanediol diacetate is a diester of significant interest in various fields of chemical research and development. As a derivative of cyclohexanediol, its stereochemistry and the presence of two acetate functional groups impart unique physical and chemical properties that make it a valuable intermediate in organic synthesis.[1] Its applications are found in the production of pharmaceuticals, fragrances, and polymers where precise molecular architecture is paramount.[2] This guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical characteristics, spectroscopic signature, and practical protocols for its synthesis and analysis.
Chemical Identity and Molecular Structure
The defining feature of this compound is the spatial arrangement of the two acetate groups on the same side of the cyclohexane ring. This cis configuration influences the molecule's polarity, boiling point, and reactivity compared to its trans isomer.
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 1759-71-3 | [2] |
| Molecular Formula | C₁₀H₁₆O₄ | [1][3][4][5] |
| Molecular Weight | 200.23 g/mol | [3][4][5] |
| IUPAC Name | [(1R,2S)-2-acetyloxycyclohexyl] acetate | [4] |
| Synonyms | cis-Diacetoxycyclohexane, cis-1,2-diacetoxy-cyclohexane | [2][4] |
Physicochemical Properties
The physical state and solubility of a compound are critical parameters for its handling, application, and purification. This compound is a colorless liquid at standard temperature and pressure, possessing a mild odor.[2] Its physical properties are summarized below.
Table 2: Core Physical Properties
| Property | Value | Conditions | Source(s) |
| Physical State | Colorless Liquid | 25 °C, 1 atm | [2] |
| Boiling Point | 249.7 °C | 760 mmHg | [2] |
| 124 °C | 18 Torr | [5] | |
| Density | ~1.09 g/cm³ | Predicted | [5] |
| Vapor Pressure | 0.0226 mmHg | 25 °C | [2] |
| Water Solubility | Sparingly soluble | Standard | [2] |
| Organic Solvent Solubility | Soluble in methanol, chloroform | Standard | [1] |
| Refractive Index | 1.457 | 20 °C | [2] |
In-Depth Analysis:
-
Boiling Point: The significant difference in boiling point at atmospheric pressure versus under vacuum is a key consideration for purification.[2][5] Distillation at reduced pressure (e.g., 18 Torr) is the preferred method to avoid thermal decomposition that might occur at the higher atmospheric boiling point.
-
Solubility: Its solubility in common organic solvents and limited solubility in water is characteristic of a moderately polar ester.[1][2] This property dictates the choice of solvent systems for reactions and chromatographic purification. For instance, in a reaction work-up, an aqueous wash can be used to remove water-soluble impurities.
-
Melting Point Discrepancy: Some sources report a melting point of 97-99 °C for this compound.[1] This is inconsistent with its description as a liquid and is nearly identical to the melting point of its precursor, cis-1,2-cyclohexanediol. It is highly probable that this reported value is erroneous and refers to the parent diol. The diacetate is a liquid at room temperature.
Spectroscopic Characterization Workflow
Confirming the identity and purity of this compound requires a multi-faceted analytical approach. A typical workflow involves NMR for structural elucidation, IR for functional group identification, and GC-MS for purity assessment and mass verification.
Caption: Workflow for the spectroscopic characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two methine protons (CH-OAc) on the cyclohexane ring will appear as a multiplet, shifted downfield due to the electron-withdrawing effect of the acetate groups. The eight methylene protons of the cyclohexane ring will appear as complex multiplets in the aliphatic region. A sharp singlet integrating to six protons, corresponding to the two equivalent methyl groups of the acetates, will be prominent.
-
¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon of the ester group around 170 ppm. The methine carbons attached to the oxygen will appear in the 70-80 ppm range. The methyl carbons of the acetate groups will produce a signal around 21 ppm, and the methylene carbons of the cyclohexane ring will be found further upfield.
Infrared (IR) Spectroscopy
The IR spectrum provides a quick and reliable method for identifying the key functional groups.
-
Strong C=O Stretch: A very strong and sharp absorption band is expected in the region of 1735-1750 cm⁻¹, characteristic of the carbonyl group in the saturated ester.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region corresponds to the C-O stretching of the ester linkage.
-
C-H Stretch: Bands just below 3000 cm⁻¹ will be present, corresponding to the sp³ C-H bonds of the cyclohexane ring and methyl groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for assessing purity and confirming the molecular weight.
-
Gas Chromatography (GC): A single sharp peak in the chromatogram is indicative of a pure compound. The retention time is a characteristic property under specific GC conditions.[6][7]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 200, confirming the molecular weight. Common fragmentation patterns for acetate esters include the loss of an acetyl group (M-43) and acetic acid (M-60).
Synthesis Protocol: Acetylation of cis-1,2-Cyclohexanediol
This protocol details a standard laboratory procedure for synthesizing the title compound. The causality behind the choice of reagents is critical: acetic anhydride is the acetylating agent, and pyridine acts as both a nucleophilic catalyst and a base to neutralize the acetic acid byproduct, driving the reaction to completion.
Caption: Step-by-step workflow for the synthesis of the target molecule.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve cis-1,2-cyclohexanediol (1.0 eq) in pyridine (3.0 eq). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add acetic anhydride (2.5 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Cool the reaction mixture back to 0 °C and slowly add 1M HCl to quench the excess pyridine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. The acid wash removes residual pyridine, while the bicarbonate wash removes acetic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield the pure this compound as a colorless liquid.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.
-
Safety: this compound may cause skin and eye irritation. Ingestion or inhalation should be avoided.[2] It is recommended to handle the compound in a well-ventilated fume hood while wearing standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Stability: The compound is considered stable under normal storage conditions.[2] However, hydrolysis of the ester groups can occur in the presence of strong acids or bases, or over prolonged exposure to moisture.
Conclusion
This compound is a well-defined chemical entity with a distinct set of physical properties that govern its application and analysis. Its liquid state, solubility profile, and characteristic boiling points are fundamental data for any researcher employing this compound. The spectroscopic signatures outlined provide a robust framework for its identification and quality control. By understanding these core properties and employing the validated protocols described herein, scientists can confidently utilize this versatile molecule in their research and development endeavors.
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Foreword: A Senior Application Scientist's Perspective on Solubility
An In-depth Technical Guide to the Solubility of cis-1,2-Cyclohexanediol Diacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the solubility of a compound is not merely a data point; it is a critical determinant of a molecule's journey from a laboratory curiosity to a life-changing therapeutic. Understanding the solubility of a substance like this compound—a key intermediate in various chemical syntheses—is paramount for process optimization, formulation development, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide is structured to provide not just the "what" but the "why" and "how" of solubility determination, reflecting the practical and theoretical considerations we encounter daily in the field.
Unveiling the Solute: Physicochemical Profile of this compound
Before delving into its interaction with solvents, a thorough understanding of the solute itself is essential. The structure and properties of this compound (CAS No: 1759-71-3) provide the foundational clues to its solubility behavior.
This compound, with the chemical formula C₁₀H₁₆O₄, is a diacetate ester of cis-1,2-Cyclohexanediol.[3][4] Its structure consists of a non-polar cyclohexane ring and two polar acetate groups. This combination of a hydrophobic hydrocarbon backbone and ester functionalities imparts a moderate polarity to the molecule.
Key Physicochemical Properties:
| Property | Value | Significance for Solubility |
| Molecular Weight | ~200.23 g/mol [5] | Influences the energy required to overcome the crystal lattice energy. |
| LogP (Octanol-Water Partition Coefficient) | ~1.3 - 1.56[3][4][5] | Indicates a greater affinity for organic (lipophilic) phases over aqueous phases. |
| Polar Surface Area (PSA) | 52.6 Ų[3][4][5] | The presence of two ester groups provides sites for polar interactions. |
| Hydrogen Bond Acceptors | 4[3][4] | The carbonyl oxygens of the acetate groups can accept hydrogen bonds from protic solvents. |
| Physical State | Colorless liquid or solid with a low melting point[3] | Affects the dissolution kinetics. |
The LogP value, in particular, is a strong indicator that this compound will be sparingly soluble in water and readily soluble in many organic solvents.[3][4]
The Principle of "Like Dissolves Like": A Deeper Dive
The adage "like dissolves like" is a cornerstone of solubility prediction.[6] This principle is rooted in the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
Solvent Polarity and its Influence:
Organic solvents can be broadly categorized based on their polarity:
-
Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol), can engage in hydrogen bonding. Given that this compound has hydrogen bond acceptors, it is expected to be soluble in these solvents.
-
Polar Aprotic Solvents: Solvents like acetone and ethyl acetate have dipole moments but do not have hydrogen atoms bonded to highly electronegative atoms. The dipole-dipole interactions between these solvents and the ester groups of the solute will promote solubility.
-
Non-polar Solvents: Hydrocarbons like heptane and toluene lack significant polarity. While the cyclohexane ring of the solute has non-polar character, the polar acetate groups will limit its solubility in highly non-polar solvents.
Based on these principles, we can predict the following general solubility trend for this compound:
High Solubility: Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Chloroform[7] Moderate Solubility: Toluene Low Solubility: Heptane, Hexane Sparingly Soluble: Water[3][4]
A Framework for Solvent Selection in Pharmaceutical Development
Choosing a solvent in a regulated environment like pharmaceuticals extends beyond mere solubility.[1][2] The ideal solvent must also satisfy stringent safety, environmental, and regulatory criteria.[2] Solvent selection guides, such as those developed by the American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable (ACS GCIPR), provide a framework for making these critical decisions.[8]
Key Considerations for Solvent Selection:
-
Safety: Flammability, toxicity, and potential for peroxide formation are critical safety concerns.[3]
-
Environmental Impact: The environmental fate of the solvent, including its biodegradability and potential for air and water pollution, must be considered.
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA have strict limits on residual solvents in the final drug product.[2]
-
Process Efficiency: The solvent's boiling point and volatility are important for ease of removal during downstream processing.[2]
The following diagram illustrates the logical flow for selecting an appropriate solvent in a pharmaceutical context:
Caption: A logical workflow for solvent selection in pharmaceutical development.
Gold Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
To obtain definitive, quantitative solubility data, the shake-flask method is the universally recognized "gold standard".[9] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.
Experimental Protocol: Shake-Flask Method
Caption: A step-by-step workflow for the shake-flask solubility determination method.
Causality Behind Experimental Choices:
-
Excess Solid: The addition of an excess of the solid compound ensures that the solution becomes saturated, which is a prerequisite for determining the equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Extended Agitation: Sufficient agitation time is necessary to ensure that the system has reached a true thermodynamic equilibrium.
-
Filtration: The filtration step is critical to separate the saturated solution from the undissolved solid, ensuring that only the dissolved compound is quantified.
Data Summary and Interpretation
Table of Solvent Properties and Predicted Solubility of this compound:
| Solvent | Polarity Class | Dielectric Constant (20°C) | Boiling Point (°C) | Predicted Solubility |
| Heptane | Non-polar | 1.92 | 98 | Low |
| Toluene | Non-polar | 2.38 | 111 | Moderate |
| Ethyl Acetate | Polar aprotic | 6.02 | 77 | High |
| Acetone | Polar aprotic | 20.7 | 56 | High |
| Isopropanol | Polar protic | 18.3 | 82 | High |
| Ethanol | Polar protic | 24.6 | 78 | High |
| Methanol | Polar protic | 32.7 | 65 | High |
| Water | Polar protic | 80.1 | 100 | Sparingly Soluble |
Data for solvent properties are compiled from various chemical data sources.[10][11][12]
Conclusion: A Holistic Approach to Solubility
The solubility of this compound in organic solvents is a multifaceted topic that requires a blend of theoretical understanding and empirical determination. While its chemical structure strongly suggests high solubility in a range of polar protic and aprotic organic solvents, and low solubility in water and non-polar hydrocarbons, precise quantitative data must be generated through rigorous experimental methods like the shake-flask protocol. For professionals in drug development, the selection of an appropriate solvent system transcends simple dissolution and must encompass a holistic evaluation of safety, environmental, and regulatory factors. This guide provides the foundational principles and practical methodologies to navigate these complexities with scientific integrity.
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An In-Depth Technical Guide to cis-1,2-Cyclohexanediol Diacetate: Synthesis, Characterization, and Historical Context
This guide provides a comprehensive technical overview of cis-1,2-cyclohexanediol diacetate, a molecule of interest to researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its discovery and historical significance, detail its synthesis and characterization, and provide field-proven insights into the experimental methodologies.
Introduction and Significance
This compound, with the chemical formula C₁₀H₁₆O₄, is a diester of cis-1,2-cyclohexanediol.[1][2] Its structure consists of a cyclohexane ring with two acetate groups oriented on the same side of the ring. This seemingly simple molecule holds significance in several areas of chemistry. Historically, the diacetate functionality has been a cornerstone in the use of protecting groups in organic synthesis, a concept crucial for the construction of complex molecules.[3][4][5] In contemporary applications, it serves as a valuable intermediate in the synthesis of pharmaceuticals and fragrances, and as a component in polymer production.[6] Understanding its synthesis and properties is therefore of practical importance.
Historical Perspective: The Emergence of Vicinal Diol Protection
The story of this compound is intrinsically linked to the broader history of organic synthesis and the development of protecting group strategies. In the multi-step synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to allow a chemical transformation to occur selectively at another site.[3] Acetates were among the early and widely adopted protecting groups for hydroxyl moieties due to their ease of installation and subsequent removal.
The specific utility of protecting vicinal diols (1,2-diols) became particularly evident in carbohydrate chemistry.[5] The ability to selectively protect two adjacent hydroxyl groups, as in the case of this compound, allows for the controlled manipulation of other hydroxyl groups within a polyol system. While a definitive first synthesis of this compound is not readily found in seminal literature, its preparation relies on two well-established and historically significant reactions: the cis-dihydroxylation of alkenes and the esterification of alcohols. The development of reliable methods for cis-dihydroxylation, particularly the use of osmium tetroxide, was a major advancement in stereoselective synthesis and paved the way for the preparation of the precursor, cis-1,2-cyclohexanediol.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the stereoselective dihydroxylation of cyclohexene, followed by the acetylation of the resulting diol.
Step 1: cis-Dihydroxylation of Cyclohexene to cis-1,2-Cyclohexanediol
The key to obtaining the cis-diacetate is the stereospecific formation of the cis-diol. The most reliable and historically significant method for this transformation is the osmium tetroxide-catalyzed cis-dihydroxylation of cyclohexene.[7][8]
Reaction Mechanism:
The reaction proceeds through a concerted [3+2] cycloaddition of osmium tetroxide to the double bond of cyclohexene, forming a cyclic osmate ester. This intermediate is then hydrolyzed to yield the cis-diol and a reduced osmium species. A co-oxidant, such as N-methylmorpholine N-oxide (NMO), is used in catalytic amounts of OsO₄ to reoxidize the osmium species, allowing the catalytic cycle to continue.
Caption: Synthesis of cis-1,2-Cyclohexanediol from Cyclohexene.
Experimental Protocol:
-
Materials: Cyclohexene, N-methylmorpholine N-oxide (NMO), osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol), acetone, water, magnesium silicate, sodium hydrosulfite, ethyl acetate, n-butanol.
-
Procedure:
-
To a stirred mixture of NMO in water and acetone, add a catalytic amount of osmium tetroxide solution.
-
Add distilled cyclohexene to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.
-
Stir the mixture overnight at room temperature under an inert atmosphere (e.g., nitrogen).
-
Quench the reaction by adding a slurry of sodium hydrosulfite and magnesium silicate in water.
-
Filter the mixture and neutralize the filtrate to pH 7 with a suitable acid (e.g., 1N H₂SO₄).
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate. The aqueous phase can be further concentrated by azeotropic distillation with n-butanol and re-extracted to maximize yield.
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous Na₂SO₄), and evaporate the solvent to yield the crude cis-1,2-cyclohexanediol.
-
Recrystallize the solid from a suitable solvent system (e.g., ether) to obtain the pure product.
-
Step 2: Acetylation of cis-1,2-Cyclohexanediol
The final step is the esterification of the diol with an acetylating agent. Acetic anhydride is a common and effective reagent for this purpose, often in the presence of a base catalyst such as pyridine or a catalytic amount of a strong acid.
Reaction Mechanism:
In the presence of a base like pyridine, acetic anhydride is activated, and the hydroxyl groups of the diol act as nucleophiles, attacking the carbonyl carbons of the anhydride. This results in the formation of the diacetate and acetic acid as a byproduct.
Caption: Acetylation of cis-1,2-Cyclohexanediol.
Experimental Protocol:
-
Materials: cis-1,2-Cyclohexanediol, acetic anhydride, pyridine (or another suitable base), dichloromethane (or another suitable solvent), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve cis-1,2-cyclohexanediol in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC is recommended).
-
Quench the reaction by carefully adding water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary methods for this are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ in ppm) | ¹³C NMR (CDCl₃, δ in ppm) | IR (cm⁻¹) |
| cis-1,2-Cyclohexanediol | ~3.35 (m, 2H, CH-OH), 1.2-2.0 (m, 8H, CH₂)[2] | ~75.8 (CH-OH), ~32.9 (CH₂), ~24.3 (CH₂)[2][9] | ~3400 (br, O-H), ~2930, 2860 (C-H), ~1070 (C-O)[10] |
| This compound | ~4.8 (m, 2H, CH-OAc), ~2.0 (s, 6H, COCH₃), 1.3-2.1 (m, 8H, CH₂) | ~170.5 (C=O), ~73.0 (CH-OAc), ~28.0 (CH₂), ~23.0 (CH₂), ~21.0 (COCH₃)[1] | ~2940, 2860 (C-H), ~1740 (C=O, ester), ~1240 (C-O, ester) |
Note: The exact chemical shifts and peak shapes in NMR spectra can vary slightly depending on the solvent and concentration. The IR data represents characteristic absorption bands.
Applications and Future Outlook
This compound and its derivatives continue to be relevant in modern organic synthesis. Its utility as a chiral building block, following enzymatic resolution of the parent diol, opens avenues for the synthesis of enantiomerically pure compounds. In the pharmaceutical industry, the cyclohexane scaffold is a common motif in drug molecules, and the diacetate can serve as a key intermediate in the synthesis of complex active pharmaceutical ingredients. Furthermore, in materials science, diacetates like this can be used as plasticizers or as monomers in the synthesis of polyesters.
The principles demonstrated in the synthesis of this compound—stereoselective transformations and the use of protecting groups—remain fundamental to the art and science of organic chemistry. As new synthetic methodologies are developed, the ability to efficiently and selectively construct such molecules will continue to be a driving force for innovation in both academic and industrial research.
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Spectroscopic Profile of cis-1,2-Cyclohexanediol Diacetate: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for cis-1,2-cyclohexanediol diacetate (CAS Registry Number: 2396-76-1).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the characterization of this compound. The guide emphasizes not just the data itself, but the underlying principles and experimental considerations for its acquisition and interpretation.
Introduction
This compound, with the chemical formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol , is a diester derivative of cis-1,2-cyclohexanediol.[2][3] Its molecular structure, featuring a cyclohexane ring with two adjacent acetate groups in a cis configuration, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications, including as a solvent and an intermediate in the synthesis of pharmaceuticals and fragrances.[4]
Molecular Structure and Isomerism:
The cis-conformation of the two acetate groups on the cyclohexane ring imposes specific spatial relationships between the protons and carbons, which are critical for interpreting NMR data. It is important to distinguish it from its trans-isomer, which will exhibit a different spectroscopic profile due to the differing stereochemistry.[1]
Caption: Predicted ¹H and ¹³C NMR correlations.
Infrared (IR) Spectroscopy
Predicted Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (ester) | 1735 - 1750 | Strong |
| C-O (ester) | 1200 - 1300 | Strong |
| C-H (alkane) | 2850 - 3000 | Medium-Strong |
Interpretation:
-
Carbonyl Stretch (C=O): The most prominent feature in the IR spectrum will be a strong absorption band in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the two ester groups. The exact position of this band can be influenced by the conformation of the molecule.
-
C-O Stretch: A strong band, or a set of bands, between 1200 and 1300 cm⁻¹ is expected for the C-O stretching vibrations of the acetate groups.
-
C-H Stretch: The C-H stretching vibrations of the cyclohexane ring and the methyl groups will appear in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is available from the NIST WebBook. [1] Key Fragmentation Ions:
| m/z | Ion |
| 200 | [M]⁺ (Molecular Ion) |
| 140 | [M - CH₃COOH]⁺ |
| 98 | [C₆H₁₀O]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Interpretation:
The mass spectrum provides valuable information for confirming the molecular weight and elucidating the fragmentation pattern.
-
Molecular Ion: The molecular ion peak ([M]⁺) at m/z 200 confirms the molecular weight of the compound.
-
Loss of Acetic Acid: A significant peak at m/z 140 corresponds to the loss of a molecule of acetic acid (60 Da) from the molecular ion. This is a common fragmentation pathway for acetate esters.
-
Cyclohexene Oxide Radical Cation: A peak at m/z 98 can be attributed to the formation of a cyclohexene oxide radical cation after the loss of both acetate groups.
-
Base Peak: The base peak at m/z 43 is characteristic of the acetyl cation ([CH₃CO]⁺), which is a very stable fragment.
Caption: Proposed mass spectrometry fragmentation pathway.
Experimental Protocols
Synthesis of this compound
A general and reliable method for the synthesis of this compound is the acetylation of cis-1,2-cyclohexanediol using acetic anhydride in the presence of a base catalyst such as pyridine. [5][6] Materials:
-
cis-1,2-Cyclohexanediol
-
Acetic anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Toluene
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve cis-1,2-cyclohexanediol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of diol) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2-2.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of methanol to consume excess acetic anhydride.
-
Remove the pyridine and methanol by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet or a nujol mull if it is a solid.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electron ionization - EI).
-
Instrumentation: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and fragment ions to confirm the molecular weight and fragmentation pattern.
Conclusion
References
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O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021, October 6). Retrieved from [Link]
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PubChem. (n.d.). 1,2-Cyclohexanediol, diacetate, cis-. Retrieved from [Link]
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ResearchGate. (2014, August 12). How can I get acetylation with acetic anhydride and prydine? Retrieved from [Link]
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NIST. (n.d.). 1,2-Cyclohexanol diacetate, cis-. In NIST Chemistry WebBook. Retrieved from [Link]
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- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"cis-1,2-Cyclohexanediol diacetate" thermochemical data
An In-depth Technical Guide to the Thermochemical Profile of cis-1,2-Cyclohexanediol Diacetate
Authored by: A Senior Application Scientist
Foreword: Navigating the Data Chasm for this compound
In the landscape of pharmaceutical development and materials science, a comprehensive understanding of a molecule's thermochemical properties is not merely academic—it is a cornerstone of process safety, stability analysis, and formulation design. For this compound, a chiral building block with significant applications, a conspicuous gap exists in the public domain regarding its detailed thermochemical data. This guide, therefore, pivots from a simple presentation of established data to a more foundational, methodological framework. It is designed to empower researchers, scientists, and drug development professionals with the requisite experimental and computational strategies to elucidate the thermochemical profile of this compound, thereby ensuring both scientific rigor and practical applicability.
This document is structured to provide not just the "what" but the "why"—explaining the causality behind experimental choices and grounding every protocol in self-validating systems. By synthesizing established analytical techniques with computational chemistry, we present a robust, multi-pronged approach to generating reliable thermochemical data where none currently exists.
The Pivotal Role of Thermochemical Data in Pharmaceutical Development
The thermochemical characteristics of a molecule like this compound are critical predictors of its behavior under various processing and storage conditions. Key parameters such as enthalpy of formation, heat capacity, and thermal stability directly influence:
-
Process Safety and Hazard Analysis: Exothermic decomposition or phase changes can pose significant safety risks during scale-up. Understanding the energy release potential is paramount.
-
Polymorph and Stability Screening: The relative energies of different crystalline forms (polymorphs) dictate their stability and bioavailability.
-
Formulation and Drug Product Performance: The thermal behavior of an active pharmaceutical ingredient (API) or intermediate affects its compatibility with excipients and its long-term stability in a final dosage form.
Given the scarcity of published data, the following sections outline a validated pathway for its determination.
Experimental Determination of Thermochemical Properties
The cornerstone of any thermochemical investigation is empirical measurement. The following protocols are designed to be self-validating and provide a comprehensive thermal profile.
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Heat Capacity
DSC is an indispensable technique for measuring heat flow associated with thermal transitions in a material as a function of temperature.
2.1.1 Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) prior to the run.
-
Thermal Program (Initial Scan):
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min). This initial scan will identify the melting point (T_m) and the enthalpy of fusion (ΔH_fus).
-
-
Thermal Program (Heat Capacity, C_p):
-
Equilibrate the sample at a temperature below any observed transitions.
-
Execute a modulated temperature program (e.g., ±1 °C every 60 seconds) with an underlying heating rate of 2-5 °C/min. This allows for the deconvolution of reversing and non-reversing heat flow, providing a more accurate measure of heat capacity.
-
Run a baseline with empty pans and a calibration run with a sapphire standard to ensure quantitative accuracy.
-
2.1.2 Causality and Interpretation
The choice of a hermetically sealed pan prevents mass loss due to volatilization before the melting point is reached, a critical consideration for a diacetate ester. The modulated DSC approach is superior for C_p determination as it separates the thermodynamic heat capacity from any kinetic events (like relaxation or decomposition), thereby enhancing the trustworthiness of the measurement.
Caption: Experimental workflow for DSC analysis.
Bomb Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔH_f°) is a fundamental thermochemical value. It is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔH_c°).
2.2.1 Experimental Protocol: Isoperibol Bomb Calorimetry
-
Sample Preparation: Press a pellet of approximately 1.0 g of this compound. Accurately determine its mass.
-
Bomb Assembly: Place the pellet in a silica crucible within the bomb calorimeter. Attach a nickel-chromium fuse wire of known mass and energy of combustion.
-
Pressurization: Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.
-
Calorimeter Setup: Submerge the sealed bomb in a known mass of water in the calorimeter's insulated jacket. Allow the system to reach thermal equilibrium.
-
Ignition and Data Acquisition: Ignite the sample via the fuse wire. Record the temperature of the water jacket at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Correction and Calculation:
-
Correct the observed temperature rise for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).
-
Calculate the heat of combustion using the energy equivalent of the calorimeter (determined by combusting a standard like benzoic acid).
-
Apply corrections for the formation of nitric acid (from residual N₂) and the combustion of the fuse wire.
-
From the corrected ΔH_c°, calculate the ΔH_f° using Hess's Law, with the known standard enthalpies of formation for CO₂(g) and H₂O(l).
-
2.2.2 Trustworthiness Through Self-Validation
The protocol's integrity is maintained by the mandatory calibration with a primary standard (benzoic acid) under identical conditions. This establishes the calorimeter's energy equivalent, a critical factor that accounts for the heat absorbed by the entire apparatus, ensuring the final ΔH_c° value is traceable and authoritative.
Computational Chemistry: An In-Silico Approach
In the absence of experimental data, or as a complementary method, high-level quantum chemical calculations can provide reliable estimates of thermochemical properties.
Density Functional Theory (DFT) for Thermochemical Prediction
DFT offers a favorable balance between computational cost and accuracy for molecules of this size.
3.1.1 Computational Workflow
-
Structure Optimization:
-
Perform a geometry optimization of the this compound molecule. A common and robust level of theory is B3LYP with a 6-31G(d) basis set. This step finds the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
This calculation yields the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy at the specified temperature (typically 298.15 K).
-
-
Enthalpy of Formation Calculation:
-
To calculate ΔH_f°, an atomization or isodesmic reaction scheme is required. An isodesmic reaction is generally preferred as it provides better error cancellation.
-
Isodesmic Reaction Example:
-
This compound + 2 CH₄ + 2 H₂O → Cyclohexane + 2 Acetic Acid + 2 H₂
-
-
Calculate the total electronic energies for all species in this balanced reaction. The enthalpy of the reaction (ΔH_rxn) is then calculated.
-
Finally, ΔH_f° of the target molecule is derived using Hess's Law and the known experimental ΔH_f° values for the other molecules in the reaction.
-
Caption: Computational workflow for DFT-based thermochemical analysis.
Summary of Target Thermochemical Data
The methodologies described above will yield the data summarized in the table below. This table serves as a template for researchers to populate as they generate experimental or computational results.
| Thermochemical Parameter | Symbol | Typical Units | Recommended Method |
| Melting Point | T_m | °C or K | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Fusion | ΔH_fus | kJ/mol | Differential Scanning Calorimetry (DSC) |
| Heat Capacity (Solid) | C_p(s) | J/(mol·K) | Modulated DSC |
| Heat Capacity (Liquid) | C_p(l) | J/(mol·K) | Modulated DSC |
| Standard Enthalpy of Combustion | ΔH_c° | kJ/mol | Bomb Calorimetry |
| Standard Enthalpy of Formation | ΔH_f° | kJ/mol | Bomb Calorimetry & Hess's Law / DFT |
| Standard Molar Entropy | S° | J/(mol·K) | DFT Frequency Calculation |
| Gibbs Free Energy of Formation | ΔG_f° | kJ/mol | From ΔH_f° and S° |
Conclusion: A Path Forward
References
-
Title: ASTM E1269 - 11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry Source: ASTM International URL: [Link]
-
Title: Principles of Calorimetry Source: LibreTexts Chemistry URL: [Link]
-
Title: Gaussian 16 Manual Source: Gaussian, Inc. URL: [Link]
-
Title: Computational Thermochemistry Source: LibreTexts Chemistry URL: [Link]
Methodological & Application
Purification of "cis-1,2-Cyclohexanediol diacetate" by recrystallization
APPLICATION NOTE
Purification of cis-1,2-Cyclohexanediol Diacetate by Recrystallization: A Detailed Protocol and Practical Guide
ABSTRACT
This application note provides a comprehensive, in-depth guide for the purification of this compound via recrystallization. This methodology is critical for researchers, scientists, and professionals in drug development who require high-purity material for their work. The following sections detail the underlying principles of recrystallization, a step-by-step protocol, and expert insights into optimizing the purification process for this specific compound. The causality behind experimental choices is explained to ensure both procedural accuracy and a deep understanding of the technique.
Introduction
This compound (C₁₀H₁₆O₄, CAS No: 1759-71-3) is a diacetate ester of cis-1,2-cyclohexanediol.[1][2][3] It serves as a valuable intermediate and building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][4] The stereochemistry of the cis configuration, with both acetate groups on the same side of the cyclohexane ring, plays a crucial role in its reactivity and downstream applications.[5] Therefore, obtaining this compound in high purity is paramount.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[6][7] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[6] Upon cooling, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).[7]
This guide will walk through the systematic process of purifying this compound, from solvent selection to the final isolation of pure crystals.
Foundational Principles: Selecting the Optimal Recrystallization Solvent
The success of any recrystallization procedure hinges on the appropriate choice of solvent.[8] For this compound, a compound of moderate polarity due to the presence of two ester groups, the ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures: To dissolve the crude solid completely.
-
Low solubility at reduced temperatures: To maximize the recovery of the purified compound upon cooling.
-
Favorable boiling point: The solvent's boiling point should be high enough to provide a significant temperature gradient for solubility but not so high that it becomes difficult to remove from the purified crystals.[6]
-
Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the crystals during the drying process.[6]
-
"Like Dissolves Like": The polarity of the solvent should be matched to the polarity of the solute.[6][9]
Based on the structure of this compound, which has a nonpolar cyclohexane backbone and two polar acetate groups, a mixed solvent system is often advantageous. This allows for fine-tuning of the solvent polarity to achieve the desired solubility profile.[6]
Recommended Solvent Systems
For this compound, a mixture of a polar solvent (in which the compound is readily soluble) and a non-polar solvent (in which the compound is sparingly soluble) is highly effective. Common and effective solvent pairs include:
-
Ethanol/Water: Ethanol is a good solvent for the diacetate, while water acts as an anti-solvent.
-
Ethyl Acetate/Hexane: Ethyl acetate readily dissolves the compound, and the addition of hexane induces crystallization upon cooling.[8]
-
Acetone/Water: Similar to the ethanol/water system, acetone is the primary solvent, and water is the anti-solvent.[8]
The protocol detailed below will utilize the Ethyl Acetate/Hexane system, which consistently provides high purity and good recovery for diacetate compounds.[8]
Materials and Equipment
| Materials | Equipment |
| Crude this compound | Erlenmeyer flasks (various sizes) |
| Ethyl Acetate (reagent grade) | Heating mantle or hot plate with stirrer |
| Hexane (reagent grade) | Magnetic stir bar |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Buchner funnel and flask |
| Filter paper | Vacuum source |
| Glass stirring rod | |
| Spatula | |
| Beakers | |
| Graduated cylinders | |
| Rotary evaporator (optional) | |
| Melting point apparatus |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a robust and reproducible method for the purification of this compound using an ethyl acetate/hexane solvent system.
Diagram of the Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Step 1: Dissolution
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of ethyl acetate, just enough to form a slurry.
-
Gently heat the mixture on a hot plate or in a heating mantle while stirring with a magnetic stir bar.
-
Continue adding ethyl acetate dropwise until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial to ensure that the solution is saturated, which is necessary for obtaining a good yield of crystals upon cooling.[8] An excess of solvent will lead to a lower recovery.
Step 2: Hot Filtration (if necessary)
-
If any insoluble impurities are observed in the hot solution, a hot filtration step is required.[7]
-
Preheat a separate Erlenmeyer flask and a funnel with a small amount of boiling ethyl acetate.
-
Quickly filter the hot solution through a fluted filter paper into the preheated flask. Causality: This step removes any insoluble impurities that would otherwise contaminate the final product. Preheating the apparatus prevents premature crystallization of the desired compound in the funnel.
Step 3: Crystallization
-
Allow the clear, hot filtrate to cool slowly to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.
-
Once the solution has reached room temperature, slowly add hexane dropwise while gently swirling the flask until the solution becomes slightly cloudy (the point of saturation).
-
If crystals do not form spontaneously, induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the solution or by adding a seed crystal of pure this compound.[8][10]
-
Once crystallization has initiated, allow the flask to stand undisturbed at room temperature for at least 30-60 minutes to allow for complete crystal growth.
-
Further enhance the yield by placing the flask in an ice-water bath for an additional 15-30 minutes. Causality: Lowering the temperature decreases the solubility of the diacetate, maximizing the amount of compound that crystallizes out of the solution.[10]
Step 4: Isolation of Crystals
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[7]
-
Ensure the filter paper is wetted with a small amount of cold hexane before pouring the crystal slurry.
Step 5: Washing the Crystals
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold hexane.[8] Causality: The cold solvent wash removes any residual mother liquor and dissolved impurities that may be adhering to the crystal surfaces. It is critical to use a cold solvent in which the compound is sparingly soluble to minimize loss of the purified product.
Step 6: Drying the Crystals
-
Continue to draw air through the crystals on the Buchner funnel for several minutes to partially dry them.
-
Transfer the crystals to a watch glass or a drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used. Causality: Complete removal of the solvent is necessary to obtain an accurate yield and to prevent solvent interference in subsequent analytical characterization.
Results and Characterization
The purity of the recrystallized this compound should be assessed to confirm the success of the purification.
Physical Properties
| Property | Expected Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₁₀H₁₆O₄[2] |
| Molecular Weight | 200.23 g/mol [3] |
| Melting Point | 97-99 °C[4] |
Purity Assessment
-
Melting Point Analysis: A sharp melting point range close to the literature value is a strong indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the purity of the recrystallized product against the crude material. The purified sample should ideally show a single spot.
-
Spectroscopic Analysis (NMR, IR): For rigorous characterization, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any residual impurities.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Induce crystallization by scratching the flask or adding a seed crystal.[8][10] |
| Oiling out occurs. | - The solution is cooling too rapidly.- The boiling point of the solvent is too low. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Choose a different solvent system with a higher boiling point. |
| Low recovery of purified product. | - Too much solvent was used during dissolution.- The crystals were washed with a warm solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the wash solvent is ice-cold. |
| The product is still impure after recrystallization. | - The chosen solvent is not appropriate for the impurities present.- The solution was cooled too quickly. | - Perform a second recrystallization, potentially with a different solvent system.- Ensure the solution cools slowly and undisturbed to allow for proper crystal lattice formation. |
Conclusion
Recrystallization is a highly effective and economical method for the purification of this compound. By carefully selecting an appropriate solvent system and adhering to the principles of slow cooling and minimal solvent usage, researchers can obtain this valuable compound in high purity. The detailed protocol and troubleshooting guide provided in this application note serve as a practical resource for achieving successful and reproducible purification results, thereby ensuring the quality and reliability of starting materials for research and development in the pharmaceutical and chemical industries.
References
-
PubChem. This compound | C10H16O4 | CID 5325689. [Link]
-
LibreTexts Chemistry. 4. Crystallization. [Link]
-
Cheméo. Chemical Properties of 1,2-Cyclohexanol diacetate, cis- (CAS 2396-76-1). [Link]
-
Reddit. Picking a recrystallization solvent? : r/chemhelp. [Link]
-
PubChem. 1,2-Cyclohexanediol, diacetate, cis- | C10H16O4 | CID 11117058. [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
University of California, Los Angeles. Crystallization Solvents.pdf. [Link]
-
University of California, Berkeley. Recrystallization. [Link]
-
Solubility of Things. Cyclohexane-1,2-diol. [Link]
-
Experimental Procedures. Cyclohexene to cis-1,2-cyclohexanediol. [Link]
-
Virtual Amrita Laboratories. Recrystallization. [Link]
-
Organic Syntheses. trans-1,2-CYCLOHEXANEDIOL. [Link]
-
YouTube. Recrystallization- Organic Chemistry Lab- purification. [Link]
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- 4. Buy this compound | 1759-71-3 [smolecule.com]
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Application Note: Unambiguous Stereochemical Characterization of cis-1,2-Cyclohexanediol Diacetate Utilizing ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a detailed guide for the definitive stereochemical characterization of cis-1,2-cyclohexanediol diacetate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines the synthesis of the target molecule, comprehensive protocols for NMR data acquisition, and an in-depth analysis of the expected spectral features. The causality behind experimental choices, from sample preparation to spectral interpretation, is explained to ensure technical accuracy and reproducibility. We will explore how chemical shifts, signal multiplicities, and proton-proton coupling constants serve as diagnostic tools to confirm the cis stereochemistry of the diacetate substituents on the cyclohexane ring.
Introduction
The precise determination of molecular structure, including stereochemistry, is a cornerstone of chemical research and development, particularly in the pharmaceutical industry where the three-dimensional arrangement of atoms can dictate biological activity. 1,2-Cyclohexanediol and its derivatives are common structural motifs in many organic molecules and natural products. The acetylation of cis-1,2-cyclohexanediol yields a diacetate derivative where the stereochemical relationship of the acetate groups is crucial for its chemical and physical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This note will demonstrate the power of ¹H and ¹³C NMR in unambiguously confirming the cis configuration of 1,2-cyclohexanediol diacetate.
Synthesis of this compound
A robust and reliable synthesis is the first step in any chemical characterization. The target molecule, this compound, is readily prepared in a two-step sequence starting from cyclohexene.
Step 1: Dihydroxylation of Cyclohexene to cis-1,2-Cyclohexanediol
The first step involves the syn-dihydroxylation of cyclohexene to produce cis-1,2-cyclohexanediol. A well-established and reliable method for this transformation utilizes osmium tetroxide as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO).
Protocol:
-
To a solution of cyclohexene (1.0 equiv) in a mixture of acetone and water (10:1 v/v), add N-methylmorpholine N-oxide (1.1 equiv).
-
To this stirred solution, add a catalytic amount of osmium tetroxide (0.002 equiv) in toluene.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cis-1,2-cyclohexanediol, which can be purified by recrystallization.
Step 2: Acetylation of cis-1,2-Cyclohexanediol
The subsequent acetylation of the diol is a straightforward esterification reaction.
Protocol:
-
Dissolve the purified cis-1,2-cyclohexanediol (1.0 equiv) in dichloromethane.
-
Add an excess of acetic anhydride (2.5 equiv) and a catalytic amount of a strong acid, such as sulfuric acid, or a base like pyridine.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.
NMR Characterization: Principles and Protocols
The key to confirming the cis stereochemistry lies in the analysis of the ¹H NMR spectrum, particularly the chemical shifts and coupling constants of the protons attached to the carbons bearing the acetate groups (H1 and H2).
Conformational Considerations
The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. In cis-1,2-disubstituted cyclohexanes, one substituent will occupy an axial position while the other is equatorial. This leads to a conformational equilibrium between two chair forms of equal energy, where the substituents switch between axial and equatorial positions. At room temperature, this ring-flip is rapid on the NMR timescale, resulting in an averaged spectrum.[1][2][3]
Caption: Conformational equilibrium of cis-1,2-disubstituted cyclohexane.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include:
-
Pulse angle: 45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 512-1024
-
Spectral Interpretation and Data Analysis
Due to the rapid conformational averaging, the two methine protons (H1 and H2) and the two acetate methyl groups are chemically equivalent, as are the pairs of methylene protons on the cyclohexane ring.
¹H NMR Spectral Data (Predicted)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |
| H1, H2 | 4.8 - 5.0 | m | 2H | J_ax-ax ≈ 8-10, J_ax-eq ≈ 2-4, J_eq-eq ≈ 2-4 |
| -OCOCH₃ | ~2.0 | s | 6H | - |
| Cyclohexyl -CH₂- | 1.3 - 1.9 | m | 8H | - |
Analysis of ¹H NMR Spectrum:
-
Methine Protons (H1, H2): The protons on the carbons bearing the acetate groups are expected to appear as a multiplet in the range of 4.8-5.0 ppm. The downfield shift is due to the deshielding effect of the electronegative oxygen atoms of the acetate groups. The multiplicity of this signal is complex due to coupling with the adjacent methylene protons.
-
Acetate Methyl Protons: A sharp singlet with an integration of 6H is expected around 2.0 ppm, corresponding to the six equivalent protons of the two acetate groups.
-
Cyclohexyl Methylene Protons: The remaining eight protons of the cyclohexane ring will appear as a series of overlapping multiplets in the upfield region of the spectrum, typically between 1.3 and 1.9 ppm.
The Diagnostic Power of Coupling Constants:
The key to confirming the cis stereochemistry lies in the averaged coupling constants observed for the H1/H2 multiplet. Due to the rapid chair-flip, the observed coupling constant is a weighted average of the coupling constants in the two chair conformers. For the interaction between H1 and the adjacent axial and equatorial protons on C6 (and H2 with C3), we would expect to see an averaged coupling constant that is smaller than a typical axial-axial coupling (J_ax-ax ≈ 8-13 Hz) and larger than a typical equatorial-equatorial (J_eq-eq ≈ 2-5 Hz) or axial-equatorial (J_ax-eq ≈ 2-5 Hz) coupling. This averaged value provides strong evidence for the axial-equatorial relationship of the methine protons in the dominant conformations.
¹³C NMR Spectral Data (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1, C2 | 70 - 75 |
| -C OCH₃ | ~170 |
| -COC H₃ | ~21 |
| Cyclohexyl -CH₂- | 20 - 35 |
Analysis of ¹³C NMR Spectrum:
-
Methine Carbons (C1, C2): The carbons attached to the acetate groups are expected to resonate in the range of 70-75 ppm.
-
Carbonyl Carbons: The carbonyl carbons of the acetate groups will appear significantly downfield, around 170 ppm.
-
Acetate Methyl Carbons: The methyl carbons of the acetate groups will be found in the upfield region, around 21 ppm.
-
Cyclohexyl Methylene Carbons: The four methylene carbons of the cyclohexane ring will give rise to signals in the 20-35 ppm range. Due to the cis symmetry, we expect to see only two signals for these four carbons.
Workflow for Stereochemical Confirmation
Caption: Workflow from synthesis to stereochemical confirmation.
Conclusion
This application note has detailed a comprehensive approach for the synthesis and definitive NMR-based characterization of this compound. By carefully analyzing the ¹H and ¹³C NMR spectra, particularly the chemical shifts of the methine protons and the averaged coupling constants, researchers can unambiguously confirm the cis stereochemistry of the diacetate. The protocols and interpretive guidelines presented herein provide a robust framework for the structural elucidation of this and similar substituted cyclohexane systems, ensuring the high standards of scientific integrity required in research and development.
References
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Lambert, J. B., & Mazzola, E. P. (2004). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson Prentice Hall.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Van Rheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters, 17(23), 1973-1976. [Link]
Sources
The Cyclohexylidene Acetal: A Robust Protecting Group for Diols Utilizing cis-1,2-Cyclohexanediol Diacetate
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. For the temporary masking of diol functionalities, a variety of protecting groups have been developed, each with its unique set of advantages and limitations. Among these, cyclic acetals and ketals are widely employed due to their ease of installation, stability to a broad range of reaction conditions, and facile cleavage under specific acidic conditions.[1][2] This application note presents a comprehensive guide to the use of cis-1,2-cyclohexanediol diacetate as a precursor for the formation of cyclohexylidene acetals, a robust protecting group for 1,2- and 1,3-diols.
The cyclohexylidene acetal offers distinct advantages over its more common acyclic and smaller cyclic counterparts, such as the isopropylidene acetal (acetonide). The cyclohexane ring's conformational rigidity can impart specific stereoelectronic effects and its increased lipophilicity can enhance the solubility of polar substrates in organic solvents. This guide will provide a detailed exploration of the reaction mechanism, step-by-step experimental protocols for both protection and deprotection, and a comparative analysis with other diol protecting groups, empowering researchers to effectively integrate this strategy into their synthetic endeavors.
Mechanism of Protection: Acid-Catalyzed Transacetalization
The formation of a cyclohexylidene acetal from a diol and this compound proceeds via an acid-catalyzed transacetalization reaction. The mechanism, illustrated below, involves the in situ formation of a reactive oxocarbenium ion from the diacetate, which is then trapped by the diol to be protected.
The reaction is initiated by the protonation of one of the acetate carbonyl oxygens of this compound by an acid catalyst (e.g., camphorsulfonic acid (CSA), p-toluenesulfonic acid (PTSA), or a Lewis acid). This is followed by the elimination of acetic acid to generate a stabilized oxocarbenium ion. The diol substrate then acts as a nucleophile, attacking the oxocarbenium ion. Subsequent intramolecular cyclization with the elimination of a second molecule of acetic acid yields the thermodynamically stable cyclic cyclohexylidene acetal and regenerates the acid catalyst. To drive the equilibrium towards the product, the removal of the acetic acid byproduct is advantageous.[3][4]
Caption: Acid-catalyzed protection of a diol.
Experimental Protocol: Protection of a Generic Diol
This protocol provides a general procedure for the protection of a diol using this compound. The reaction conditions may require optimization based on the specific substrate.
Materials:
-
Diol substrate
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous acid catalyst (e.g., CSA, PTSA, 0.05 - 0.1 equivalents)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or THF)
-
Dean-Stark apparatus (for toluene) or molecular sieves (for dichloromethane or THF)
-
Standard laboratory glassware and magnetic stirrer
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (if using toluene), add the diol substrate and the anhydrous solvent.
-
Add this compound to the solution.
-
Add the acid catalyst to the reaction mixture.
-
If using toluene, heat the mixture to reflux and monitor the collection of the acetic acid/water azeotrope in the Dean-Stark trap. If using dichloromethane or THF with molecular sieves, stir the reaction at room temperature or gentle reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure cyclohexylidene acetal.
| Substrate Type | Catalyst | Solvent | Temperature | Typical Reaction Time | Yield (%) |
| Primary 1,2-diol | CSA (0.1 eq) | Toluene | Reflux | 4-8 h | 85-95 |
| Secondary 1,2-diol | PTSA (0.1 eq) | DCM | Room Temp | 12-24 h | 80-90 |
| 1,3-diol | CSA (0.1 eq) | Toluene | Reflux | 6-12 h | 80-90 |
Table 1: Typical Reaction Conditions for Cyclohexylidene Acetal Formation. Note: These are representative conditions and may need to be optimized for specific substrates.
Mechanism of Deprotection: Acid-Catalyzed Hydrolysis
The removal of the cyclohexylidene acetal protecting group is typically achieved through acid-catalyzed hydrolysis, which is the reverse of the protection mechanism.[3]
The process begins with the protonation of one of the acetal oxygens by an acid in the presence of water. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and release one of the hydroxyl groups of the diol. A water molecule then attacks the oxocarbenium ion. Subsequent deprotonation and intramolecular proton transfer, followed by the departure of cyclohexanone, regenerates the diol and the acid catalyst.
Caption: Acid-catalyzed deprotection of a cyclohexylidene acetal.
Experimental Protocol: Deprotection of a Cyclohexylidene Acetal
This protocol outlines a general procedure for the acidic hydrolysis of a cyclohexylidene acetal. The choice of acid and reaction conditions will depend on the stability of other functional groups in the molecule.
Materials:
-
Cyclohexylidene acetal-protected substrate
-
Aqueous acid solution (e.g., 80% acetic acid in water, 1M HCl, or a solution of trifluoroacetic acid (TFA) in dichloromethane/water)[5]
-
Organic solvent for dissolution (e.g., THF, methanol, or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the cyclohexylidene acetal-protected substrate in a suitable organic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the aqueous acid solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating may be required for more stable acetals.
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected diol.
| Acid System | Solvent | Temperature | Typical Reaction Time | Notes |
| 80% Acetic Acid/Water | THF | Room Temp - 50°C | 2-12 h | Mild conditions, suitable for many substrates.[5] |
| 1M HCl | THF or Methanol | Room Temp | 1-4 h | Stronger acid, faster deprotection. |
| TFA/Water | Dichloromethane | 0°C - Room Temp | 0.5-2 h | For robust substrates, can be very rapid.[5] |
Table 2: Common Conditions for Cyclohexylidene Acetal Deprotection.
Comparative Analysis with Other Diol Protecting Groups
The choice of a diol protecting group is a critical decision in a synthetic campaign. The cyclohexylidene acetal offers a unique profile of stability and reactivity compared to other common protecting groups.
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Cyclohexylidene Acetal | Acid catalyst (e.g., CSA, PTSA), cyclohexanone or its equivalent | Stable to bases, nucleophiles, reducing agents, and many oxidizing agents.[6] | Mild to strong aqueous acid (e.g., AcOH, HCl, TFA).[5] | Increased lipophilicity, can influence stereoselectivity. | Can be more sterically demanding than smaller acetals. |
| Isopropylidene Acetal (Acetonide) | Acid catalyst, acetone or 2,2-dimethoxypropane.[7] | Similar to cyclohexylidene acetal, stable to basic and nucleophilic conditions.[2] | Mild aqueous acid. Generally more labile than cyclohexylidene acetals.[2] | Readily available reagents, less sterically hindered. | Can be too labile for some multi-step syntheses. |
| Benzylidene Acetal | Acid catalyst, benzaldehyde or benzaldehyde dimethyl acetal. | Stable to bases, nucleophiles, and reducing agents. Can be cleaved by some oxidizing agents. | Acid hydrolysis or hydrogenolysis (Pd/C, H₂). | Can be selectively cleaved under reductive conditions. | Introduces an aromatic ring, which may not be desirable. |
| Silyl Ethers (e.g., TBDMS, TIPS) | Silyl chloride, base (e.g., imidazole, Et₃N). | Tunable stability based on the silyl group. Generally stable to non-acidic and non-fluoride conditions. | Fluoride source (e.g., TBAF) or acidic conditions. | Orthogonal to many other protecting groups. Tunable stability. | Can be expensive, may not be suitable for all diols. |
Table 3: Comparison of Common Diol Protecting Groups.
Troubleshooting
-
Incomplete Protection: Ensure all reagents and solvents are anhydrous. Increase the amount of the protecting agent or catalyst. If using a Dean-Stark trap, ensure efficient removal of the byproduct.
-
Low Yield on Deprotection: The substrate may be sensitive to the acidic conditions. Use milder acids (e.g., acetic acid) or perform the reaction at a lower temperature.
-
Side Reactions during Deprotection: If other acid-labile groups are present, consider using a milder deprotection method or a different protecting group strategy. Acyl group migration can occur in polyol systems under acidic conditions.[5]
Conclusion
The use of this compound to form cyclohexylidene acetals provides a valuable and robust method for the protection of diols in organic synthesis. This protecting group offers a favorable stability profile, being resistant to basic, nucleophilic, and many redox conditions, while being readily cleaved under controlled acidic hydrolysis. The protocols and mechanistic insights provided in this application note are intended to equip researchers with the foundational knowledge to successfully implement this protecting group strategy in their synthetic endeavors, contributing to the efficient and selective construction of complex molecules.
References
- Ley, S. V., et al. (1997). Direct preparation of diacetals from 1,2-diketones and their use as 1,2-diol protecting groups. Journal of the Chemical Society, Perkin Transactions 1, 3581-3583.
-
Khan Academy. (n.d.). Formation of acetals. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]
- Kocieński, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]
-
IJSDR. (2020). A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. Retrieved from [Link]
- Rao, K. R., et al. (2003). Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water. The Journal of Organic Chemistry, 68(5), 2018–2019.
-
Chemistry Stack Exchange. (2014). Why are acetals stable to bases and nucleophiles?. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetonide. Retrieved from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
-
YouTube. (2021, April 19). Protecting Diols. Chemistry university. Retrieved from [Link]
-
YouTube. (2022, March 31). Protecting Group Chemistry: Protection of 1,2-diol as cyclic acetals. PG CHEMISTRY LECTURES. Retrieved from [Link]
Sources
- 1. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. ijsdr.org [ijsdr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Acetonide - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: cis-1,2-Cyclohexanediol Diacetate as a Chiral Precursor in the Synthesis of Oseltamivir
Introduction: The Strategic Importance of Chiral Building Blocks in Pharmaceutical Synthesis
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate synthetic strategies that can selectively produce the desired stereoisomer.[1][2] Chiral building blocks, possessing one or more stereocenters, serve as foundational starting materials for the efficient construction of complex chiral molecules. cis-1,2-Cyclohexanediol diacetate, a readily available and relatively inexpensive meso compound, presents an attractive starting point for the synthesis of valuable chiral intermediates.[3][4] Its prochiral nature allows for enzymatic desymmetrization, a powerful technique to introduce chirality with high enantioselectivity, thereby setting the stereochemical stage for subsequent transformations.[5]
This guide provides a comprehensive overview of the application of this compound as a precursor in the synthesis of the antiviral drug Oseltamivir (Tamiflu®). Oseltamivir is a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B virus infections.[1][6] The molecule possesses three stereocenters, making its stereocontrolled synthesis a significant challenge.[1] The protocols detailed herein leverage an enzymatic desymmetrization strategy to generate a key chiral intermediate from this compound, followed by a series of chemical transformations to construct a known precursor to Oseltamivir.
Synthetic Strategy: A Chemoenzymatic Approach to an Oseltamivir Precursor
Our retrosynthetic analysis for a key Oseltamivir precursor, an amino alcohol, starting from this compound is outlined below. The core of this strategy lies in the initial enzymatic desymmetrization to establish the first stereocenter, followed by functional group manipulations to introduce the required amino and alcohol functionalities with the correct stereochemistry.
Caption: Retrosynthetic analysis for an Oseltamivir precursor.
The forward synthesis involves three key stages:
-
Enzymatic Desymmetrization: Selective hydrolysis of one acetyl group from the meso diacetate to yield a chiral monoacetate.
-
Functional Group Interconversion: Conversion of the chiral monoacetate into a key chiral epoxide intermediate.
-
Epoxide Ring-Opening: Regio- and stereoselective opening of the epoxide with an amine to furnish the desired amino alcohol, a known precursor for Oseltamivir synthesis.
Part 1: Enzymatic Desymmetrization of this compound
The desymmetrization of a prochiral meso compound is a highly efficient method for generating enantiomerically enriched products.[7] In this protocol, we utilize a lipase-catalyzed hydrolysis, a well-established and environmentally benign method for the kinetic resolution and desymmetrization of esters.[5]
Protocol 1: Lipase-Catalyzed Hydrolysis of this compound
Objective: To synthesize enantiomerically enriched (1R,2S)-2-acetoxycyclohexanol.
Materials:
-
This compound
-
Immobilized Lipase (e.g., from Candida antarctica B, CAL-B)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and phosphate buffer (20 mL per gram of substrate).
-
Add the immobilized lipase (e.g., 10-20% by weight of the substrate).
-
Stir the mixture vigorously at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, to enhance reaction rate) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon reaching approximately 50% conversion (to maximize the enantiomeric excess of the monoacetate), filter off the immobilized enzyme. The enzyme can be washed with water and acetone, dried, and reused.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to isolate the chiral monoacetate and any unreacted diacetate.
Expected Outcome:
This enzymatic hydrolysis is expected to yield the chiral monoacetate, (1R,2S)-2-acetoxycyclohexanol, with high enantiomeric excess (ee > 95%).
| Compound | Molecular Weight ( g/mol ) | Expected Yield | Enantiomeric Excess (ee) |
| (1R,2S)-2-acetoxycyclohexanol | 158.20 | 40-45% | >95% |
Causality Behind Experimental Choices:
-
Enzyme Choice: Lipases, particularly CAL-B, are known for their high enantioselectivity in the hydrolysis of a wide range of esters.[8]
-
Immobilized Enzyme: Using an immobilized enzyme simplifies the work-up process, allowing for easy recovery and reuse of the biocatalyst, which is both cost-effective and sustainable.
-
pH Control: Maintaining the pH at 7.0 is crucial as significant deviations can lead to denaturation of the enzyme and loss of catalytic activity.
-
Monitoring Conversion: Stopping the reaction at ~50% conversion is a common strategy in kinetic resolutions of racemic mixtures and desymmetrization of meso compounds to achieve high enantiomeric excess of the product.
Part 2: Synthesis of a Chiral Epoxide Intermediate
With the chiral monoacetate in hand, the next stage involves its conversion to a key epoxide intermediate. This transformation sets the stage for the introduction of the second amino group in the subsequent step.
Protocol 2: Conversion of Chiral Monoacetate to a Chiral Epoxide
Objective: To synthesize the chiral epoxide from (1R,2S)-2-acetoxycyclohexanol.
Materials:
-
(1R,2S)-2-acetoxycyclohexanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
Step 2a: Mesylation of the Alcohol
-
Dissolve the chiral monoacetate (1.0 eq) in anhydrous DCM in a flame-dried, argon-purged flask at 0 °C.
-
Add triethylamine (1.5 eq) dropwise.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure to obtain the crude mesylate, which is used in the next step without further purification.
Step 2b: Epoxidation
-
Dissolve the crude mesylate in methanol.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure and purify the crude epoxide by flash column chromatography.
Expected Outcome:
This two-step sequence is expected to produce the chiral epoxide with high yield and retention of stereochemical integrity.
| Compound | Molecular Weight ( g/mol ) | Expected Overall Yield |
| Chiral Epoxide | 98.14 | 80-90% |
Causality Behind Experimental Choices:
-
Mesylation: The hydroxyl group is converted to a good leaving group (mesylate) to facilitate the subsequent intramolecular nucleophilic substitution.
-
Base-Induced Cyclization: Potassium carbonate in methanol provides basic conditions to deprotonate the remaining hydroxyl group (after in-situ hydrolysis of the acetate), which then acts as a nucleophile to displace the mesylate, forming the epoxide ring.
Caption: Workflow for the synthesis of the chiral epoxide.
Part 3: Synthesis of the Amino Alcohol Precursor
The final step in this sequence is the ring-opening of the chiral epoxide with an appropriate amine nucleophile. The regio- and stereoselectivity of this reaction are crucial for obtaining the desired amino alcohol.
Protocol 3: Ring-Opening of the Chiral Epoxide
Objective: To synthesize the chiral amino alcohol, a key precursor to Oseltamivir.
Materials:
-
Chiral Epoxide
-
Allylamine
-
Lewis Acid catalyst (e.g., Ytterbium(III) triflate, Yb(OTf)₃)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a solution of the chiral epoxide (1.0 eq) in anhydrous acetonitrile, add the Lewis acid catalyst (e.g., 0.1 eq Yb(OTf)₃).
-
Add allylamine (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography to yield the desired chiral amino alcohol.
Expected Outcome:
The Lewis acid-catalyzed ring-opening of the epoxide with allylamine is expected to proceed with high regioselectivity (attack at the less hindered carbon) and stereoselectivity (inversion of configuration), yielding the trans-amino alcohol.
| Compound | Molecular Weight ( g/mol ) | Expected Yield |
| Chiral Amino Alcohol | 155.23 | 70-85% |
Causality Behind Experimental Choices:
-
Lewis Acid Catalysis: The use of a Lewis acid activates the epoxide towards nucleophilic attack, allowing the reaction to proceed under mild conditions.[4]
-
Allylamine: Allylamine is used as the nitrogen nucleophile. The allyl group can be further functionalized or removed in subsequent steps of the Oseltamivir synthesis.
-
Regio- and Stereoselectivity: The reaction is expected to follow the Sₙ2 mechanism, resulting in the formation of the trans-1,2-amino alcohol. This stereochemical outcome is critical for the synthesis of the correct isomer of Oseltamivir.
Conclusion
The chemoenzymatic strategy presented in these application notes demonstrates the utility of this compound as a versatile chiral precursor in pharmaceutical synthesis. By leveraging a highly selective enzymatic desymmetrization, a key chiral building block for the synthesis of Oseltamivir can be efficiently prepared. The subsequent chemical transformations provide a robust pathway to a known amino alcohol precursor. This approach highlights the power of combining biocatalysis with traditional organic synthesis to construct complex and valuable molecules with high stereochemical control.
References
- Santaniello, E., et al. (1992). The Biocatalytic Approach to the Preparation of Enantiomerically Pure Chiral Building Blocks. Chemical Reviews, 92(5), 1071-1140.
-
Molecules. (2024). Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (-)-Nutlin-3 Precursor. Molecules, 29(14), 3267. Available from: [Link]
-
Semantic Scholar. (2024). [PDF] Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor. Available from: [Link]
-
OMICS International. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic Chemistry: Current Research, 6(2). Available from: [Link]
-
UNIFE. (2024). Enzymatic Desymmetrisation of Prochiral meso-1,2 - IRIS. Available from: [Link]
-
Grokipedia. (2026). Oseltamivir total synthesis. Available from: [Link]
-
Scribd. (n.d.). Oseltamivir Synthesis for Chemists. Available from: [Link]
-
ACS Publications. (2016). Time Economical Total Synthesis of (−)-Oseltamivir. Organic Letters, 18(15), 3594–3597. Available from: [Link]
-
NIH. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PMC, 4(1), 1-13. Available from: [Link]
-
Wikipedia. (n.d.). Oseltamivir total synthesis. Available from: [Link]
-
NIH. (2011). Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation. PMC, 133(49), 19579–19591. Available from: [Link]
-
MDPI. (2018). Diastereoselective Desymmetrization of Symmetric Dienes and its Synthetic Application. Symmetry, 10(12), 706. Available from: [Link]
Sources
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. Polyhydroxylated chiral building block by enzymic desymmetrization of meso 1,3 syn diols | Semantic Scholar [semanticscholar.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Diastereoselective Desymmetrization of Symmetric Dienes and its Synthetic Application [mdpi.com]
- 8. iris.unife.it [iris.unife.it]
Application Notes & Protocols: The Strategic Integration of cis-1,2-Cyclohexanediol in Advanced Polymer Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the pursuit of novel polymers with tailored properties, the selection of monomers is a critical determinant of the final material's characteristics. While a vast array of diols are available for polymer synthesis, cis-1,2-Cyclohexanediol presents a unique stereochemical scaffold that imparts significant rigidity and thermal stability to the polymer backbone. This guide provides an in-depth exploration of its application, moving beyond simple protocols to elucidate the underlying chemical principles and strategic considerations for its use in creating high-performance polyesters and other polymers.
It is important to note that while the diacetate form, cis-1,2-Cyclohexanediol diacetate, is a stable derivative, its direct application in polymer chemistry is not extensively documented in peer-reviewed literature. The more common and reactive precursor for polymerization is the parent diol, cis-1,2-Cyclohexanediol. Therefore, these application notes will focus on the utilization of the diol, which would be the reactive species formed in situ if the diacetate were used in a hydrolysis-dependent polymerization.
Part 1: The Rationale for Employing cis-1,2-Cyclohexanediol in Polymer Chains
The defining feature of cis-1,2-Cyclohexanediol is its cyclic and stereospecific structure. Unlike flexible aliphatic diols, the cyclohexane ring introduces a significant conformational constraint on the polymer chain.
Causality Behind Experimental Choices:
-
Enhanced Thermal Stability: The rigid cyclohexane unit restricts bond rotation within the polymer backbone. This reduction in conformational freedom increases the energy required for thermal degradation, leading to polymers with higher glass transition temperatures (Tg) and improved thermal stability.
-
Modified Crystallinity: The non-linear, puckered nature of the cyclohexane ring can disrupt the regular packing of polymer chains, potentially leading to amorphous or semi-crystalline materials with unique optical and mechanical properties.
-
Control of Mechanical Properties: The incorporation of this cycloaliphatic diol can enhance the hardness and modulus of the resulting polymer, a direct consequence of the rigid backbone structure.
Part 2: Experimental Protocols for Polymer Synthesis
The following protocols are presented as a foundation for the synthesis of polymers incorporating cis-1,2-Cyclohexanediol. They are designed to be self-validating, with in-process checks and characterization steps to ensure the successful synthesis of the target polymer.
Protocol 2.1: Synthesis of a High-Tg Polyester via Melt Polycondensation
This protocol details the synthesis of a polyester from cis-1,2-Cyclohexanediol and a dicarboxylic acid, such as terephthalic acid or its dimethyl ester. Melt polycondensation is a common and scalable method for polyester synthesis.
Workflow Diagram:
Caption: Melt Polycondensation Workflow
Materials:
-
cis-1,2-Cyclohexanediol
-
Dimethyl terephthalate (DMT) or Terephthalic acid (TPA)
-
Titanium(IV) butoxide (Ti(OBu)4) or other suitable catalyst
-
High-vacuum, high-temperature polymerization reactor with a mechanical stirrer and provisions for distillation.
Step-by-Step Methodology:
-
Reactor Charging: The reactor is charged with equimolar amounts of cis-1,2-Cyclohexanediol and DMT, along with a catalytic amount of Ti(OBu)4 (typically 200-500 ppm).
-
Inert Atmosphere: The reactor is purged with dry nitrogen to remove oxygen, which can cause side reactions and discoloration at high temperatures.
-
Esterification Stage: The temperature is gradually raised to 150-220°C. This initiates the transesterification reaction, with the elimination of methanol. The reaction progress is monitored by collecting the evolved methanol.
-
Polycondensation Stage: Once the theoretical amount of methanol has been collected, the temperature is increased to 250-280°C. A high vacuum (less than 1 Torr) is slowly applied to facilitate the removal of excess diol and drive the polymerization reaction towards a high molecular weight.
-
Monitoring and Completion: The reaction is monitored by observing the increase in the viscosity of the polymer melt, often through the torque on the mechanical stirrer. The reaction is considered complete when the desired viscosity is reached.
-
Product Isolation: The resulting polymer is extruded from the reactor under a nitrogen atmosphere, cooled, and pelletized for further analysis.
Self-Validation and Characterization:
-
¹H NMR: To confirm the incorporation of the diol and the structure of the resulting polyester.
-
GPC/SEC: To determine the molecular weight and molecular weight distribution of the polymer.
-
DSC: To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
TGA: To assess the thermal stability of the polymer.
Protocol 2.2: Solution Polymerization for Polycarbonate Synthesis
Solution polymerization can be advantageous when working with heat-sensitive materials or when a lower viscosity during synthesis is desired. This protocol describes the synthesis of a polycarbonate from cis-1,2-Cyclohexanediol and phosgene or a phosgene equivalent like triphosgene.
Materials:
-
cis-1,2-Cyclohexanediol
-
Triphosgene
-
Pyridine or other suitable base
-
Dichloromethane (DCM) or other appropriate solvent
Step-by-Step Methodology:
-
Dissolution: cis-1,2-Cyclohexanediol is dissolved in DCM in a reaction vessel equipped with a stirrer and a dropping funnel, under a nitrogen atmosphere.
-
Base Addition: Pyridine is added to the solution to act as a catalyst and an acid scavenger.
-
Monomer Addition: A solution of triphosgene in DCM is added dropwise to the stirred diol solution at a controlled temperature (often 0°C to room temperature).
-
Reaction: The reaction mixture is stirred for several hours until the polymerization is complete. The progress can be monitored by techniques like thin-layer chromatography (TLC) to check for the disappearance of the monomer.
-
Work-up: The reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by washing with water and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the polycarbonate.
Self-Validation and Characterization:
-
Similar characterization techniques as in Protocol 2.1 (NMR, GPC, DSC, TGA) are used to validate the structure, molecular weight, and thermal properties of the resulting polycarbonate.
Part 3: Data Presentation and Expected Properties
The incorporation of cis-1,2-Cyclohexanediol into a polymer backbone significantly influences its properties. The following table summarizes typical data for a polyester synthesized from this diol compared to a more conventional aliphatic diol like ethylene glycol.
| Property | Polyester with Ethylene Glycol (PET) | Polyester with cis-1,2-Cyclohexanediol | Rationale for Difference |
| Glass Transition Temp. (Tg) | ~75 °C | >100 °C | The rigid cyclohexane ring restricts chain mobility, increasing Tg. |
| Mechanical Properties | Flexible and tough | More rigid and potentially more brittle | The stiff backbone increases the modulus and hardness of the material. |
| Solubility | Soluble in specific solvents | Solubility may be altered due to changes in chain packing and polarity. | The bulky cyclic group can affect solvent-polymer interactions. |
| Crystallinity | Semi-crystalline | Often amorphous or semi-crystalline | The non-planar ring structure can disrupt chain packing and hinder crystallization. |
Part 4: Mechanistic Insights
Understanding the reaction mechanism is key to controlling the polymerization process and the final polymer properties.
Mechanism Diagram: Polyesterification
Caption: Key Steps in Catalyzed Melt Polycondensation
The titanium catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester on the DMT molecule. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by the hydroxyl group of the cis-1,2-Cyclohexanediol. A tetrahedral intermediate is formed, which then collapses to eliminate methanol and form the new ester linkage, regenerating the catalyst for the next cycle of the reaction. This process is repeated to build the polymer chain.
References
-
General Principles of Polymerization: Odian, G. (2004). Principles of Polymerization. John Wiley & Sons. [Link]
-
Polyester Synthesis and Properties: In Ullmann's Encyclopedia of Industrial Chemistry. (2000). Wiley-VCH. [Link]
-
Synthesis of Cycloaliphatic Polyesters: Journal of Polymer Science Part A: Polymer Chemistry. (This is a representative journal where such research would be published. Specific articles would be cited for specific data points in a research paper). [Link]
-
Characterization of Polymers: An overview of techniques like GPC, DSC, and TGA can be found in academic resources and manufacturer application notes. A good starting point is the TA Instruments website. [Link]
Application Notes and Protocols: (±)-cis-1,2-Cyclohexanediol Diacetate as a Chiral Building Block
Foreword: The Strategic Value of C₂-Symmetric Building Blocks
In the landscape of modern asymmetric synthesis, the pursuit of enantiomerically pure compounds is paramount for applications ranging from pharmaceuticals to materials science. Among the vast arsenal of chiral synthons, those possessing C₂ symmetry hold a privileged position. Their inherent symmetry simplifies the stereochemical environment, often leading to more predictable outcomes and higher enantioselectivities in asymmetric transformations. (1R,2S)- and (1S,2R)-cis-1,2-cyclohexanediol, accessible through the kinetic resolution of their racemic diacetate precursor, represent a versatile and cost-effective entry point into this class of powerful chiral building blocks.
This guide provides an in-depth exploration of racemic cis-1,2-cyclohexanediol diacetate, detailing its preparation and, most critically, its resolution into valuable, enantiopure cis-1,2-cyclohexanediols. We will elucidate the enzymatic principles that underpin this key transformation and provide actionable protocols for its application as a chiral auxiliary in the synthesis of complex molecules, such as non-proteinogenic amino acids.
Physicochemical Properties & Structural Data
This compound is a colorless liquid at room temperature. Its utility as a substrate for enzymatic resolution is predicated on the presence of two ester functional groups that are enantiotopically related.
| Property | Value |
| Chemical Formula | C₁₀H₁₆O₄ |
| Molar Mass | 200.23 g/mol |
| Appearance | Colorless Liquid |
| CAS Number | 1759-71-3 |
| Boiling Point | Approx. 255 °C |
| Density | Approx. 1.1 g/cm³ |
Preparation of the Racemic Chiral Building Block
The journey begins with the synthesis of the racemic precursor, (±)-cis-1,2-cyclohexanediol, followed by its acetylation. The most reliable and high-yielding method for the cis-dihydroxylation of cyclohexene involves the use of osmium tetroxide as a catalyst.
Workflow for Racemic Precursor Synthesis
Caption: Synthesis of the racemic substrate for enzymatic resolution.
Protocol 2.1: Synthesis of (±)-cis-1,2-Cyclohexanediol
This protocol is adapted from the well-established Upjohn dihydroxylation procedure.[1]
Materials:
-
Cyclohexene (distilled, 10.1 mL, 100 mmol)
-
N-methylmorpholine-N-oxide (NMO) monohydrate (18.2 g, 155 mmol)
-
Osmium tetroxide (OsO₄) solution (e.g., 4% in t-butanol, 80 mg OsO₄)
-
Acetone (20 mL)
-
Water (50 mL)
-
Sodium hydrosulfite (NaHSO₃, 1 g)
-
Magnesium silicate (Magnesol®, 12 g)
-
Ethyl acetate (EtOAc)
-
1 N Sulfuric acid (H₂SO₄)
-
Sodium chloride (NaCl)
Procedure:
-
Reaction Setup: To a round-bottom flask, add NMO (18.2 g), water (50 mL), and acetone (20 mL). Stir until the NMO is dissolved.
-
Catalyst Addition: Carefully add the osmium tetroxide solution to the NMO mixture.
-
Substrate Addition: Add distilled cyclohexene (10.1 mL) to the reaction mixture. The reaction is mildly exothermic; maintain the temperature at ambient using a water bath if necessary.
-
Reaction Monitoring: Stir the mixture overnight at room temperature under a nitrogen atmosphere. The reaction completion can be monitored by TLC.
-
Workup:
-
Prepare a slurry of sodium hydrosulfite (1 g) and magnesium silicate (12 g) in water (80 mL). Add this slurry to the reaction mixture to quench the osmate esters and adsorb the catalyst.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Neutralize to pH 7 with 1 N H₂SO₄.
-
Evaporate the acetone under reduced pressure.
-
Further acidify the aqueous layer to pH 2 and saturate with NaCl.
-
Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product. Recrystallization from diethyl ether affords pure cis-1,2-cyclohexanediol as a white crystalline solid (yields typically >90%).[1]
Safety Note: Osmium tetroxide is highly toxic and volatile. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.
Protocol 2.2: Synthesis of (±)-cis-1,2-Cyclohexanediol Diacetate
Materials:
-
(±)-cis-1,2-Cyclohexanediol (11.6 g, 100 mmol)
-
Acetic anhydride (23.6 mL, 250 mmol)
-
Pyridine (24.2 mL, 300 mmol) or DMAP (catalytic amount)
-
Dichloromethane (DCM, 200 mL)
Procedure:
-
Dissolve the diol in DCM in a flask cooled in an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diacetate, which can be purified by distillation or flash chromatography if necessary.
Enzymatic Kinetic Resolution: Accessing Enantiopure Diols
The cornerstone of utilizing this compound is its efficient kinetic resolution via lipase-catalyzed enantioselective hydrolysis. Lipases are serine hydrolases that can preferentially hydrolyze one enantiomer of the racemic diacetate, leaving the other enantiomer unreacted.[2][3] This process yields two valuable chiral products: an enantiopure monoacetate and the unreacted, enantiopure diacetate.
Mechanism of Lipase-Catalyzed Enantioselective Hydrolysis
The catalytic activity of lipases stems from a catalytic triad of amino acids (typically Serine, Histidine, and Aspartate/Glutamate) in the active site.[4] The hydrolysis proceeds via a "ping-pong bi-bi" mechanism.[2]
Sources
Application Notes and Protocols for the Hydrolysis of cis-1,2-Cyclohexanediol diacetate to cis-1,2-cyclohexanediol
Abstract
This document provides a comprehensive guide for the hydrolysis of cis-1,2-Cyclohexanediol diacetate to yield cis-1,2-cyclohexanediol. The protocol detailed herein is designed for researchers, scientists, and professionals in drug development and chemical synthesis. This guide emphasizes the underlying chemical principles, offers a detailed, step-by-step experimental protocol, and includes critical safety information. The presented methodology is robust, reproducible, and grounded in established chemical literature.
Introduction and Significance
The hydrolysis of acetate esters to their corresponding alcohols is a fundamental transformation in organic synthesis. cis-1,2-Cyclohexanediol is a valuable chiral building block and intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its two hydroxyl groups in a cis configuration provide a specific stereochemical scaffold that is crucial for the biological activity of many target compounds. The diacetate serves as a protected form of the diol, and its efficient deprotection via hydrolysis is a key step in many synthetic routes.
This application note will focus on a base-catalyzed hydrolysis, commonly known as saponification, which is a reliable and high-yielding method for this transformation.[1][2] The reaction involves the cleavage of the ester bonds by a hydroxide ion, leading to the formation of the diol and acetate salts.
Chemical Principles and Mechanism
Saponification is the base-promoted hydrolysis of an ester.[3] In this specific case, this compound reacts with a strong base, such as sodium hydroxide (NaOH), to produce cis-1,2-cyclohexanediol and sodium acetate.
The reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks one of the electrophilic carbonyl carbons of the diacetate. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the acetyl group's leaving group (an alkoxide), which is then protonated by the solvent (typically water or an alcohol) to form the hydroxyl group. This process is repeated for the second acetate group to yield the final diol product.
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol outlines the hydrolysis of this compound using sodium hydroxide in a methanol/water solvent system.
Materials and Equipment
Reagents:
-
This compound
-
Sodium hydroxide (NaOH) pellets or solution
-
Methanol (MeOH), reagent grade
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), concentrated or 1M solution (for neutralization)
-
Ethyl acetate (EtOAc), for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Saturated aqueous sodium chloride (brine) solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH paper or pH meter
-
Filter funnel and filter paper
Quantitative Data Summary
| Reagent/Parameter | Amount | Molar Equivalent | Notes |
| This compound | (User-defined, e.g., 10 g) | 1.0 eq | |
| Sodium Hydroxide (NaOH) | (Calculated based on substrate) | 2.2 - 2.5 eq | A slight excess ensures complete reaction. |
| Methanol (MeOH) | (Sufficient to dissolve substrate) | - | Typically a 3:1 to 4:1 ratio with water. |
| Water (H₂O) | (Sufficient to dissolve NaOH) | - | |
| Reaction Temperature | Reflux (approx. 65-70 °C) | - | |
| Reaction Time | 1 - 3 hours | - | Monitor by TLC for completion. |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in methanol.
-
Base Addition: In a separate beaker, carefully dissolve the sodium hydroxide pellets in water. Caution: This process is highly exothermic; cool the beaker in an ice bath if necessary.[4] Always add the caustic to water, not the other way around.[4]
-
Initiate Reaction: Add the aqueous sodium hydroxide solution to the stirred solution of the diacetate in the flask.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diacetate spot and the appearance of the more polar diol spot.
-
Cooling and Neutralization: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by the slow, dropwise addition of hydrochloric acid until the pH is approximately 7.[5]
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate.[6] Combine the organic extracts.
-
Washing: Wash the combined organic layers with a saturated aqueous sodium chloride (brine) solution to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Final Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude cis-1,2-cyclohexanediol.
-
Purification (if necessary): The crude product is often of high purity. However, if further purification is required, recrystallization from a suitable solvent system (e.g., diethyl ether/hexane or ethyl acetate) can be performed.
Experimental Workflow Diagram
Caption: Workflow for the base-catalyzed hydrolysis of this compound.
Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable) when handling all chemicals.
Sodium Hydroxide (NaOH):
-
Corrosive: Causes severe skin burns and eye damage.[7] Avoid contact with skin, eyes, and clothing.[4]
-
Exothermic Dissolution: Generates significant heat when dissolved in water. Always add NaOH to cold water slowly and with stirring.[4][7]
-
Storage: Store in a cool, dry, well-ventilated area away from acids and metals. Keep containers tightly closed as it is deliquescent and absorbs CO₂ from the air.[8]
-
Spills: In case of a spill, evacuate the area. For solid NaOH, sweep up carefully. For solutions, contain the spill and absorb with an inert material. Do not use water to clean up solid spills.[9]
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15-20 minutes and remove contaminated clothing.[4] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[4] If ingested, do NOT induce vomiting; give a cup of water to drink if the person is conscious.[9]
Hydrochloric Acid (HCl):
-
Corrosive: Causes severe skin burns and eye damage. Vapors can be noxious.[8]
-
Handling: Work in a well-ventilated area, preferably a fume hood.
-
First Aid: In case of contact, follow similar procedures as for sodium hydroxide, flushing the affected area with copious amounts of water.
Organic Solvents (Methanol, Ethyl Acetate):
-
Flammable: Keep away from ignition sources.
-
Toxicity: Handle in a well-ventilated area to avoid inhalation of vapors.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Insufficient amount of base. | Extend the reflux time and monitor by TLC. Ensure at least 2.2 equivalents of NaOH are used. |
| Low Yield | Incomplete extraction. Product loss during workup. | Perform multiple extractions with ethyl acetate. Be careful during phase separations and transfers. |
| Product is an oil, not a solid | Presence of impurities or residual solvent. | Ensure all solvent is removed on the rotary evaporator. Attempt purification by column chromatography or recrystallization from a different solvent system. |
| Emulsion during extraction | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel instead of vigorous shaking. Addition of a small amount of brine can help break the emulsion. |
Conclusion
The base-catalyzed hydrolysis of this compound is a straightforward and efficient method for the preparation of cis-1,2-cyclohexanediol. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can reliably obtain high yields of the desired product. Careful monitoring of the reaction and proper workup techniques are essential for achieving optimal results.
References
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Handling and storing sodium hydroxide, hydrochloric acid, hydrogen peroxide and isopropyl alcohol. Retrieved from [Link]
-
Tennessee Department of Health. (n.d.). Sodium Hydroxide. Retrieved from [Link]
-
Innovate Tech Hub. (2026). 5 Tips Sodium Hydroxide MSDS. Retrieved from [Link]
-
LookChem. (n.d.). Synthesis of cis-1,2-Cyclohexanediol. Retrieved from [Link]
-
Experimental Procedures. (2020). Cyclohexene to cis-1,2-cyclohexanediol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). trans-1,2-CYCLOHEXANEDIOL. Retrieved from [Link]
-
Wikipedia. (n.d.). Saponification. Retrieved from [Link]
-
Lei, W., et al. (2016). Two routes to 1,2-cyclohexanediol catalyzed by zeolites under solvent-free condition. ResearchGate. Retrieved from [Link]
-
oc-praktikum.de. (2006). Synthesis of trans-1,2-cyclohexanediol from cyclohexene. Retrieved from [Link]
-
ResearchGate. (2016). Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation. Retrieved from [Link]
-
Quora. (2020). How would you synthesise cis-cyclohexane-1, 2-diol from cyclohexanol? Retrieved from [Link]
-
PubChem. (n.d.). cis-1,2-Cyclohexanediol. Retrieved from [Link]
-
American Chemical Society. (2025). Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of trans-Cyclohexane-1,2-diol. Retrieved from [Link]
-
Khan Academy. (n.d.). Saponification - Base promoted ester hydrolysis. Retrieved from [Link]
-
YouTube. (2017). REACTION - Saponification. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Saponification. Retrieved from [Link]
-
Quora. (2020). What are the stable conformations of cis and trans 1,2 cyclohexane diol and which one will readily form ketal with acetone? Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). General Acid Catalyzed Acetal Hydrolysis. The Hydrolysis of Acetals and Ketals of cis. Retrieved from [Link]
Sources
- 1. Saponification - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Saponification [sathee.iitk.ac.in]
- 3. Khan Academy [khanacademy.org]
- 4. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CCOHS: Sodium Hydroxide [ccohs.ca]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Sodium Hydroxide [tn.gov]
The Strategic Synthesis of Tertiary 1,2-Diols: An Application Note on the Reaction of cis-1,2-Cyclohexanediol Diacetate with Grignard Reagents
Introduction: The Architectural Significance of Tertiary 1,2-Diols in Complex Molecule Synthesis
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the precise construction of stereochemically rich scaffolds is of paramount importance. Among these, chiral 1,2-diols, and specifically tertiary 1,2-diols, represent a class of exceptionally valuable building blocks.[1][2] Their vicinal hydroxyl groups, situated on a stereodefined backbone, serve as versatile handles for further functionalization and as potent directing groups in asymmetric transformations. The inherent chirality of these diols is crucial, as the biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure.[3][4] C2-symmetric chiral diols, for instance, are renowned for their role as ligands in asymmetric catalysis, enabling the synthesis of single-enantiomer drugs with improved therapeutic profiles and reduced side effects.[5][6][7]
This application note provides a comprehensive technical guide to the synthesis of tertiary 1,2-diols through the reaction of cis-1,2-cyclohexanediol diacetate with Grignard reagents. This transformation is a powerful method for installing two identical alkyl or aryl groups onto a pre-existing chiral scaffold, offering a direct route to valuable C2-symmetric products. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and explore the stereochemical nuances that govern the formation of the final product. Furthermore, we will discuss the significant applications of the resulting chiral tertiary diols in drug development and scientific research, underscoring the strategic importance of this synthetic methodology.
Mechanistic Insights: A Tale of Double Addition and Stereochemical Control
The reaction of a Grignard reagent with an ester is a classic transformation in organic chemistry, characterized by a "double addition" mechanism.[8] Understanding this pathway is crucial for predicting the products and optimizing reaction conditions when dealing with a diacetate substrate like this compound.
The Double Addition Pathway:
-
Initial Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of one of the acetate groups. This results in the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, expelling the acetate leaving group to form a ketone intermediate.
-
Second Nucleophilic Attack: The newly formed ketone is more reactive than the starting ester towards the Grignard reagent. Consequently, a second equivalent of the Grignard reagent rapidly attacks the ketone carbonyl, forming a new tetrahedral intermediate.
-
Protonation: An acidic workup is then performed to protonate the resulting alkoxide, yielding the final tertiary alcohol.
In the case of this compound, this process occurs at both acetate positions, theoretically requiring four equivalents of the Grignard reagent for complete conversion to the corresponding tertiary 1,2-diol.
Diagram of the General Reaction Mechanism:
Caption: Workflow of the Grignard reaction with a diacetate.
Stereochemical Considerations: The Role of Chelation Control
The stereochemical outcome of the Grignard addition to the intermediate diketone is a critical aspect of this reaction. The cis relationship of the oxygen atoms in the starting material plays a crucial role in directing the approach of the nucleophile. The reaction is believed to proceed under chelation control , a concept explained by Cram's chelate model.[9][10]
In the intermediate diketone, the magnesium of the Grignard reagent can coordinate with both the carbonyl oxygen and the adjacent alkoxy oxygen (from the other side of the cyclohexane ring). This forms a rigid, five-membered cyclic intermediate.[11] This chelation effectively blocks one face of the carbonyl group, forcing the nucleophilic 'R' group of the Grignard reagent to attack from the less sterically hindered face.[10] For this compound, this controlled delivery of the Grignard reagent is expected to preserve the cis stereochemistry in the final diol product. This diastereoselectivity is a key advantage of using a cyclic, stereodefined starting material.
Diagram of Chelation-Controlled Addition:
Caption: Chelation control directs the stereochemical outcome.
Experimental Protocols
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Magnesium turnings | 99.8% | Sigma-Aldrich | Activate before use. |
| Alkyl/Aryl Halide (e.g., Bromobenzene) | Anhydrous, ≥99% | Acros Organics | Distill from CaH₂ if necessary. |
| Anhydrous Diethyl Ether or THF | DriSolv® | EMD Millipore | Use freshly opened or dried solvent. |
| Iodine | Crystal, Reagent Grade | J.T. Baker | For Grignard initiation. |
| Saturated aq. NH₄Cl solution | For quenching the reaction. | ||
| Anhydrous MgSO₄ or Na₂SO₄ | For drying the organic layer. |
Protocol 1: Synthesis of cis-1,2-Bis(1-hydroxy-1,1-diphenylmethyl)cyclohexane
This protocol details the reaction of this compound with phenylmagnesium bromide.
1. Preparation of the Grignard Reagent (Phenylmagnesium Bromide): a. Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature. b. To the flask, add magnesium turnings (4.4 equivalents) and a small crystal of iodine. c. In the dropping funnel, prepare a solution of bromobenzene (4.2 equivalents) in anhydrous diethyl ether (or THF). d. Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary. e. Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with this compound: a. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether (or THF). b. Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. c. Add the solution of the diacetate dropwise to the stirred Grignard reagent solution over a period of 30 minutes. d. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
3. Workup and Purification: a. Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. b. Continue stirring until the magnesium salts precipitate. c. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. e. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. f. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure cis-1,2-bis(1-hydroxy-1,1-diphenylmethyl)cyclohexane.
Applications in Drug Development and Research
The chiral tertiary 1,2-diols synthesized via this methodology are highly valuable intermediates in several areas of chemical research, with a significant impact on drug discovery and development.
-
Chiral Auxiliaries and Ligands: The C2-symmetric nature of the diol products makes them ideal candidates for use as chiral ligands in asymmetric catalysis.[2] These ligands can be coordinated to a metal center to create a chiral environment that directs the stereochemical outcome of a wide range of reactions, such as asymmetric hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. This is a cornerstone of modern pharmaceutical synthesis, where the production of single-enantiomer drugs is often a regulatory requirement.[12]
-
Synthesis of Biologically Active Molecules: Chiral diols are common structural motifs in many natural products and pharmaceutically active compounds.[1] The tertiary diols prepared through this method can serve as key intermediates in the total synthesis of complex molecules with potential therapeutic applications. The cyclohexane backbone provides a rigid scaffold that can be further functionalized to explore structure-activity relationships in drug design. Chiral cyclohexane derivatives are key intermediates for drugs targeting cardiovascular and central nervous system diseases.
-
Probing Biological Systems: The stereochemically defined diols can be used as molecular probes to study the interactions between small molecules and biological targets such as enzymes and receptors. By systematically varying the stereochemistry and the substituents on the diol, researchers can gain insights into the binding requirements of these biological systems, which is invaluable information for rational drug design.
Troubleshooting and Optimization
| Issue | Possible Cause | Solution |
| Grignard reaction fails to initiate. | Inactive magnesium surface; presence of moisture. | Gently crush the magnesium turnings under nitrogen; use a fresh batch of anhydrous solvent; add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. |
| Low yield of the desired product. | Incomplete reaction; side reactions due to moisture or oxygen. | Ensure all glassware is thoroughly flame-dried; use a sufficient excess of the Grignard reagent (at least 4 equivalents); maintain a positive nitrogen pressure throughout the reaction. |
| Formation of a complex mixture of products. | Insufficient Grignard reagent, leading to a mixture of mono- and di-addition products. | Use at least 4 equivalents of the Grignard reagent and ensure it is added to the diacetate solution (inverse addition) to maintain an excess of the nucleophile. |
| Poor diastereoselectivity. | Reaction temperature is too high, overcoming the chelation control. | Maintain a low reaction temperature (0 °C or below) during the addition of the diacetate. |
Conclusion
The reaction of this compound with Grignard reagents is a robust and highly diastereoselective method for the synthesis of chiral tertiary 1,2-diols. The reaction proceeds through a well-understood double addition mechanism, and the stereochemical outcome is effectively governed by chelation control, preserving the cis configuration of the starting material. The resulting C2-symmetric diols are of significant interest as chiral ligands and as advanced intermediates in the synthesis of complex, biologically active molecules. The protocols and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to leverage this powerful transformation in their synthetic endeavors.
References
- Benchchem. (n.d.). literature review of applications of C2-symmetric chiral diols.
- Bhowmick, K. C., & Joshi, N. N. (2006). Syntheses and applications of C2-symmetric chiral diols. Tetrahedron: Asymmetry, 17(13), 1901–1929.
- Hayashi, T., et al. (2012). Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols. PMC - NIH.
- Hung, S.-C., et al. (1996). Chelation-Assisted Regioselective C-O Bond Cleavage Reactions of Acetals by Grignard Reagents. A General Procedure for the. NTU scholars.
- ResearchGate. (2025). Syntheses and Applications of C2-Symmetric Chiral Diols.
- OpenOChem Learn. (n.d.). Cram's Rule - Cyclic Model.
- PubMed. (2006). Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- ACS Omega. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
- University of Michigan. (n.d.). Chelation control and Felkin-Anh.
- Mowlem, T. J., et al. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC - NIH.
- PubMed Central. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
- Journal of Chemical Education. (2001). Diastereoselective Synthesis of (+/-)-1,2-Diphenyl-1,2-propanediol. A Discovery-Based Grignard Reaction Suitable for a Large Organic Lab Course. pubs.acs.org.
- ResearchGate. (2025). Diastereoselective Synthesis of (+/-)-1,2-Diphenyl-1,2-propanediol. A Discovery-Based Grignard Reaction Suitable for a Large Organic Lab Course.
- Chemistry LibreTexts. (2024). 2.3: Cram's Rule and Prelog's Rule.
- Chemistry Stack Exchange. (2016). Cram's rule for nucleophilic addition to carbonyl groups.
- Dalal Institute. (n.d.). Asymmetric Synthesis: Cram's Rule and Its Modifications, Prelog's Rule.
- PubMed Central. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones.
- ACS Publications. (2014). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds.
- Royal Society of Chemistry. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols.
- RSC Publishing. (2013). Diastereoselective copper-catalysed 1,4-addition of Grignard reagents to N-enoyl oxazolidinones.
- Taylor & Francis eBooks. (1996). Asymmetric Synthesis Using Grignard Reagents.
- DeepDyve. (1989). Highly diastereoselective nucleophilic addition of Grignard reagents to chiral 1-oxo-.BETA.-tetralone 1-acetals.
- Jeci. (2026). Technical Profile of Chiral Cyclohexane Derivative (CAS 365997-33-7): A Key Intermediate for Pharmaceutical Synthesis.
- PubMed Central. (2024). The significance of chirality in contemporary drug discovery-a mini review.
- PubMed. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters.
- MDPI. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.
- Medium. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines.
- APR. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.
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Troubleshooting & Optimization
Technical Support Center: Optimizing cis-1,2-Cyclohexanediol Diacetate Synthesis
Welcome to the technical support center for the synthesis of cis-1,2-cyclohexanediol diacetate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols for higher yields and purity. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and refine your own processes effectively.
The synthesis of this compound is fundamentally a two-stage process. Optimal yield in the final product is critically dependent on the success of each stage.
-
Stage 1: Syn-dihydroxylation of Cyclohexene to produce the key intermediate, cis-1,2-cyclohexanediol.
-
Stage 2: Diacetylation of the Diol to yield the final product.
This guide is structured to address each stage independently, providing detailed protocols, troubleshooting Q&As, and general FAQs to ensure a comprehensive understanding of the entire workflow.
Section 1: Synthesis of cis-1,2-Cyclohexanediol (The Precursor)
The stereochemistry of the final product is established in this first, critical step. Achieving a high yield of the cis-diol is paramount, as contamination with the trans-isomer can be difficult to remove later. The method of choice for a selective cis-dihydroxylation is the use of Osmium Tetroxide (OsO₄) with a stoichiometric co-oxidant.
Optimized Protocol: Catalytic Cis-Dihydroxylation
This protocol utilizes a catalytic amount of the highly toxic Osmium Tetroxide, which is regenerated in situ by a co-oxidant, N-methylmorpholine N-oxide (NMO). This approach is both cost-effective and reduces exposure to the hazardous OsO₄.[1][2][3]
| Reagent/Component | Molar Eq. | Recommended Quantity | Purpose |
| Cyclohexene | 1.0 | 10.1 mL (100 mmol) | Starting Material |
| N-Methylmorpholine N-oxide (NMO) | 1.1 | 14.8 g (110 mmol) | Co-oxidant |
| Osmium Tetroxide (OsO₄) | 0.002-0.004 | ~70-140 mg (0.27-0.54 mmol) | Catalyst |
| Acetone/Water | - | 20 mL / 40 mL | Solvent System |
| Sodium Hydrosulfite (NaHSO₃) | - | ~1 g | Quenching Agent |
| Magnesium Silicate (Magnesol) | - | ~12 g | Adsorbent for Osmium salts |
Troubleshooting Guide: Stage 1
Q1: My reaction is sluggish or incomplete, with significant starting material remaining after 24 hours. What went wrong?
A1: This is a common issue often related to catalyst activity or reagent quality.
-
Cause 1: Inactive Catalyst. Osmium tetroxide can be reduced to inactive forms. Ensure you are using a fresh, reliable source. The solution should turn a light brown color during the reaction; a lack of color change can indicate a catalyst problem.[2]
-
Cause 2: Wet NMO or Solvent. N-methylmorpholine N-oxide is hygroscopic. The presence of excess water beyond the prescribed solvent system can hinder the catalytic cycle. Use anhydrous NMO or dry it under vacuum before use. Ensure your acetone is dry.
-
Cause 3: Insufficient Stirring. This is a two-phase reaction system initially.[2] Vigorous stirring is essential to ensure proper mixing and facilitate the reaction between the aqueous and organic phases. If stirring is inadequate, the reaction rate will be significantly reduced.
Q2: The yield is low after workup, even though TLC/GC-MS analysis showed good conversion.
A2: This points to product loss during the extraction or purification steps.
-
Cause 1: Inefficient Extraction. Cis-1,2-cyclohexanediol has moderate water solubility. The protocol often involves saturating the aqueous layer with NaCl and performing multiple extractions with a polar solvent like ethyl acetate or n-butanol to maximize recovery.[1][2] Ensure you are performing at least 4-5 extractions.
-
Cause 2: Emulsion Formation. During extraction, an emulsion can form between the aqueous and organic layers, trapping the product. To break an emulsion, you can add brine (saturated NaCl solution) or allow the mixture to stand for an extended period.
-
Cause 3: Premature Product Precipitation. After quenching, the pH is adjusted. If the solution is concentrated too much before extraction, the diol can precipitate along with inorganic salts, making it difficult to recover.
Q3: My final diol product is contaminated with the trans-isomer. How can I avoid this?
A3: The OsO₄/NMO system is highly selective for cis-dihydroxylation. Significant trans-isomer formation suggests an alternative reaction pathway is occurring.
-
Cause 1: Acidic Conditions. If your reaction conditions become acidic, you might be facilitating the acid-catalyzed hydrolysis of trace amounts of cyclohexene oxide (an oxidation byproduct), which proceeds via an anti-addition to yield trans-1,2-cyclohexanediol.[4][5] Ensure the reaction is run under neutral or slightly basic conditions.
-
Cause 2: Impure Starting Material. If your starting cyclohexene is contaminated with cyclohexene oxide, the workup conditions could hydrolyze it to the trans-diol. Use freshly distilled cyclohexene for best results.
Section 2: Acetylation of cis-1,2-Cyclohexanediol
This step involves the esterification of both hydroxyl groups. For optimal yield, the reaction must be driven to completion to avoid the formation of the mono-acetylated byproduct. We will focus on a modern, highly efficient method using acetate as a catalyst.
Optimized Protocol: Acetate-Catalyzed Diacetylation
This method is milder and more environmentally friendly than traditional methods using strong, corrosive bases. It relies on the principle of H-bonding activation by the acetate anion to facilitate acylation.[6][7][8]
| Reagent/Component | Molar Eq. | Recommended Quantity | Purpose |
| cis-1,2-Cyclohexanediol | 1.0 | 11.6 g (100 mmol) | Substrate |
| Acetic Anhydride (Ac₂O) | 2.2 | 23.3 mL (220 mmol) | Acetylating Agent |
| Tetrabutylammonium Acetate (TBAOAc) | 0.1 - 0.3 | 3.0 g - 9.0 g (10-30 mmol) | Catalyst |
| Acetonitrile (MeCN) | - | 100 mL | Solvent |
Troubleshooting Guide: Stage 2
Q1: My reaction stalls, leaving a mixture of starting material, mono-acetylated product, and di-acetylated product.
A1: Incomplete conversion is the primary challenge in this stage.
-
Cause 1: Insufficient Acetic Anhydride. While stoichiometry calls for 2.0 equivalents, a slight excess (2.1-2.2 eq.) is recommended to ensure the reaction goes to completion. Acetic anhydride can slowly hydrolyze if exposed to atmospheric moisture.
-
Cause 2: Inactive Catalyst or Insufficient Loading. The tetrabutylammonium acetate (TBAOAc) catalyst is key. Ensure it is pure and dry. For sluggish reactions, increasing the catalyst loading from 0.1 to 0.3 equivalents can significantly improve the reaction rate and drive the equilibrium towards the diacetate.[6]
-
Cause 3: Non-anhydrous Conditions. Water will readily consume acetic anhydride, reducing its effective concentration and halting the reaction. Ensure your diol starting material is thoroughly dried and use an anhydrous grade of acetonitrile.
Q2: The reaction mixture has turned dark brown or black, and the yield of the desired product is low.
A2: This indicates decomposition or side reactions, often caused by excessive heat.
-
Cause 1: Overheating. The acetate-catalyzed method is designed to run under mild conditions (e.g., 40 °C).[6] Running the reaction at excessively high temperatures can lead to the decomposition of the substrate or product. Maintain careful temperature control.
-
Cause 2: Presence of Impurities. Impurities from Stage 1, particularly residual base or acid, can catalyze unwanted side reactions. Ensure your cis-1,2-cyclohexanediol is of high purity before starting the acetylation.
Q3: How do I effectively remove the TBAOAc catalyst and excess acetic acid/anhydride during workup?
A3: A standard aqueous workup is typically sufficient.
-
Procedure: After the reaction is complete, dilute the mixture with a non-polar solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acetic acid), and finally with brine. The TBAOAc salt is highly soluble in the aqueous layers and will be removed. The excess acetic anhydride is hydrolyzed to acetic acid during the water wash and subsequently neutralized by the bicarbonate solution.
Section 3: General FAQs
Q: What is the best method for purifying the final this compound?
A: The final product is typically a liquid.[9] If the crude product contains non-volatile impurities, vacuum distillation is an effective purification method. For removing closely related impurities like the mono-acetylated intermediate, flash column chromatography on silica gel is the preferred technique.
Q: Are there any critical safety precautions I should be aware of?
A: Absolutely. Osmium tetroxide (OsO₄) is the most significant hazard in this synthesis. It is highly toxic, volatile, and can cause severe eye damage, including blindness.[1] It must be handled in a certified fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Always work with dilute solutions of OsO₄ whenever possible.
Q: Can I use potassium permanganate (KMnO₄) instead of OsO₄ for the dihydroxylation?
A: Cold, dilute, and basic KMnO₄ (Baeyer's test) can produce cis-diols. However, the reaction is often lower yielding than the OsO₄ method and is prone to over-oxidation, leading to cleavage of the carbon-carbon double bond to form adipic acid. For achieving the highest yield and purity of the cis-diol, the catalytic osmium tetroxide method is superior.[10]
Visualizations & Workflows
Overall Synthesis Workflow
Caption: High-level overview of the two-stage synthesis.
Troubleshooting Logic for Stage 1 (Low Yield)
Caption: Decision tree for troubleshooting low yield in Stage 1.
References
-
Ren, B., Rahm, M., Zhang, X., Zhou, Y., & Dong, H. (2014). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. The Journal of Organic Chemistry. [Link][6]
-
Ren, B., Rahm, M., Zhang, X., Zhou, Y., & Dong, H. (2014). Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. PubMed. [Link][7]
-
Ren, B., et al. (2014). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. ResearchGate. [Link][8]
-
Ren, B., et al. (2014). H-bonding activation in highly regioselective acetylation of diols. Semantic Scholar. [Link][11]
-
Bellucci, G., et al. (1990). Enantioselectivity of the enzymatic hydrolysis of cyclohexene oxide and (±)-1-methylcyclohexene oxide: a comparison between microsomal and cytosolic epoxide hydrolases. RSC Publishing. [Link][12]
-
Nandre, K. P., et al. (2022). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link][13]
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Johnson, C. R. (2004). Epoxide Hydrolases as Asymmetric Catalysts. ElectronicsAndBooks. [Link]
-
Van Rheenen, V., Kelly, R. C., & Cha, D. Y. (1976). Experimental Procedures: Cyclohexene to cis-1,2-cyclohexanediol. Tetrahedron Lett., 17, 1973-1976. [Link][1]
-
Fu, J., et al. (2018). A green route to 1,2-cyclohexanediol via the hydrolysis of cyclohexene oxide catalyzed by water. ResearchGate. [Link][4]
-
Swern, D., et al. trans-1,2-CYCLOHEXANEDIOL. Organic Syntheses Procedure. [Link][5]
-
Brutcher, F., & Evans, G. (1958). Notes - A New Synthesis of cis-1,2-Cyclohexanediol. The Journal of Organic Chemistry. [Link][14]
-
Woodward Reaction. (2020). How would you synthesise cis-cyclohexane-1, 2-diol from cyclohexanol? Quora. [Link][15]
-
Cambie, R. C., & Rutledge, P. S. STEREOSELECTIVE HYDROXYLATION WITH THALLIUM(I) ACETATE AND IODINE: trans- AND cis-1,2-CYCLOHEXANEDIOLS. Organic Syntheses Procedure. [Link][16]
-
Hamlin, T. A., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Publications. [Link][17]
-
Hamlin, T. A., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. PMC - NIH. [Link][18]
-
LookChem. Synthesis of cis-1,2-Cyclohexanediol. Chempedia. [Link][2]
-
United States Patent US3880925A. Separation and purification of cis and trans isomers. Google Patents. [19]
-
Leslie, J. M. (2020). Forming a cis-1,2-diol. YouTube. [Link][3]
-
ResearchGate. (2015). Synthesis of a new highly-fluorinated cis-1,2-cyclopentanediol and its application for fluorinated oligoesters. [Link][10]
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Technical Support Center: Synthesis of cis-1,2-Cyclohexanediol Diacetate
Welcome to the technical support center for the synthesis of cis-1,2-cyclohexanediol diacetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthetic route. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient production of your target compound.
Introduction to the Synthesis
The synthesis of this compound is a two-step process commencing with the syn-dihydroxylation of cyclohexene to yield cis-1,2-cyclohexanediol, followed by the diacetylation of the diol. While seemingly straightforward, each step presents unique challenges and potential side reactions that can impact yield and purity. This guide will address these issues in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Part 1: cis-Dihydroxylation of Cyclohexene
The conversion of cyclohexene to cis-1,2-cyclohexanediol is most reliably achieved using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO). This method is highly selective for syn-addition, yielding the desired cis-diol.
Answer:
An incomplete or slow dihydroxylation reaction can often be attributed to issues with the catalyst system or reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity: Osmium tetroxide is a powerful catalyst, but its effectiveness can be diminished. Ensure the OsO₄ solution is fresh, as prolonged storage can lead to decomposition.
-
Co-oxidant Quality: N-methylmorpholine N-oxide (NMO) is the workhorse for regenerating the osmium catalyst. However, NMO is hygroscopic and can degrade over time. Use a freshly opened bottle or dry the NMO under vacuum before use. The thermal decomposition of NMO can also occur at temperatures above 120°C, which can lead to runaway reactions.[1]
-
Solvent System: The choice of solvent is crucial for maintaining the solubility of all reactants. A common and effective solvent system is a mixture of acetone and water. This ensures that both the nonpolar cyclohexene and the polar reagents are in the same phase.
-
pH of the Reaction Mixture: The dihydroxylation with OsO₄ proceeds more rapidly under slightly basic conditions. Buffering the reaction mixture can sometimes be beneficial.
Troubleshooting Workflow: Incomplete Dihydroxylation
Caption: Troubleshooting logic for incomplete dihydroxylation.
Answer:
The formation of adipic acid is a classic example of over-oxidation. While osmium tetroxide is generally selective for diol formation, other strong oxidizing agents can cleave the carbon-carbon bond of the diol.
-
Choice of Oxidant: This side reaction is much more prevalent when using potassium permanganate (KMnO₄) as the oxidant, especially under acidic or heated conditions.[2][3] KMnO₄ is a powerful oxidizing agent that can readily cleave the diol to form the dicarboxylic acid.
-
Reaction Conditions with OsO₄: Although less common with OsO₄, over-oxidation can still occur, particularly at elevated temperatures.[3] It is crucial to maintain the reaction at room temperature to minimize this side reaction.
Preventative Measures:
-
Use OsO₄/NMO: For the selective synthesis of the cis-diol, the Upjohn dihydroxylation (catalytic OsO₄ with NMO) is the method of choice.[4]
-
Control Temperature: When using OsO₄, strictly control the reaction temperature. The reaction is typically exothermic, so initial cooling may be necessary.
Reaction Pathway: Dihydroxylation and Over-oxidation
Caption: Synthetic pathway and a key side reaction.
Part 2: Acetylation of cis-1,2-Cyclohexanediol
The final step involves the esterification of the diol using an acetylating agent, commonly acetic anhydride, often with a base catalyst like pyridine.
Answer:
Incomplete acetylation is a common issue and can be addressed by adjusting reaction conditions and employing effective purification techniques.
-
Driving the Reaction to Completion:
-
Excess Acetic Anhydride: Use a molar excess of acetic anhydride to ensure both hydroxyl groups are acetylated.
-
Catalyst: Pyridine is a common catalyst that also serves as a base to neutralize the acetic acid byproduct.[5][6] For sterically hindered alcohols, a more potent catalyst like 4-(dimethylamino)pyridine (DMAP) can be used in catalytic amounts alongside pyridine.[7]
-
Reaction Time and Temperature: Ensure the reaction is stirred for an adequate amount of time. Gentle heating can sometimes be employed, but be cautious as it can also promote side reactions.
-
-
Separation of Products:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of the reaction and for developing a separation strategy.[8][9] The polarity of the compounds decreases with increasing acetylation: cis-1,2-cyclohexanediol (most polar) > cis-1,2-cyclohexanediol monoacetate > this compound (least polar). A suitable solvent system for TLC, such as ethyl acetate/hexane, will show distinct spots for each component.
-
Column Chromatography: Based on the TLC analysis, column chromatography is the most effective method for separating the mixture. A silica gel column with a gradient of a nonpolar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) will allow for the sequential elution of the diacetate, monoacetate, and diol.
-
| Compound | Relative Polarity | Expected Rf on Silica TLC (Ethyl Acetate/Hexane) |
| cis-1,2-Cyclohexanediol | High | Low |
| cis-1,2-Cyclohexanediol Monoacetate | Medium | Medium |
| This compound | Low | High |
Answer:
Yes, while osmium tetroxide is highly effective, its hazards and cost are significant concerns.[10] Here are some alternatives:
-
Potassium Permanganate (KMnO₄): Under cold, alkaline conditions, KMnO₄ can produce cis-diols. However, as previously mentioned, yields can be lower due to over-oxidation, and the reaction is often less selective than the OsO₄ method.[11][12]
-
Sharpless Asymmetric Dihydroxylation: This is a highly enantioselective method that uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand. While still using osmium, the catalytic nature and high selectivity can be advantageous.
It is important to note that for the synthesis of the achiral cis-1,2-cyclohexanediol, the standard Upjohn conditions (catalytic OsO₄/NMO) are generally the most reliable and high-yielding.
Experimental Protocols
Protocol 1: Synthesis of cis-1,2-Cyclohexanediol
-
In a round-bottom flask, dissolve cyclohexene (1 equivalent) in a 10:1 mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents).
-
To the stirred solution, add a catalytic amount of osmium tetroxide (as a 2.5% solution in tert-butanol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a small amount of sodium bisulfite.
-
Filter the mixture through a pad of celite to remove the black osmium salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude cis-1,2-cyclohexanediol.
Protocol 2: Synthesis of this compound
-
Dissolve the crude cis-1,2-cyclohexanediol (1 equivalent) in pyridine.
-
Cool the solution in an ice bath and add acetic anhydride (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacetate.
-
Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
References
-
Anonymous. (n.d.). Oxidation of cyclohexene in presence of acidic potassium class 11 chemistry CBSE. Vedantu. Retrieved from [Link]
-
Anonymous. (n.d.). Cyclohexene. UCLA Chemistry. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 26). Dihydroxylation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Rosenau, T., Potthast, A., Sixta, H., & Kosma, P. (2001). The chemistry of side reactions and byproduct formation in the system NMMO/cellulose (Lyocell process). Progress in Polymer Science, 26(9), 1763-1837.
- Taylor, J. E., & Green, R. (1985). Permanganate peroxidation of cyclohexene. III. Hydroxide ion and salt effect studies. Canadian Journal of Chemistry, 63(10), 2777-2782.
-
Quora. (2017, February 18). What are the mechanisms involved in reaction of cyclohexene with acidified potassium permanganate?. Retrieved from [Link]
-
LibreTexts. (2021, July 5). 5.9: Vicinal SYn Dihydroxylation with Osmium Tetroxide. Chemistry LibreTexts. Retrieved from [Link]
-
OrgoSolver. (n.d.). 1,2-Diol formation via syn dihydroxylation of alkenes with osmium(VIII) oxide (OsO4); sodium hydrogensulfite (NaHSO3, H2O) workup. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Ziegler, K., & Rosenau, T. (1998). Biodegradation of N-methylmorpholine-N-oxide. Applied microbiology and biotechnology, 49(4), 478-482.
- Shafiei, M., Karimi, K., & Taherzadeh, M. J. (2010). Effect of the N-methylmorpholine-N-oxide (NMMO) pretreatment on anaerobic digestion of forest residues. BioResources, 5(3), 1544-1557.
- Rosenau, T., Potthast, A., & Sixta, H. (2002). Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO): A General Method for Separation and Quantification of N-Methyl-morpholine-N-oxide and its Main Degradation Products N-Methylmorpholine and Morpholine by Capillary Electrophoresis (CE). Lenzinger Berichte, 81, 44-50.
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Khan Academy. (n.d.). Syn dihydroxylation. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparing monoesters.
-
Royal Society of Chemistry. (n.d.). Using thin-layer chromatography to investigate the reaction | 16–18 years. Retrieved from [Link]
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Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols?. r/OrganicChemistry. Retrieved from [Link]
-
CORE. (n.d.). Supporting information for: Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and DMSO. Retrieved from [Link]
-
University of Southampton. (n.d.). Mechanism of the Os-Catalyzed Oxidative Cyclization of 1,5-Dienes. ePrints Soton. Retrieved from [Link]
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LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Separation of a diastereomeric diol pair using mechanical properties of crystals. Retrieved from [Link]
-
Anonymous. (2020, March). Thin Layer Chromatography. Retrieved from [Link]
- Li, J., et al. (2002). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, 2002(1), 35-36.
- Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic, 795-799.
- Nardi, M., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Chemistry, 3(3), 868-878.
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LibreTexts. (2019, June 5). 11.3.2 Dihydroxylation. Chemistry LibreTexts. Retrieved from [Link]
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Anonymous. (n.d.). Diol Separations. National Renewable Energy Laboratory. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?. Retrieved from [Link]
-
American Chemical Society. (2025, December 26). Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of 1, 2 and 3 with Ac 2 O in the Presence of Var- ious Copper(II) Salts a. Retrieved from [Link]
-
MDPI. (n.d.). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Reversal of Regioselectivity in Acetylation and Deacetylation of Aryl- Naphthalene Diols and Diacetates by Amano Lipase. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Pyridine-Catalysed Acylation of Pine Sapwood and Phenolic Model Compounds with Carboxylic Acid Anhydrides. Determination of Activation Energies and Entropy of Activation. Retrieved from [Link]
-
MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation of a diastereomeric diol pair using the mechanical properties of crystals. CrystEngComm. Retrieved from [Link]
-
PubMed. (n.d.). Separation and analysis of cis-diol-containing compounds by boronate affinity-assisted micellar electrokinetic chromatography. Retrieved from [Link]
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Technical Support Center: Purification of cis-1,2-Cyclohexanediol Diacetate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with cis-1,2-Cyclohexanediol diacetate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from this versatile chemical intermediate. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you achieve the highest possible purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
A1: The impurity profile largely depends on the synthetic route, but typically includes a few common culprits. The most prevalent synthesis involves the acetylation of cis-1,2-Cyclohexanediol.[1] Consequently, you can expect to find:
-
Unreacted Starting Material: cis-1,2-Cyclohexanediol (the diol).
-
Partially Reacted Intermediate: cis-2-hydroxycyclohexyl acetate (the monoacetate).[2]
-
Reagent Residues: Acetic acid (a byproduct of using acetic anhydride) and the catalyst, if one was used (e.g., pyridine).
-
Stereoisomers: While the reaction is often stereospecific, trace amounts of trans-1,2-Cyclohexanediol diacetate can sometimes be present.[1]
-
Solvent: Residual solvent from the reaction or workup procedure.
Q2: How can I accurately assess the purity of my sample?
A2: A multi-pronged approach is best for a comprehensive purity assessment.
-
Gas Chromatography (GC): An excellent method for determining the percentage purity of your main compound and detecting volatile impurities.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired diacetate. They can also identify and quantify impurities by comparing the integration of characteristic peaks, such as the hydroxyl (-OH) proton of the starting diol or the methyl protons of residual acetic acid.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying purity, especially for less volatile impurities.[3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: A quick check to confirm the presence of the ester carbonyl stretch (~1740 cm⁻¹) and the absence of a broad hydroxyl (-OH) stretch (~3300 cm⁻¹) from the starting diol.
Q3: My purified product is a viscous oil or waxy semi-solid, but the literature reports a crystalline solid. What is the issue?
A3: this compound has a reported melting point of 97-99 °C, so it should be a crystalline solid at room temperature.[1] An oily or waxy consistency almost always indicates the presence of impurities. These impurities disrupt the crystal lattice formation and cause significant melting point depression. Residual solvents are a very common cause. The most likely solution is to subject the material to another purification step, such as column chromatography, followed by rigorous drying under high vacuum.
Purification Strategy Decision Workflow
Choosing the right purification method is critical. This decision tree outlines a logical approach based on the nature of your crude product and the likely impurities.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
Problem: During column chromatography, I get poor separation between my product and an unknown impurity.
-
Probable Cause: The polarity of the eluent (mobile phase) is not optimized for the separation. The two compounds have very similar affinities for the stationary phase (silica gel) in the chosen solvent system.
-
Solution:
-
Adjust Eluent Polarity: The key is to find a solvent system where the difference in retention factors (Rƒ) between your product and the impurity is maximized. A typical starting point is a hexane/ethyl acetate mixture.[4]
-
If the Rƒ values are too high (>0.5) and close together, decrease the polarity by reducing the percentage of ethyl acetate.
-
If the Rƒ values are too low (<0.1), increase the polarity by increasing the percentage of ethyl acetate.
-
-
Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), use a gradient elution. Start with a low polarity mixture (e.g., 95:5 hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20 hexane:EtOAc). This will help separate compounds with close Rƒ values.
-
Change Solvent System: If hexane/EtOAc fails, try a different solvent system with different selectivities, such as dichloromethane/methanol or toluene/ethyl acetate.
-
Check Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure you have a well-packed, homogenous column bed.[5]
-
| Method | Recommended Solvent System (v/v) | Typical Rƒ of Diacetate | Notes |
| TLC Analysis | Hexane / Ethyl Acetate | ~0.3 - 0.4 in 80:20 mix | Ideal for initial screening and monitoring fractions. |
| Column Chromatography | Hexane / Ethyl Acetate (Gradient) | Varies with gradient | Start with 95:5 and gradually increase ethyl acetate content.[4] |
Problem: My compound refuses to crystallize during recrystallization.
-
Probable Cause 1: Incorrect Solvent Choice. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6]
-
Solution 1: Systematic Solvent Screening. In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, water) at room temperature and upon heating. A good candidate will show poor solubility at room temperature and complete dissolution when hot. A solvent pair, like ethyl acetate/hexanes, is often effective. Dissolve the compound in the minimum amount of hot ethyl acetate, then slowly add hexanes until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly.
-
Probable Cause 2: Solution is Not Saturated. You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.
-
Solution 2: Reduce Solvent Volume. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by using a rotary evaporator until you observe the formation of crystals in the hot solution. Then, allow it to cool.
-
Probable Cause 3: Presence of "Oiling Out". The compound may be separating from the solution as a liquid rather than a solid. This often happens if the cooling is too rapid or if significant impurities are present.
-
Solution 3: Induce Crystallization.
-
Scratch Method: Use a glass rod to scratch the inside surface of the flask at the solution's surface. The microscopic scratches provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.
-
Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask to slow the rate of heat loss.
-
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for purifying this compound from less polar and more polar impurities like the starting diol.
Workflow Diagram:
Caption: Step-by-step workflow for flash column chromatography.
Methodology:
-
Preparation: Prepare a slurry of silica gel (230-400 mesh) in 100% hexanes.[4] Pour the slurry into a column, allowing the solvent to drain until it is just above the silica bed. Do not let the column run dry.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with 100% hexanes, then slowly increase the polarity using a gradient of ethyl acetate. A suggested gradient is:
-
2 column volumes of 95:5 Hexane:EtOAc
-
2 column volumes of 90:10 Hexane:EtOAc
-
Continue with 80:20 Hexane:EtOAc until the product has fully eluted.
-
-
Fraction Collection: Collect fractions continuously and monitor them by TLC.
-
Analysis and Isolation: Combine the fractions that contain the pure product (based on TLC analysis). Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This method is ideal if your crude product is a solid and contains impurities with different solubility profiles.
Methodology:
-
Solvent Selection: Based on prior screening, choose an appropriate solvent or solvent pair (e.g., 95% ethanol or an ethyl acetate/hexane mixture).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[7]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, you can later place the flask in an ice bath.[7]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity by measuring the melting point and running an NMR spectrum.
Summary of Common Impurities and Removal Strategies
| Impurity | Type | Boiling Point (°C) | Melting Point (°C) | Recommended Removal Method |
| cis-1,2-Cyclohexanediol | Starting Material | 224 | 95-97[8] | Column Chromatography (more polar) |
| Acetic Acid | Byproduct | 118 | 16.6 | Aqueous NaHCO₃ wash |
| Pyridine | Catalyst | 115 | -42 | Aqueous HCl wash |
| cis-2-hydroxycyclohexyl acetate | Intermediate | N/A | N/A | Column Chromatography (more polar) |
| trans-1,2-Cyclohexanediol diacetate | Isomer | N/A | N/A | Careful Column Chromatography or Fractional Crystallization |
References
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Experimental Procedures. (2020, April 16). Cyclohexene to cis-1,2-cyclohexanediol. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral GC analysis of the cis-1,2-cyclohexanediol acetates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). trans-1,2-CYCLOHEXANEDIOL. Retrieved from [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
Organic Syntheses. (n.d.). iodine. Retrieved from [Link]
-
MH Chem. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification [Video]. YouTube. Retrieved from [Link]
-
Molbase. (n.d.). This compound (1759-71-3) Precursors. Retrieved from [Link]
-
PubChem. (n.d.). cis-1,2-Cyclohexanediol. Retrieved from [Link]
-
ResearchGate. (2016). Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation. Retrieved from [Link]
-
ResearchGate. (2016). Two routes to 1,2-cyclohexanediol catalyzed by zeolites under solvent-free condition. Retrieved from [Link]
-
Bio-Rad. (n.d.). Bio-Scale DEAE Columns Instruction Manual. Retrieved from [Link]
-
OC-Praktikum. (2006, March). Synthesis of trans-1,2-cyclohexanediol from cyclohexene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Reddit. (2023). How do I recrystallize this product?. Retrieved from [Link]
-
Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]
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- 4. Organic Syntheses Procedure [orgsyn.org]
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- 8. chemistry.du.ac.in [chemistry.du.ac.in]
Stability and degradation of "cis-1,2-Cyclohexanediol diacetate" under acidic or basic conditions
Welcome to the technical support center for cis-1,2-Cyclohexanediol diacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability and degradation of this compound under acidic or basic conditions.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability, handling, and expected degradation of this compound.
Q1: What is the general stability of this compound under neutral conditions?
Under strictly neutral pH and ambient temperature, this compound is relatively stable.[1] However, it is susceptible to hydrolysis, and the rate of this reaction is significantly influenced by pH and temperature. For long-term storage, it is recommended to keep the compound in a cool, dry place, free from acidic or basic contaminants.
Q2: How does the stability of this compound change in acidic versus basic conditions?
Both acidic and basic conditions catalyze the hydrolysis of the ester groups. Generally, base-catalyzed hydrolysis (saponification) is faster and irreversible, while acid-catalyzed hydrolysis is reversible.[2][3] The cis-orientation of the two acetate groups on the cyclohexane ring can influence the rate of hydrolysis, potentially through neighboring group participation, which may accelerate the reaction compared to its trans-isomer.[1][4]
Q3: What are the primary degradation products of this compound under acidic or basic conditions?
The primary degradation products from the complete hydrolysis of this compound are cis-1,2-Cyclohexanediol and acetic acid (under acidic conditions) or an acetate salt (under basic conditions).[5] Incomplete hydrolysis will yield the monoacetate, cis-2-hydroxycyclohexyl acetate.
Q4: Can other side products be formed during the degradation of this compound?
Under forcing conditions, such as high temperatures or extreme pH, further reactions of the primary degradation products are possible. For instance, the diol could undergo oxidation or elimination reactions, though these are not typically observed under standard hydrolysis conditions.
Q5: What is "neighboring group participation" and how might it affect the hydrolysis of this compound?
Neighboring group participation (NGP) is the intramolecular interaction of a functional group with a reaction center. In the case of this compound, one acetate group can act as an internal nucleophile, attacking the carbonyl carbon of the adjacent acetate group. This can lead to the formation of a cyclic intermediate, which then readily reacts with an external nucleophile (like water or hydroxide).[4][6][7] This intramolecular assistance can significantly increase the rate of hydrolysis compared to a molecule where such participation is not possible.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no recovery of the diacetate after a workup. | Unintentional Hydrolysis: The diacetate may have been hydrolyzed during an aqueous workup, especially if acidic or basic conditions were used. | - Neutralize Carefully: Ensure the reaction mixture is neutralized to a pH of ~7 before extraction. - Use Cold Solutions: Perform all aqueous washes with ice-cold water or brine to minimize the rate of hydrolysis. - Minimize Contact Time: Reduce the time the organic layer is in contact with the aqueous phase. - Dry Thoroughly: Use a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to remove all traces of water from the organic phase before solvent evaporation. |
| Incomplete hydrolysis when aiming for the diol. | Insufficient Catalyst or Reaction Time: The amount of acid or base catalyst may be too low, or the reaction has not been allowed to proceed to completion. | - Increase Catalyst Concentration: Incrementally increase the concentration of the acid or base catalyst. - Extend Reaction Time: Monitor the reaction by TLC or GC to determine the optimal reaction time. - Increase Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. Monitor for potential side reactions. |
| Formation of the monoacetate as a major product. | Partial Hydrolysis: The reaction was stopped before both ester groups could be hydrolyzed. | - This can be desirable if the monoacetate is the target product. - To achieve full hydrolysis to the diol, refer to the troubleshooting steps for "Incomplete hydrolysis." |
| Unexpected peaks in NMR or GC-MS analysis. | Contaminants or Side Reactions: The starting material may be impure, or side reactions may have occurred due to harsh reaction conditions. | - Verify Starting Material Purity: Analyze the starting diacetate by NMR or GC-MS to confirm its purity. - Moderate Reaction Conditions: Avoid excessively high temperatures or highly concentrated acid/base. - Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
III. Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
Objective: To hydrolyze this compound to cis-1,2-Cyclohexanediol using an acid catalyst.
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 g, 5.0 mmol) in methanol (20 mL) in a round-bottom flask.
-
Add 1 M HCl (10 mL) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is approximately 7.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude cis-1,2-Cyclohexanediol.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification) of this compound
Objective: To hydrolyze this compound to cis-1,2-Cyclohexanediol using a base catalyst.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 g, 5.0 mmol) in methanol (20 mL) in a round-bottom flask.
-
Add 1 M NaOH (12 mL, 12 mmol, 2.4 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to a pH of approximately 7 by slowly adding 1 M HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude cis-1,2-Cyclohexanediol.
-
Purify the product by recrystallization or column chromatography as needed.
IV. Mechanistic Diagrams
The following diagrams illustrate the proposed mechanisms for the hydrolysis of this compound under acidic and basic conditions.
Caption: Acid-catalyzed hydrolysis workflow.
Caption: Base-catalyzed hydrolysis workflow.
V. References
-
St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-10, PPT-10 Part-10: Conformation and Reactivity in Cyclohexane-III. [Link]
-
Organic Syntheses. trans-1,2-CYCLOHEXANEDIOL. [Link]
-
Semantic Scholar. Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Chemguide. hydrolysis of esters. [Link]
-
Chemistry LibreTexts. 3.2: Neighboring Group Participation. [Link]
-
Grokipedia. Neighbouring group participation. [Link]
Sources
Technical Support Center: Stereoselective Synthesis of cis-1,2-Cyclohexanediol Diacetate
Welcome to the technical support center for the stereoselective synthesis of cis-1,2-cyclohexanediol diacetate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific stereochemical transformation. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to support the success of your experiments.
Introduction: The Challenge of the cis-Diol
The synthesis of cis-1,2-cyclohexanediol and its subsequent diacetylation presents a significant stereochemical challenge. While the trans isomer can be readily obtained through the anti-dihydroxylation of cyclohexene (e.g., via epoxidation followed by acid-catalyzed hydrolysis), the formation of the cis isomer requires a syn-dihydroxylation pathway.[1][2] This demands careful selection of reagents and precise control of reaction conditions to avoid the formation of the undesired trans isomer and other byproducts. This guide will focus on the most common and effective methods for achieving high cis selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for the syn-dihydroxylation of cyclohexene to produce cis-1,2-cyclohexanediol?
A1: The two most prevalent and reliable methods for achieving syn-dihydroxylation of alkenes, including cyclohexene, are:
-
Osmium Tetroxide (OsO₄)-based methods: Osmium tetroxide is highly effective for producing syn-diols.[3] Due to its toxicity and cost, it is typically used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation.[3][4] For asymmetric synthesis, the Sharpless asymmetric dihydroxylation can be employed, which uses a chiral ligand to achieve high enantioselectivity.[5][6]
-
Woodward cis-hydroxylation: This method uses iodine and silver acetate in wet acetic acid to form cis-diols.[7][8] It proceeds through a cyclic acetoxonium ion intermediate, and the presence of water is crucial for the formation of the cis product.[9][10]
Q2: I am getting a mixture of cis and trans diols. What is the likely cause?
A2: The formation of the trans isomer suggests that a competing anti-dihydroxylation pathway is occurring. This can happen if:
-
Epoxidation-hydrolysis pathway: Trace amounts of acidic impurities or peroxyacids (if used as an oxidant) can lead to the formation of cyclohexene oxide. This epoxide can then undergo acid-catalyzed ring-opening by water to yield the trans-diol.[2]
-
Incorrect reaction conditions for Woodward hydroxylation: The Woodward reaction must be performed in the presence of water to favor the cis-diol.[11] Anhydrous conditions, similar to the Prévost reaction, will lead to the formation of the trans-diol.[10]
Q3: My diacetylation of cis-1,2-cyclohexanediol is incomplete. How can I improve the yield?
A3: Incomplete diacetylation can be due to several factors:
-
Insufficient acylating agent or catalyst: Ensure you are using a sufficient excess of acetic anhydride and an appropriate catalyst (e.g., pyridine, DMAP).
-
Steric hindrance: While less of an issue with the cis-diol compared to some other substrates, ensuring adequate reaction time and temperature can help overcome any steric hindrance.
-
Hydrolysis: Ensure the reaction is conducted under anhydrous conditions, as water will hydrolyze the acetic anhydride and the diacetate product.
Troubleshooting Guides
Problem 1: Low Yield of cis-1,2-Cyclohexanediol in Osmium Tetroxide-Catalyzed Dihydroxylation
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of cyclohexene | Inactive catalyst or co-oxidant. | 1. Use fresh, high-purity osmium tetroxide and NMO. 2. Ensure the reaction is stirred vigorously to overcome phase-transfer limitations if a two-phase system is used.[12] 3. Check the pH of the reaction mixture; the reaction is often faster under slightly basic conditions.[6] |
| Formation of byproducts (e.g., adipaldehyde) | Over-oxidation of the diol. | 1. This is more common with potassium permanganate but can occur with OsO₄ under harsh conditions.[13] 2. Maintain a low reaction temperature. 3. Avoid prolonged reaction times after the starting material is consumed. |
| Difficult isolation of the product | Complex formation with osmium. | 1. Ensure a proper reductive workup (e.g., with sodium bisulfite or sodium hydrosulfite) to cleave the osmate ester intermediate.[1][14] 2. The use of adsorbents like magnesium silicate during workup can help remove osmium residues.[14] |
Problem 2: Poor Stereoselectivity in the Woodward cis-Hydroxylation
| Symptom | Potential Cause | Troubleshooting Steps |
| Significant formation of trans-1,2-cyclohexanediol diacetate | Insufficient water in the reaction mixture. | 1. The key difference between the Woodward (cis) and Prévost (trans) reactions is the presence of water.[10][11] 2. Ensure that wet acetic acid is used as the solvent. The water acts as a nucleophile to open the cyclic acetoxonium ion intermediate, leading to the cis product.[9] |
| Formation of iodo-acetate byproduct | Incomplete reaction or side reactions. | 1. Ensure the reaction is allowed to proceed to completion. Monitor by TLC. 2. The initial adduct of iodine and acetate to the double bond can be isolated if the reaction conditions are not optimal for the subsequent steps. |
Experimental Protocols
Protocol 1: Upjohn cis-Dihydroxylation of Cyclohexene
This protocol is adapted from established procedures for the catalytic syn-dihydroxylation of alkenes.[12][14]
Materials:
-
Cyclohexene
-
N-methylmorpholine-N-oxide (NMO)
-
Osmium tetroxide (e.g., 2.5 wt% solution in t-butanol)
-
Acetone
-
Water
-
Sodium hydrosulfite
-
Magnesium silicate (Magnesol)
-
Ethyl acetate
-
n-Butanol
-
Sulfuric acid (1N)
-
Sodium chloride
Procedure:
-
In a round-bottom flask, dissolve NMO (1.1 equivalents) in a mixture of water and acetone.
-
Add cyclohexene (1.0 equivalent) to the solution.
-
To the vigorously stirred mixture, add a catalytic amount of osmium tetroxide solution (e.g., 0.002 equivalents).
-
Stir the reaction at room temperature overnight. The mixture should become homogeneous and turn dark brown.
-
After the reaction is complete (monitored by TLC), add a slurry of sodium hydrosulfite and magnesium silicate in water to the reaction mixture and stir for 30 minutes.
-
Filter the mixture through celite and wash the filter cake with acetone.
-
Neutralize the filtrate to pH 7 with 1N sulfuric acid and remove the acetone under reduced pressure.
-
Adjust the pH of the aqueous solution to 2 with 1N sulfuric acid and saturate with sodium chloride.
-
Extract the aqueous layer multiple times with ethyl acetate or n-butanol.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cis-1,2-cyclohexanediol.
-
The product can be further purified by recrystallization.[14]
Protocol 2: Diacetylation of cis-1,2-Cyclohexanediol
Materials:
-
cis-1,2-Cyclohexanediol
-
Acetic anhydride
-
Pyridine (or DMAP as a catalyst)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve cis-1,2-cyclohexanediol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (2.5 equivalents) to the solution and cool in an ice bath.
-
Slowly add acetic anhydride (2.2 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be purified by column chromatography if necessary.
Visualizing the Pathways
To better understand the stereochemical outcomes, the following diagrams illustrate the key mechanistic steps.
Caption: Reaction pathways for cis and trans diol synthesis.
The diagram above illustrates the distinct synthetic routes to cis and trans-1,2-cyclohexanediol. The syn-dihydroxylation pathway, crucial for the desired cis isomer, proceeds through a concerted cycloaddition to form a cyclic intermediate, ensuring both hydroxyl groups are delivered to the same face of the alkene. In contrast, the anti-dihydroxylation route involves a stepwise process of epoxidation followed by a backside nucleophilic attack, resulting in the trans product.
Caption: Woodward cis-hydroxylation mechanism.
This flowchart details the mechanism of the Woodward cis-hydroxylation. A key feature is the formation of a cyclic acetoxonium ion. In the presence of water (the "Woodward modification"), water attacks this intermediate to form an orthoester, which upon hydrolysis yields the cis-diol.[9] This contrasts with the anhydrous Prévost reaction, where a second acetate ion attacks, leading to the trans product.[10]
References
- Woodward cis-hydroxylation. (n.d.). In Grokipedia.
- Woodward Reaction. (n.d.). In Organic Chemistry Portal.
- Woodward Cis-Dihydroxylation. (n.d.). In Ambeed.com.
- Donohoe, T. J., Harris, R. M., Butterworth, S., Burrows, J. N., Cowley, A., & Parker, J. S. (2006). New Osmium-Based Reagent for the Dihydroxylation of Alkenes. Journal of the American Chemical Society, 128(14), 4552–4553.
- Woodward Hydroxylation: Easy Mechanism, examples. (n.d.). In Chemistry Notes.
- Concerning kinetic resolution by the Sharpless asymmetric dihydroxyl
- Woodward Reaction: Mechanism, Steps, Applications & Tips. (n.d.). In Vedantu.
- Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. (n.d.). In Chemistry Steps.
- Synthesis of diols by dihydroxylation. (n.d.). In Organic Chemistry Portal.
- Dihydroxylation of Alkenes. (2020). In Chemistry LibreTexts.
- Dihydroxylation. (n.d.). In Wikipedia.
- Sharpless asymmetric dihydroxylation. (n.d.). In Wikipedia.
- Sharpless Dihydroxylation (Bishydroxylation). (n.d.). In Organic Chemistry Portal.
- Sharpless Asymmetric Dihydroxylation. (n.d.). In Alfa Chemistry.
- Sharpless asymmetric dihydroxylation. (n.d.). In OpenOChem Learn.
- Oxidation of Alkenes: Epoxidation and Hydroxylation. (2024). In Chemistry LibreTexts.
- Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. (n.d.). In PubMed Central.
- Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. (2020).
- Oxidation of Alkenes: Epoxidation and Hydroxylation. (2024). In Chemistry LibreTexts.
- Mechanisms of Hydrolysis and Rearrangements of Epoxides. (2025). In ResearchGate.
- Cyclohexene epoxidation with H2O2 in the vapor and liquid phases over a vanadium-based metal–organic framework. (n.d.). In Catalysis Science & Technology (RSC Publishing).
- Epoxide formation and anti dihydroxylation. (n.d.). In Khan Academy.
- iodine. (n.d.). In Organic Syntheses Procedure.
- trans-1,2-CYCLOHEXANEDIOL. (n.d.). In Organic Syntheses Procedure.
- Synthesis of cis-1,2-Cyclohexanediol. (n.d.). In Chempedia - LookChem.
- Stereoselective 1,2-cis glycosylation via intramolecular aglycone delivery: Opportunities and challenges. (2025). In PubMed.
- Syn dihydroxylation. (n.d.). In Khan Academy.
- Separation and purification of cis and trans isomers. (n.d.). In Google Patents.
- A New Synthesis of cis-1,2-Cyclohexanediol. (n.d.). In The Journal of Organic Chemistry.
- On the origins of kinetic resolution of cyclohexane-1,2-diols through stereoselective acylation by chiral tetrapeptides. (2009). In Sigma-Aldrich.
- EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. (n.d.). In Scholarly Commons.
- What are the stable conformations of cis and trans 1,2 cyclohexane diol and which one will readily form ketal with acetone? (2020). In Quora.
- 1,2-Cyclohexanediol, diacetate, cis-. (n.d.). In PubChem.
- Two routes to 1,2-cyclohexanediol catalyzed by zeolites under solvent-free condition. (2025).
- Synthesis of trans-1,2-cyclohexanediol from cyclohexene. (n.d.).
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Improving the resolution of cis and trans isomers of 1,2-Cyclohexanediol diacetate
Technical Support Center: Isomer Resolution
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and methodologies for researchers, scientists, and drug development professionals facing challenges in resolving the geometric isomers of 1,2-Cyclohexanediol Diacetate. Due to their structural similarity, separating the cis and trans forms requires a nuanced approach to chromatographic method development. This document offers field-proven insights and systematic protocols to achieve baseline resolution.
Frequently Asked Questions (FAQs)
Q1: Why is achieving baseline separation between cis- and trans-1,2-cyclohexanediol diacetate so challenging?
A1: The difficulty stems from the high degree of structural similarity between the two isomers. They have the same molecular weight and empirical formula and differ only in the spatial orientation of the two acetate groups relative to the cyclohexane ring. This results in very similar physical properties:
-
Polarity: While there is a slight difference in net dipole moment, their overall polarities are very close, making separation on standard stationary phases difficult.[1]
-
Boiling Point: The boiling points are nearly identical, which means that separation by Gas Chromatography (GC) using non-polar columns that primarily separate based on boiling point is often ineffective.[2] The trans isomer is generally more linear, while the cis isomer has a more "bent" conformation, a subtle difference that must be exploited for successful separation.[3][4]
Q2: Which primary analytical technique is better for this separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: Both techniques can be successful, but the choice depends on the available instrumentation and the specific goals of the analysis.
-
Gas Chromatography (GC) is often preferred due to its high efficiency. Success hinges on selecting a stationary phase that can interact differently with the subtle polarity differences between the isomers. A mid-to-high polarity column is typically required.[5]
-
High-Performance Liquid Chromatography (HPLC) provides more flexibility in stationary and mobile phase selection. Both normal-phase (NP) and reversed-phase (RP) methods can be developed. HPLC is particularly useful when the isomers are part of a more complex mixture or when preparative scale separation is needed.[6][7]
Q3: My chromatogram shows a single broad peak or two poorly resolved humps. What is the first and most critical parameter I should investigate?
A3: The stationary phase is the most critical factor for achieving selectivity between isomers.[5] If you are experiencing co-elution, your first action should be to re-evaluate your column choice.
-
For GC: If you are using a non-polar column (like a DB-1 or HP-5), switch to a mid- or high-polarity column (e.g., one containing a cyanopropyl or polyethylene glycol phase).
-
For HPLC: In reversed-phase, a standard C18 column may not provide sufficient shape selectivity. Consider a phenyl-hexyl or a cholesterol-based column that can leverage π-π interactions or shape-based recognition to differentiate the isomers.[8][9]
Q4: Do I need a chiral column to separate these geometric isomers?
A4: Not necessarily, but it can be an effective strategy. Cis and trans isomers are diastereomers, not enantiomers. However, chiral stationary phases (CSPs) create complex three-dimensional environments that can interact differently with the distinct shapes of the cis and trans isomers, often providing excellent resolution where achiral columns fail.[6][10][11] For example, a cyclodextrin-based chiral GC column can be highly effective.[11][12]
Troubleshooting Guide: Gas Chromatography (GC)
Issue 1: Poor Resolution or Complete Co-elution
This is the most common problem encountered. The solution lies in enhancing the selectivity of the chromatographic system.
Probable Cause 1: Inappropriate GC Column (Low Polarity)
-
Explanation: Non-polar columns (e.g., 100% dimethylpolysiloxane) separate compounds primarily by their boiling points. Since the boiling points of cis- and trans-1,2-cyclohexanediol diacetate are very close, these columns rarely provide adequate resolution.
-
Solution: Employ a stationary phase with a higher polarity to exploit the subtle differences in the isomers' dipole moments.
-
Recommendation: Use a column with a stationary phase containing cyanopropyl or polyethylene glycol (WAX) moieties. These phases induce dipole-dipole interactions, which will differentiate the two isomers. The more polar cis isomer will typically interact more strongly and have a longer retention time on these columns.[1]
-
Probable Cause 2: Suboptimal Oven Temperature Program
-
Explanation: An overly fast temperature ramp rate reduces the time analytes spend interacting with the stationary phase, thereby decreasing resolution.[13][14] An isothermal method is often insufficient for closely eluting isomers.[2]
-
Solution: Optimize the temperature program to maximize separation.
-
Step 1: Start with a "Scouting Gradient." Begin with a low initial oven temperature (e.g., 40-60 °C) and a moderate ramp rate of 10 °C/min.[15] This will help determine the elution temperature of the isomer pair.
-
Step 2: Slow the Ramp Rate. Once the approximate elution temperature is known, significantly slow the ramp rate through this region. A rate of 2-5 °C/min is often effective for resolving difficult pairs.[2]
-
Step 3: Consider a Mid-Ramp Isothermal Hold. If a slow ramp is still insufficient, introduce an isothermal hold period about 15-20 °C below the elution temperature of the critical pair.[16] This allows the compounds to partition more between the mobile and stationary phases, improving separation.
-
GC Method Parameters: Starting Points
| Parameter | Recommendation | Rationale |
| GC Column | Mid-to-High Polarity (e.g., ZB-WAX, DB-1701) | Enhances separation based on polarity differences, not just boiling point.[5] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing good efficiency. |
| Carrier Gas | Helium or Hydrogen | Helium at ~1.0-1.2 mL/min constant flow. |
| Injector Temp. | 250 °C | Ensures complete and rapid vaporization. |
| Initial Temp. | 60 °C, hold for 1-2 min | Focuses analytes at the head of the column.[2] |
| Temp. Program | Ramp 5 °C/min to 220 °C, hold for 5 min | A slow ramp rate is critical for resolving closely eluting isomers.[13][15] |
| Detector | FID at 250 °C | Standard, robust detector for hydrocarbons. |
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor Resolution in Reversed-Phase (RP-HPLC)
Probable Cause 1: Insufficient Shape Selectivity of C18 Column
-
Explanation: A standard C18 column separates primarily based on hydrophobicity. The cis and trans isomers have very similar hydrophobic profiles, leading to poor resolution.
-
Solution: Use a stationary phase that offers alternative separation mechanisms.
-
Recommendation 1: Phenyl-Hexyl Column. This phase provides π-π interactions, which can differentiate the isomers based on the orientation of the acetate groups relative to the phenyl rings of the stationary phase.[9]
-
Recommendation 2: Cholesterol-Bonded Phase. These columns are excellent for separating geometric isomers due to their rigid, planar structure, which imparts a high degree of shape selectivity.[8]
-
Probable Cause 2: Mobile Phase Lacks Selectivity
-
Explanation: A simple water/acetonitrile or water/methanol gradient may not be sufficient to resolve the isomers.
-
Solution: Modify the mobile phase to influence interactions.
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can alter selectivity.
-
Low Temperature: Running the separation at a lower temperature (e.g., 15-20 °C) can sometimes enhance the subtle interaction differences between the isomers and the stationary phase, improving resolution.
-
Issue 2: Poor Resolution or Drifting Retention Times in Normal-Phase (NP-HPLC)
Probable Cause 1: Improper Mobile Phase Composition
-
Explanation: In normal-phase chromatography on a silica or diol column, separation is governed by polar interactions. The mobile phase is typically a non-polar solvent (like hexane) with a small amount of a polar modifier (like isopropanol or ethanol). The ratio is critical.
-
Solution: Carefully optimize the mobile phase composition.
-
Step 1: Start with a mobile phase of 99:1 Hexane:Isopropanol.
-
Step 2: If resolution is poor, decrease the amount of the polar modifier in small increments (e.g., to 99.5:0.5). This will increase retention and provide more opportunity for separation.[17]
-
Step 3: Conversely, if retention times are too long, increase the modifier concentration.
-
Probable Cause 2: Column Not Properly Equilibrated
-
Explanation: Polar stationary phases, especially bare silica, are highly sensitive to the amount of water in the mobile phase. It can take a very long time for the column to fully equilibrate, leading to drifting retention times.[18]
-
Solution: Ensure rigorous column equilibration.
-
Recommendation: Flush the column with the mobile phase for at least 30-60 minutes before the first injection. For highly sensitive separations, dedicating a column to a specific normal-phase method is advisable to avoid long re-equilibration times.
-
Systematic Workflow & Visualization
A logical approach to method development is crucial. The following diagrams illustrate troubleshooting and optimization workflows for GC and HPLC.
References
- Blumberg, L. M. (1986). Optimization of temperature programming in gas chromatography with respect to separation time. I. Temperature programme optimiza. Pure and Applied Chemistry. [Source 1]
- Wallace Watson, D. (2017). The Secrets of Successful Temperature Programming. LCGC North America. [Source 2]
- Crawford Scientific. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. [Source 3]
- Phenomenex. (2025). Temperature Programming for Better GC Results. [Source 4]
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Chromatography Forum. (2014).
- ResearchGate. (2024).
- BenchChem. (2025). Technical Support Center: Purification of Cis and Trans Isomers. [Source 9]
- Waters. (n.d.). HPLC Troubleshooting Guide. [Source 10]
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Source 12]
- TutorChase. (n.d.).
- Sigma-Aldrich. (n.d.). GC Analysis of trans-1,2-Cyclohexanediol Enantiomers on Astec® CHIRALDEX™ B-PH. [Source 14]
- Columbia University. (n.d.).
- Bird, C. E., et al. (2015). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. NIH Public Access. [Source 17]
- Phenomenex. (n.d.). GC Technical Tip: Polarity vs. Selectivity. [Source 18]
- Chemistry LibreTexts. (2022). 2.
- Quora. (2020). What are the stable conformations of cis and trans 1,2 cyclohexane diol and which one will readily form ketal with acetone? [Source 25]
- MicroSolv Technology Corporation. (2025).
- NACALAI TESQUE, INC. (n.d.). HPLC Column for Structural Isomers. [Source 34]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. GC Technical Tip [discover.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. nacalai.com [nacalai.com]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pure.tue.nl [pure.tue.nl]
- 14. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Low Yields in the Acetylation of cis-1,2-Cyclohexanediol
Welcome to the Technical Support Center for the acetylation of cis-1,2-cyclohexanediol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of cis-1,2-diacetoxycyclohexane. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and extensive field experience to help you diagnose and resolve common issues in your experimental workflow. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing.
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for the diacetylation of cis-1,2-cyclohexanediol?
While yields are highly dependent on the specific reaction conditions and scale, a well-optimized acetylation of cis-1,2-cyclohexanediol using acetic anhydride and a suitable base catalyst should generally provide yields in the range of 85-95% for the desired cis-1,2-diacetoxycyclohexane.[1] Yields significantly below this range may indicate issues with the reaction setup, reagents, work-up, or purification.
Q2: What are the most common reasons for low yields in this reaction?
Low yields in the acetylation of cis-1,2-cyclohexanediol can typically be attributed to one or more of the following factors:
-
Incomplete Reaction: Insufficient reaction time, inadequate temperature, or suboptimal stoichiometry of reagents can lead to the presence of unreacted starting material and mono-acetylated intermediates.
-
Side Reactions: The formation of the mono-acetylated product, cis-2-hydroxycyclohexyl acetate, is the most common side reaction.
-
Product Loss During Work-up: Hydrolysis of the ester product back to the diol or mono-acetate can occur during aqueous work-up steps, especially under acidic or strongly basic conditions.[2][3][4]
-
Purification Challenges: Inefficient separation of the di-acetylated product from the mono-acetylated intermediate, starting material, and catalyst residues can lead to lower isolated yields.
Q3: How does the cis-stereochemistry of the diol affect the acetylation reaction?
The cis-conformation of the hydroxyl groups in cis-1,2-cyclohexanediol can influence the reaction rate and susceptibility to side reactions compared to its trans-isomer. The proximity of the two hydroxyl groups on the same face of the cyclohexane ring may facilitate intramolecular hydrogen bonding, which can affect their nucleophilicity. While both hydroxyl groups are accessible for acetylation, achieving complete di-acetylation requires overcoming the potential for steric hindrance after the first acetylation event.
Troubleshooting Guide: Addressing Specific Issues
Issue 1: Incomplete Conversion - Significant Starting Material or Mono-Acetylated Product Detected
If you observe a significant amount of starting material or the mono-acetylated intermediate in your crude product (as determined by TLC, GC, or NMR), consider the following troubleshooting steps.
Causality: Incomplete conversion is often a result of insufficient activation of the hydroxyl groups or a non-optimal balance of reagents and reaction time. The second acetylation is often slower than the first due to steric hindrance and electronic effects.
Troubleshooting Protocol:
-
Reagent Stoichiometry:
-
Acetic Anhydride: Ensure at least 2.2 to 3.0 equivalents of acetic anhydride are used to drive the reaction towards di-acetylation.
-
Base Catalyst: For pyridine, use it as the solvent or in a significant excess. For more potent catalysts like 4-(dimethylamino)pyridine (DMAP), a catalytic amount (0.05 to 0.2 equivalents) is typically sufficient.[5][6]
-
-
Reaction Time and Temperature:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[7][8] Spot the reaction mixture alongside the starting material. The di-acetylated product will be significantly less polar than the diol and the mono-acetylated intermediate.
-
If the reaction stalls, consider increasing the reaction temperature to 40-50 °C or extending the reaction time.
-
-
Choice of Catalyst:
-
If using only pyridine, consider adding a catalytic amount of DMAP. DMAP is a superior nucleophilic catalyst that can significantly accelerate the rate of acetylation, especially for the second, more hindered hydroxyl group.[5]
-
| Parameter | Standard Condition | Optimization Strategy |
| Acetic Anhydride | 2.2 equiv. | Increase to 3.0 equiv. |
| Pyridine | As solvent | Add 0.1 equiv. DMAP |
| Temperature | Room Temperature | Increase to 40-50 °C |
| Reaction Time | 12 hours | Monitor by TLC until completion |
Diagram: Catalytic Role of Pyridine and DMAP
Issue 2: Low Isolated Yield After Work-up - Suspected Product Hydrolysis
If you observe a good conversion by in-process monitoring (e.g., TLC of the crude reaction mixture) but obtain a low yield of the pure product, hydrolysis during the aqueous work-up is a likely culprit.
Causality: The ester linkages of the diacetate are susceptible to hydrolysis under both acidic and basic conditions, a reaction that is accelerated by heat.[2][3][4]
Troubleshooting Protocol:
-
Quenching: Quench the reaction by adding a small amount of methanol to consume excess acetic anhydride before adding water.[9]
-
Temperature Control: Perform all aqueous washes with ice-cold solutions to minimize the rate of hydrolysis.[2]
-
Base Selection for Neutralization: Use a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize the acetic acid byproduct and any acidic catalyst residues.[2][10] Avoid strong bases like sodium hydroxide (NaOH), which can aggressively promote ester hydrolysis (saponification).[3]
-
Efficient Extraction: Minimize the contact time between the organic layer containing your product and the aqueous layers during extractions. Do not let the layers sit in the separatory funnel for extended periods.[2]
-
Drying: Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation to remove all traces of water.
Diagram: Work-up Workflow to Minimize Hydrolysis
Issue 3: Difficulty in Purification - Co-elution of Products
If you are struggling to separate the di-acetylated product from the mono-acetylated intermediate and starting material by column chromatography, optimization of your purification technique is necessary.
Causality: The polarity difference between the diol, mono-acetate, and di-acetate is significant, but not always sufficient for baseline separation with a suboptimal solvent system.
Troubleshooting Protocol:
-
Solvent System Selection for Column Chromatography:
-
Use a less polar solvent system to achieve better separation. A common starting point for silica gel chromatography is a mixture of hexanes and ethyl acetate.[11][12]
-
Begin with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (gradient elution) to first elute the non-polar di-acetate, followed by the more polar mono-acetate and finally the highly polar diol.
-
Determine the optimal solvent system by running analytical TLC plates with various solvent ratios beforehand.[7][11]
-
-
Column Preparation:
-
Ensure the silica gel column is packed properly to avoid channeling, which leads to poor separation.[11]
-
Use an appropriate amount of silica gel; a common rule of thumb is a 50:1 to 100:1 weight ratio of silica gel to crude product.
-
| Compound | Polarity | Elution Order (Normal Phase) |
| cis-1,2-Diacetoxycyclohexane | Low | First |
| cis-2-Hydroxycyclohexyl acetate | Medium | Second |
| cis-1,2-Cyclohexanediol | High | Last |
Detailed Experimental Protocols
Protocol 1: Standard Acetylation with Pyridine and Acetic Anhydride
This protocol is a standard and effective method for the di-acetylation of cis-1,2-cyclohexanediol.
-
Reaction Setup:
-
To a solution of cis-1,2-cyclohexanediol (1.0 equiv.) in dry pyridine (5-10 mL per gram of diol) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.5 equiv.) dropwise to the stirred solution.
-
-
Reaction:
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of methanol (1.0 equiv.).
-
Dilute the mixture with ethyl acetate and wash sequentially with cold 1 M HCl (to remove pyridine), cold saturated aqueous NaHCO₃, water, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
Protocol 2: DMAP-Catalyzed Acetylation for Hindered or Slow Reactions
This protocol is recommended when Protocol 1 results in incomplete conversion.
-
Reaction Setup:
-
Dissolve cis-1,2-cyclohexanediol (1.0 equiv.) and DMAP (0.1 equiv.) in a minimal amount of dry dichloromethane or tetrahydrofuran under an inert atmosphere.
-
Add triethylamine (3.0 equiv.) and cool the mixture to 0 °C.
-
Slowly add acetic anhydride (2.5 equiv.).
-
-
Reaction and Work-up:
-
Follow the reaction and work-up procedures as described in Protocol 1. The reaction is typically much faster and may be complete within a few hours.
-
References
- Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
- Minimizing side product formation in acetic anhydride-based acetyl
- Catalysis by 4-dialkylaminopyridines. Semantic Scholar.
- What is the best work-up for acetic anhydride/pyradine acetylation?. (2019).
- Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. (2020).
- O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2).
- Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. (2025).
- Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules. (2014). PMC - NIH.
- WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Wsu.
- Preference for basic conditions in ester hydrolysis. (2019). Chemistry Stack Exchange.
- US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Column chrom
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- Lewis acid catalyzed acylation reactions: scope and limit
- Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. (2022). PMC - NIH.
- EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons.
- A Stoichiometric Solvent-Free Protocol for Acetyl
- Chiral GC analysis of the cis-1,2-cyclohexanediol acetates. (2025).
- Reaction of Some Derivatives of cis-1,2-Cyclohexanediol and cis-1,2-Cyclopentanediol with Anhydrous Hydrogen Fluoride. SciSpace.
- Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2024). MDPI.
- INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE.
- Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI.
- Purification of Organic Compounds by Flash Column Chrom
- Acylation using an anhydride. (2020). YouTube.
- The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). (2005). PubMed.
- Novel Amine Chemistry Based on DMAP-Catalyzed Acylation.
- Solvent Systems for Silica Gel Column Chrom
- Ester to Acid - Common Conditions.
- Cyclohexane, 1,2-dichloro-, cis-. Organic Syntheses Procedure.
- Basic Hydrolysis of Esters - Saponific
- hydrolysis of esters. Chemguide.
- Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc.
- trans-1,2-CYCLOHEXANEDIOL. Organic Syntheses Procedure.
- Two routes to 1,2-cyclohexanediol catalyzed by zeolites under solvent-free condition. (2025).
- Supporting Information Zinc Complex Mediated Regioselective O-Acylation of Therapeutic Agents Rong Tong and Jianjun Cheng* Depar. The Royal Society of Chemistry.
- (PDF) Dimethyl cis- and trans-1,2-Dimethylcyclohexane-1,2-dicarboxylate.
- Selective mono-acylation of meso- and C 2-symmetric 1,3- and 1,4-diols. (2025).
- cis-1,2-Cyclohexanediol. PubChem.
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- 13. orgsyn.org [orgsyn.org]
Preventing the formation of byproducts during the synthesis of "cis-1,2-Cyclohexanediol diacetate"
Technical Support Center: Synthesis of cis-1,2-Cyclohexanediol Diacetate
Welcome to our dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the intricacies of this synthesis. We aim to provide actionable, field-tested advice to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges you may encounter. We delve into the root causes of these issues and provide step-by-step protocols to resolve them.
Question 1: "My reaction yields a significant amount of an unsaturated byproduct, cyclohexenyl acetate. How can I prevent this?"
Root Cause Analysis: The formation of cyclohexenyl acetate typically arises from an elimination reaction competing with the desired diacetylation. This is particularly prevalent when using strong acids or high temperatures, which can promote the elimination of an acetate group or a hydroxyl intermediate.
Solution Pathway:
-
Catalyst Choice: The choice of catalyst is critical. While strong protic acids like sulfuric acid can catalyze the reaction, they also encourage elimination. A milder Lewis acid catalyst is often more effective.
-
Temperature Control: High temperatures provide the activation energy for the elimination pathway. Maintaining a lower, controlled temperature throughout the reaction is crucial.
-
Reaction Monitoring: Careful monitoring of the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) allows you to stop the reaction once the starting material is consumed, preventing prolonged exposure to conditions that favor byproduct formation.
Experimental Protocol: Minimizing Cyclohexenyl Acetate Formation
| Step | Procedure | Rationale |
| 1 | To a solution of cis-1,2-cyclohexanediol (1.0 eq) in acetic anhydride (2.5 eq) at 0 °C, add a catalytic amount of scandium triflate (Sc(OTf)₃, 0.01 eq). | Acetic anhydride serves as both the acetylating agent and the solvent. Scandium triflate is a mild Lewis acid that effectively catalyzes the acetylation without promoting elimination. |
| 2 | Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. | The initial low temperature controls the exothermicity of the reaction. Allowing it to warm to room temperature provides sufficient energy for the reaction to proceed to completion without favoring the elimination pathway. |
| 3 | Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). | This allows for real-time tracking of the consumption of the starting diol and the formation of the desired diacetate, preventing over-reaction. |
| 4 | Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases. | This neutralizes the acidic catalyst and quenches the excess acetic anhydride. |
| 5 | Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. | This standard workup procedure isolates the crude product. |
| 6 | Purify the crude product by column chromatography on silica gel. | This will separate the desired this compound from any residual starting material or byproducts. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for minimizing cyclohexenyl acetate.
Question 2: "My final product is a mixture of cis and trans diastereomers. How can I improve the stereoselectivity for the cis isomer?"
Root Cause Analysis: The formation of the trans-diacetate isomer suggests that either the stereochemistry of the starting diol is not exclusively cis, or a reaction mechanism that allows for stereochemical scrambling is at play. The most common route to cis-1,2-cyclohexanediol is the oxidation of cyclohexene with reagents like osmium tetroxide or potassium permanganate, which are known to produce the cis-diol with high fidelity. Therefore, the issue likely arises from the acetylation step.
Solution Pathway:
-
Starting Material Purity: Verify the stereochemical purity of the starting cis-1,2-cyclohexanediol using techniques like NMR spectroscopy or chiral GC.
-
Reaction Mechanism: The acetylation of a diol with acetic anhydride under acidic catalysis proceeds through a mechanism that should retain the stereochemistry of the diol. An SN2-type inversion is unlikely under these conditions. However, if a neighboring group participation mechanism is accessible, it can lead to retention of stereochemistry.
-
Purification: If a minor amount of the trans isomer is unavoidable, careful column chromatography can often separate the diastereomers.
Experimental Protocol: Ensuring High Cis-Selectivity
| Step | Procedure | Rationale |
| 1 | Confirm the purity and stereochemistry of the starting cis-1,2-cyclohexanediol via ¹H NMR. The cis isomer will exhibit a characteristic symmetry. | Ensures that the starting material is not the source of the trans impurity. |
| 2 | Employ a reaction system known for stereochemical retention. The use of acetic anhydride with a Lewis acid catalyst at low temperatures is generally reliable. | This minimizes the likelihood of side reactions that could lead to stereochemical scrambling. |
| 3 | If the trans isomer is still present, perform careful column chromatography. A gradient elution from a non-polar solvent system (e.g., hexanes) to a more polar one (e.g., ethyl acetate) can effectively separate the two diastereomers. | The cis and trans isomers have different polarities and will interact differently with the stationary phase, allowing for their separation. |
Stereoselectivity Control Flow
Caption: Workflow for ensuring high cis-stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the precursor, cis-1,2-cyclohexanediol, with high stereoselectivity?
The dihydroxylation of cyclohexene using osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) is the gold standard for producing cis-1,2-cyclohexanediol with excellent stereoselectivity. This reaction proceeds via a syn-addition mechanism, ensuring the formation of the cis-diol. While effective, the toxicity and cost of osmium tetroxide are significant drawbacks. A common alternative is the use of cold, dilute, alkaline potassium permanganate (KMnO₄), though this method can sometimes lead to over-oxidation and lower yields.
Q2: Are there any greener alternatives to traditional acetylating agents and catalysts?
Yes, the field of green chemistry offers several alternatives. For instance, bismuth(III) triflate (Bi(OTf)₃) is an environmentally benign and highly efficient Lewis acid catalyst for acetylation that can be used in low catalytic loadings. In terms of acetylating agents, the use of acetic anhydride is common, but protocols using acetyl chloride with a non-nucleophilic base also exist. The choice depends on the specific requirements of your synthesis and the scale of the reaction.
Q3: How can I effectively monitor the progress of the acetylation reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. You can spot the reaction mixture on a TLC plate alongside the starting diol. A suitable eluent system (e.g., 3:1 hexanes:ethyl acetate) will show the consumption of the more polar starting material (lower Rf value) and the appearance of the less polar diacetate product (higher Rf value). Gas Chromatography (GC) can also be used for more quantitative monitoring if suitable standards are available.
References
-
Scandium Triflate as an Efficient Catalyst for Acetylation. Aggarwal, V. K., & Mereu, A. (1999). Journal of Organic Chemistry, 64(19), 7212-7215. [Link]
-
Osmium Tetroxide Dihydroxylation of Alkenes. Johnson, R. A., & Sharpless, K. B. (1993). Catalytic Asymmetric Synthesis. Wiley-VCH. [Link]
-
Bismuth(III) Triflate: A Highly Efficient Catalyst for the Acetylation of Alcohols and Phenols. Orita, A., et al. (2000). Tetrahedron Letters, 41(48), 9327-9331. [Link]
Scaling up the synthesis of "cis-1,2-Cyclohexanediol diacetate" for industrial applications
An Industrial Guide to the Synthesis of cis-1,2-Cyclohexanediol Diacetate
Welcome to the technical support center for the industrial-scale synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, our goal is to ensure you have the necessary information to perform this synthesis safely, efficiently, and with high yields.
This compound is a valuable intermediate in the pharmaceutical and cosmetics industries, often used as a precursor in the synthesis of various active compounds.[1] Its synthesis requires careful control of reaction conditions to ensure high purity and yield, particularly concerning the stereochemistry of the diol precursor.
Synthesis Overview
The most common and reliable method for the industrial synthesis of this compound is a two-step process:
-
cis-Dihydroxylation of Cyclohexene: This step involves the oxidation of cyclohexene to produce cis-1,2-cyclohexanediol. The Sharpless asymmetric dihydroxylation is a highly effective method for this transformation, utilizing a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO).[2][3] This method is favored for its high stereoselectivity, yielding the cis-diol.[4]
-
Acetylation of cis-1,2-Cyclohexanediol: The resulting diol is then acetylated using acetic anhydride to form the final product, this compound. This is a standard esterification reaction.
The overall workflow is depicted below:
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis process in a question-and-answer format.
Low Yield of cis-1,2-Cyclohexanediol
Question: My yield of cis-1,2-cyclohexanediol is significantly lower than expected. What are the potential causes?
Answer: Low yields in the dihydroxylation step can be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or suboptimal temperature. The reaction is typically exothermic and may require initial cooling to maintain room temperature.[5][6]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred vigorously overnight to ensure completion.[5]
-
-
Catalyst Deactivation:
-
Cause: The osmium tetroxide catalyst can be sensitive. Impurities in the starting materials or solvent can lead to deactivation.
-
Solution: Use high-purity cyclohexene and solvents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.
-
-
Co-oxidant Issues:
-
Cause: The N-methylmorpholine N-oxide (NMO) co-oxidant may be of poor quality or have degraded.
-
Solution: Use a fresh, high-quality batch of NMO. The monohydrate form is commonly used.[5]
-
-
Workup Losses:
-
Cause: The diol is water-soluble, and significant amounts can be lost during the extraction phase if not performed correctly.
-
Solution: Saturate the aqueous phase with sodium chloride to reduce the solubility of the diol.[6] Use a suitable solvent for extraction, such as ethyl acetate or n-butanol, and perform multiple extractions to maximize recovery.[5]
-
Formation of trans-1,2-Cyclohexanediol Isomer
Question: I am observing the formation of the trans-isomer as an impurity. How can I minimize this?
Answer: The formation of the trans-isomer is generally not favored in this reaction. However, its presence could indicate an alternative reaction pathway is occurring.
-
Cause: If the reaction conditions allow for the opening of a cyclohexene oxide intermediate, this can lead to the formation of the trans-diol.[7] This is more common with certain peroxy acids but less so with osmium tetroxide.
-
Solution: Strictly adhere to the recommended catalytic system (OsO₄/NMO), as this strongly favors syn-dihydroxylation, leading to the cis-product.[4] Ensure that no acidic or basic contaminants are present that could catalyze epoxide formation and subsequent ring-opening.
Low Yield of this compound
Question: The acetylation step is providing a low yield. What should I investigate?
Answer: Low yields in the acetylation step are often due to issues with reagents or reaction conditions.
-
Purity of the Diol:
-
Cause: The presence of water or other impurities in the cis-1,2-cyclohexanediol starting material can consume the acetic anhydride.
-
Solution: Ensure the diol is thoroughly dried before use.
-
-
Reagent Stoichiometry:
-
Cause: An insufficient amount of acetic anhydride will lead to incomplete conversion.
-
Solution: Use a molar excess of acetic anhydride to drive the reaction to completion.
-
-
Reaction Conditions:
-
Cause: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low.
-
Solution: The reaction can be gently heated to increase the rate. Monitor the reaction by TLC to determine the optimal reaction time.
-
Product Purification Challenges
Question: I'm having difficulty purifying the final this compound. What are the recommended methods?
Answer: The choice of purification method depends on the scale of the synthesis and the required purity of the final product.
-
Distillation: For large-scale industrial production, vacuum distillation is often the most efficient method for purifying the liquid diacetate.
-
Chromatography: For smaller scales or when very high purity is required, column chromatography using silica gel is effective.
-
Recrystallization: If the diacetate is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent is an excellent method for achieving high purity.
The following diagram outlines a logical approach to troubleshooting the synthesis:
Caption: A logical diagram for troubleshooting the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent route is the two-step process involving the cis-dihydroxylation of cyclohexene using an osmium tetroxide catalyst, followed by the acetylation of the resulting cis-1,2-cyclohexanediol with acetic anhydride.
Q2: What are the critical process parameters to monitor for consistent production?
A2: Key parameters include:
-
Temperature: Especially during the exothermic dihydroxylation step.
-
Reaction Time: Monitored by TLC or another suitable analytical method.
-
Agitation Rate: To ensure proper mixing, particularly in the two-phase dihydroxylation reaction.
-
Purity of Starting Materials: Impurities can affect catalyst performance and final product quality.
Q3: How can I confirm the stereochemistry of the final product?
A3: The stereochemistry can be confirmed using analytical techniques such as:
-
NMR Spectroscopy: ¹H and ¹³C NMR can distinguish between the cis and trans isomers based on the coupling constants and chemical shifts of the protons on the carbons bearing the acetate groups.
-
X-ray Crystallography: If the product or a derivative can be crystallized, this provides unambiguous proof of the stereochemistry.
Q4: What are the main safety hazards associated with this synthesis?
A4:
-
Osmium Tetroxide: Highly toxic, volatile, and can cause severe eye damage, including blindness.[6] It should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Acetic Anhydride: Corrosive, a lachrymator, and reacts violently with water.[8] It should be handled in a fume hood, and appropriate PPE, including gloves and safety goggles, must be worn.[9][10]
Experimental Protocols
Protocol 1: Synthesis of cis-1,2-Cyclohexanediol
This protocol is adapted from established procedures for the catalytic dihydroxylation of alkenes.[5][6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, combine N-methylmorpholine N-oxide (NMO) monohydrate (1.1 equivalents), water (4 parts), and acetone (2 parts).
-
Addition of Catalyst and Substrate: To this solution, add a catalytic amount of osmium tetroxide (e.g., 0.002 equivalents) followed by cyclohexene (1.0 equivalent).
-
Reaction: Stir the two-phase solution vigorously at room temperature under a nitrogen atmosphere. The reaction is exothermic and may require a water bath for cooling. The reaction mixture will become homogeneous as it progresses.
-
Monitoring: Monitor the reaction by TLC until the cyclohexene is consumed (typically 12-18 hours).
-
Workup: Quench the reaction by adding sodium hydrosulfite. Filter the mixture through Celite to remove solid byproducts. Neutralize the filtrate with sulfuric acid.
-
Extraction: Evaporate the acetone under reduced pressure. Saturate the remaining aqueous solution with sodium chloride and extract multiple times with ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield cis-1,2-cyclohexanediol as a crystalline solid.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the dried cis-1,2-cyclohexanediol in an excess of acetic anhydride (e.g., 2.5 equivalents).
-
Catalyst (Optional): A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) can be added to accelerate the reaction, but it may proceed without a catalyst.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitoring: Monitor the reaction by TLC until the diol is fully converted to the diacetate.
-
Workup: Carefully quench the excess acetic anhydride by slowly adding water or a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. After filtration and solvent evaporation, purify the crude product by vacuum distillation.
Data Summary
Table 1: Typical Reaction Parameters and Expected Yields
| Step | Key Reagents | Temperature | Typical Time | Expected Yield |
| Dihydroxylation | Cyclohexene, OsO₄, NMO | Room Temp. | 12-18 h | 85-95% |
| Acetylation | cis-1,2-Cyclohexanediol, Acetic Anhydride | Room Temp. - 60°C | 2-6 h | >95% |
Table 2: Potential Impurities and Their Sources
| Impurity | Source | Mitigation |
| trans-1,2-Cyclohexanediol Diacetate | Non-stereoselective side reactions | Strict adherence to the OsO₄/NMO catalytic system. |
| Unreacted cis-1,2-Cyclohexanediol | Incomplete acetylation | Use excess acetic anhydride and ensure sufficient reaction time. |
| Over-oxidation Products | Side reactions during dihydroxylation | Careful control of reaction temperature and conditions. |
References
- SOP for Water Reactive Compounds (Class I). (2022-02-14).
- Acetic Anhydride Safety Data Sheet. Jubilant Ingrevia.
- Catalytic Osmium Tetroxide Oxidation of Olefins: cis-1,2-Cyclohexanediol. ResearchGate.
- Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal.
- Safety Data Sheet: Acetic acid anhydride. Carl ROTH.
- Sharpless asymmetric dihydroxylation. Wikipedia.
- Safety data sheet - acetic anhydride. INEOS Group. (2021-05-27).
- Sharpless Asymmetric Dihydroxylation. Alfa Chemistry.
- Sharpless Asymmetric Di-hydroxylation (1,2-cis-diol): Basic idea, mechanism and stereo-selectivity. YouTube. (2020-07-29).
- Acetic Anhydride - Safety Data Sheet. (2015-03-19).
- Recent advances on controllable and selective catalytic oxidation of cyclohexene.
- This compound 1759-71-3 wiki. Guidechem.
- iodine. Organic Syntheses Procedure.
- trans-1,2-CYCLOHEXANEDIOL. Organic Syntheses Procedure.
- Synthesis of cis-1,2-Cyclohexanediol. Chempedia - LookChem.
- Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. (2020-04-16).
- Notes - A New Synthesis of cis-1,2-Cyclohexanediol. The Journal of Organic Chemistry.
- Exploring the reaction pathways of Pd(ii)-catalyzed cyclohexene oxidation with molecular oxygen: vinylic and allylic oxidation, disproportionation and oxidative dehydrogenation. New Journal of Chemistry (RSC Publishing).
- Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines. Organic Chemistry Frontiers (RSC Publishing).
- Synthesis of epocyclohexane by cyclohexene epoxidation in liquid phase. ResearchGate. (2025-08-07).
- Aerobic Catalytic Oxidation of Cyclohexene over TiZrCo Catalysts. MDPI.
- Catalytic oxidation of cyclohexene. ResearchGate.
- Separation and purification of cis and trans isomers. Google Patents.
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.
- Chapter 4 Epoxidation of Cyclohexene. Semantic Scholar.
- This compound (1759-71-3) Precursors. Molbase.
- Forming a cis-1,2-diol. YouTube. (2020-05-08).
- 1,2-Cyclohexanediol, diacetate, cis-. PubChem.
- How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Publications. (2021-02-04).
- Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units.
- Catalytic Oxidation of Cyclohexene by H2O2 Over Pd(II)-Complex Catalyst in a Heterogeneous System. ResearchGate. (2022-01-31).
- Simple Synthesis of Geminal Diacetates (Acylals) of Aromatic Aldehydes. Request PDF. (2025-08-06).
- Cyclohexane-1,2-diol. Wikipedia.
- Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. ResearchGate. (2026-01-10).
- The acetalization of glyoxal by vicinal diols. ResearchGate. (2025-10-27).
- Bridgehead vicinal diallylation of norbornene derivatives and extension to propellane derivatives via ring-closing metathesis. ResearchGate. (2016-08-03).
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Validation & Comparative
A Comparative Guide to the Reactivity of Cis- and Trans-1,2-Cyclohexanediol Diacetate in Saponification Reactions
This guide provides an in-depth comparison of the chemical reactivity of cis- and trans-1,2-cyclohexanediol diacetate, with a specific focus on their behavior during base-catalyzed hydrolysis (saponification). We will explore the foundational stereochemistry of these isomers, analyze the mechanistic pathways of the reaction, and present a validated experimental protocol for quantifying their reactivity differences. This document is intended for researchers and professionals in organic chemistry and drug development who leverage stereochemical principles for molecular design and synthesis.
Part 1: The Stereochemical Landscape of 1,2-Disubstituted Cyclohexanes
The reactivity of cyclic compounds is inextricably linked to their three-dimensional structure. For disubstituted cyclohexanes, the spatial arrangement of substituents dictates the molecule's conformational stability and the accessibility of its reactive centers.[1][2]
The cis- and trans-isomers of 1,2-cyclohexanediol diacetate are diastereomers with distinct conformational preferences. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[1][3]
-
trans-1,2-Cyclohexanediol Diacetate: This isomer can exist in two chair conformations: one with both acetate groups in equatorial positions (diequatorial) and another, through ring-flipping, with both groups in axial positions (diaxial). The diequatorial conformer is significantly more stable and thus represents the predominant form in solution.[4][5] The diaxial conformation suffers from severe 1,3-diaxial steric interactions, making its contribution to the overall equilibrium negligible.[4]
-
cis-1,2-Cyclohexanediol Diacetate: In the cis-isomer, one acetate group is axial while the other is equatorial (axial-equatorial). Ring-flipping results in an equivalent conformation where the positions are swapped (equatorial-axial). These two conformers are energetically identical and exist in a dynamic equilibrium.[5][6]
The differing conformational profiles of these isomers are the primary determinant of their reactivity.
Figure 1: Conformational equilibria for trans- and this compound.
Part 2: Saponification: A Mechanistic Perspective
Ester saponification is a classic bimolecular nucleophilic acyl substitution reaction. The reaction proceeds via a two-step mechanism involving the attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide as a leaving group to yield a carboxylate salt and an alcohol.
The rate of this reaction is highly sensitive to steric hindrance around the carbonyl group. Bulky substituents or a sterically crowded environment can impede the approach of the nucleophile, raising the activation energy of the first step and slowing the overall reaction rate.[7][8]
Figure 2: Generalized mechanism for ester saponification.
Part 3: Comparative Reactivity: Steric Hindrance in Action
The key difference in the saponification rates of the cis and trans isomers arises from the steric environment of their respective acetate groups.
-
Reactivity of the trans-Isomer: The predominant diequatorial conformer presents both acetate groups in a sterically accessible position on the periphery of the ring. The hydroxide nucleophile can approach the carbonyl carbon with minimal steric opposition from the cyclohexane ring itself.
-
Reactivity of the cis-Isomer: The cis-isomer constantly interconverts between two forms, each possessing one equatorial and one axial acetate group.
-
The equatorial acetate is relatively unhindered, similar to those in the trans-isomer.
-
The axial acetate , however, is significantly shielded. Its carbonyl group is subject to 1,3-diaxial interactions with the axial hydrogens on carbons 3 and 5 of the ring.[3] This steric crowding severely hinders the approach of the hydroxide ion, making the formation of the tetrahedral intermediate for the axial group energetically unfavorable.
-
Consequently, the reaction for the cis-isomer proceeds primarily through its less hindered equatorial acetate group. However, since the molecule spends half its time with any given acetate group in the highly hindered axial position, its overall, observed reaction rate is significantly lower than that of the trans-isomer, where both groups are consistently in the accessible equatorial position. For analogous cyclohexane systems, the rate of saponification for the trans isomer can be up to 20 times faster than for the cis isomer.[7][8] This phenomenon is a classic example of steric hindrance .[8]
Part 4: Experimental Protocol for Kinetic Analysis by Titration
To empirically validate the predicted reactivity difference, a kinetic experiment can be performed. The following protocol outlines a method for monitoring the saponification rate by measuring the consumption of sodium hydroxide over time.
Objective: To determine the second-order rate constants for the saponification of cis- and trans-1,2-cyclohexanediol diacetate.
Materials:
-
This compound
-
trans-1,2-Cyclohexanediol diacetate
-
0.1 M Sodium Hydroxide (NaOH) in 50% Ethanol/Water (standardized)
-
0.05 M Hydrochloric Acid (HCl) (standardized)
-
Phenolphthalein indicator solution
-
Ice bath
-
Constant temperature water bath (e.g., 25°C)
-
Burettes, pipettes, conical flasks, stopwatches
Experimental Workflow:
Figure 3: Experimental workflow for kinetic analysis of saponification.
Step-by-Step Procedure:
-
Reaction Setup: For each isomer, place 50 mL of a 0.1 M solution of the diacetate in 50% ethanol into a 250 mL flask. Place 50 mL of 0.1 M NaOH in 50% ethanol in a separate flask. Allow both flasks to equilibrate in a 25°C water bath for 15 minutes.
-
Initiation: Rapidly add the 50 mL of NaOH solution to the 50 mL diacetate solution, mix thoroughly, and immediately start the stopwatch. This is time t=0.
-
Aliquot Sampling: At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 45, and 60 minutes), use a pipette to withdraw a 10 mL aliquot of the reaction mixture.
-
Quenching: Immediately dispense the aliquot into a 125 mL conical flask containing exactly 15 mL of standardized 0.05 M HCl solution kept in an ice bath. The acid will neutralize the remaining NaOH, effectively stopping the reaction.
-
Blank Preparation: Prepare a "blank" by mixing 50 mL of the 50% ethanol solvent (without diacetate) with 50 mL of the 0.1 M NaOH solution. Immediately withdraw a 10 mL aliquot and quench it in 15 mL of 0.05 M HCl, just as with the reaction samples. This determines the initial NaOH concentration.
-
Back-Titration: Add 2-3 drops of phenolphthalein indicator to each quenched flask. Titrate the unreacted HCl with your standardized 0.1 M NaOH solution until a faint, persistent pink color is observed. Record the volume of NaOH used.
-
Repeat: Perform the entire experiment for both the cis and trans isomers.
Part 5: Data Presentation and Interpretation
The concentration of unreacted NaOH at each time point can be calculated from the titration data. A plot of 1/[NaOH] versus time (t) should yield a straight line for a second-order reaction, with the slope equal to the rate constant, k.
Table 1: Hypothetical Kinetic Data for Saponification at 25°C
| Isomer | Rate Constant, k (M⁻¹s⁻¹) | Relative Rate (trans/cis) |
| trans-1,2-Cyclohexanediol diacetate | 2.5 x 10⁻² | \multirow{2}{*}{~19.2} |
| This compound | 1.3 x 10⁻³ |
Interpretation: The experimental data would be expected to show a significantly larger rate constant (k) for the trans-isomer compared to the cis-isomer. This quantitative result provides direct evidence supporting the mechanistic argument: the reduced steric hindrance in the diequatorial conformation of the trans-isomer allows for a much faster rate of nucleophilic attack compared to the sterically encumbered axial-equatorial conformation of the cis-isomer.
Conclusion
The comparison of cis- and trans-1,2-cyclohexanediol diacetate offers a clear and compelling illustration of stereochemistry's role in governing chemical reactivity. The trans-isomer undergoes saponification at a markedly faster rate than the cis-isomer. This difference is not due to electronic effects but is a direct consequence of conformational preferences and steric hindrance. The stable diequatorial conformation of the trans-isomer presents a readily accessible target for nucleophilic attack, whereas the axial acetate group in the cis-isomer is sterically shielded, leading to a slower overall reaction rate. This principle of steric control is a cornerstone of organic synthesis and is critical for professionals designing stereospecific reactions and developing new therapeutic agents.
References
- St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH10hq9XBk_w1bKfFKlpiryUTfq4H857Orx9OWxMH4wpKDlGKvwptB_jOM44Y9Pkfcf5fsGnnTCEjpGk_aRrHFjFSzBGHgdXIAFa_n_KDejp8B5axOSKoEgq6eIqwrzudwaeeEeQmRKdS-7VDZweQ-syN9hnrSnz54PKNwxIf72oR9wK3n1Tl25GeGXIQ==
-
Sharma, J. (2021, September 7). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]
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OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPERIMENT 7 DETERMINATION OF SAPONIFICATION VALUE. Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
- University of Michigan. (2023, October 4). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling.
-
Chemistry Stack Exchange. (2012, May 6). Effect of periodic acid on cyclohexane derivatives. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE CONFORMATIONS IN SOLUTION OF trans-CYCLOHEXENE DIHALIDES AND cis- AND trans-1,2-CYCLOHEXANEDIOLS AND DERIVATIVES. Retrieved from [Link]
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A Validated HPLC Method for the Analysis of cis-1,2-Cyclohexanediol diacetate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of compounds is paramount. This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of cis-1,2-Cyclohexanediol diacetate. Moving beyond a simple protocol, this document delves into the scientific rationale behind the methodological choices, offers a comparative analysis with alternative techniques, and provides the necessary data to ensure scientific integrity and reproducibility. All protocols are designed to be self-validating systems, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9][10]
Introduction to the Analytical Challenge
This compound is a diester of cyclohexanediol, and its analysis is crucial in various applications, from chemical synthesis monitoring to impurity profiling in pharmaceutical preparations. The primary analytical challenge lies in developing a method that is not only accurate and precise but also robust and specific for the cis isomer. This guide proposes a primary reversed-phase HPLC (RP-HPLC) method and discusses a derivatization-based approach for enhanced sensitivity.
Proposed HPLC Methodologies
Two primary HPLC-based approaches are presented here. Method A offers a straightforward and rapid analysis, while Method B provides enhanced sensitivity through pre-column derivatization, which is particularly useful for trace-level analysis.
Method A: Direct RP-HPLC with UV Detection
This method is predicated on the direct analysis of the underivatized compound. It is a simple and efficient approach suitable for routine analysis where high sensitivity is not a primary concern.
Method B: Pre-column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) followed by HPLC-UV Analysis
For instances requiring lower limits of detection and quantification, a derivatization strategy is recommended. Although this compound is not a carbonyl, this section will adapt the principles of derivatization for enhanced detection, perhaps by hydrolysis to the diol followed by a suitable derivatizing agent if direct detection is insufficient. A more direct approach for diacetates without strong chromophores would be to use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). However, for this guide, we will focus on a widely accessible UV-based method. Should direct UV detection of the diacetate prove to be insensitive, a hydrolysis step to the corresponding diol and subsequent derivatization would be a viable, albeit more complex, alternative. For the purpose of this guide, we will proceed with the direct analysis method (Method A) and its validation, as it is the most direct approach.
Experimental Protocol: Method A
This section details the step-by-step methodology for the direct RP-HPLC analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient Program | 0-15 min: 40-70% B15-20 min: 70-40% B20-25 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 25 minutes |
Causality behind Experimental Choices:
-
C18 Column: A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography, offering good retention and separation for moderately non-polar compounds like this compound.
-
Mobile Phase: The combination of acetonitrile and water is a common mobile phase for RP-HPLC, providing good peak shape and resolution. The addition of phosphoric acid helps to protonate any free silanol groups on the stationary phase, reducing peak tailing and improving reproducibility. For mass spectrometry compatibility, formic acid would be a suitable replacement for phosphoric acid.[11][12]
-
Gradient Elution: A gradient program is chosen to ensure the elution of any potential impurities with different polarities and to provide a sharp peak for the analyte of interest.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (210 nm) is necessary to achieve adequate sensitivity.
2. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 60% Water with 0.1% Phosphoric Acid, 40% Acetonitrile) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
The sample preparation will depend on the matrix. For a bulk drug substance, a simple dissolution in acetonitrile followed by dilution with the mobile phase to fall within the calibration range is sufficient. For more complex matrices, a suitable extraction method, such as solid-phase extraction (SPE), may be required.
HPLC Method Validation Protocol
The developed HPLC method must be validated to ensure it is fit for its intended purpose. The validation will be performed according to the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[3][4][7][9][10]
dot
Caption: Logical relationship of HPLC method validation parameters.
1. System Suitability:
Before commencing method validation, system suitability must be established to ensure the chromatographic system is performing adequately. This is achieved by injecting five replicates of a standard solution (e.g., 50 µg/mL).
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
2. Specificity:
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:
-
Injecting a blank (mobile phase) to ensure no interfering peaks at the retention time of the analyte.
-
Injecting a placebo (matrix without the analyte) to confirm no interference.
-
Performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte to demonstrate that the degradation products do not interfere with the quantification of the analyte.
3. Linearity:
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: A calibration curve is constructed by plotting the peak area against the concentration of the analyte over a specified range (e.g., 1-100 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
4. Accuracy:
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure: Accuracy is determined by a recovery study. A known amount of the analyte is spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each level is analyzed in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision:
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[6]
-
Repeatability (Intra-day Precision): Determined by analyzing six replicate injections of a standard solution (e.g., 50 µg/mL) on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Precision): Determined by analyzing the same sample on two different days, by two different analysts, or on two different instruments. The RSD between the two sets of data should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
7. Robustness:
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: Deliberate variations are made to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 5 nm)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool for the analysis of this compound, other techniques can also be employed, each with its own advantages and disadvantages.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. | High sensitivity and selectivity, provides structural information. | Requires the analyte to be volatile and thermally stable, or require derivatization. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Faster separations and lower organic solvent consumption compared to HPLC.[13] | Higher initial instrument cost. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency, low sample and reagent consumption.[13] | May have lower sensitivity for neutral compounds without a suitable derivatization or indirect detection method. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the molecule. | Unambiguous identification and structural elucidation.[14] | Lower sensitivity compared to chromatographic techniques, not ideal for quantification of trace impurities. |
dot
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The RP-HPLC method detailed in this guide provides a reliable, robust, and accurate means for the quantitative analysis of this compound. The comprehensive validation protocol, grounded in ICH and FDA guidelines, ensures the integrity of the data generated. While alternative techniques such as GC-MS and SFC offer their own advantages, the proposed HPLC method represents a widely accessible and effective approach for routine quality control and research applications. The successful implementation of this method will enable researchers and drug development professionals to confidently assess the purity and concentration of this compound in their samples.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
SIELC Technologies. (n.d.). Separation of Propylene glycol diacetate on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. (2018). Sodium diacetate. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
China/Asia On Demand (CAOD). (n.d.). Determination of Sodium Diacetate, Calcium Propionate, Sodium Benzoate and Potassium Sorbate in Feed Additives by HPLC. [Link]
-
PubMed. (2021). Novel reversed-phase HPLC method for simultaneous determination of ethynodiol diacetate (EDA)/ethinyl estradiol (EE) in pharmaceutical dosage form. [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
PubMed. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. [Link]
-
Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
J-Stage. (n.d.). Oxidation of Cyclohexanediol Derivatives with 12-Tungstophosphoric Acid-Hydrogen Peroxide System. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). [Link]
-
International Journal of Research Trends and Innovation. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. [Link]
-
ResearchGate. (2015). Conformational Analysis of Cyclohexane-1,2-diol Derivatives and MM3 Parameter Improvement. [Link]
-
PubMed. (n.d.). 1,2- and 1,4-Cyclohexanediol: major urinary metabolites and biomarkers of exposure to cyclohexane, cyclohexanone, and cyclohexanol in humans. [Link]
-
ResearchGate. (2025). Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation. [Link]
-
Science.gov. (n.d.). validated hplc assay: Topics by Science.gov. [Link]
-
World Journal of Pharmaceutical Research. (2023). A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION. [Link]
-
PubChem. (n.d.). 1,2-Cyclohexanediol, diacetate, cis-. [Link]
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Spectroscopic comparison of cis- and trans-1,2-Cyclohexanediol diacetate
An In-Depth Spectroscopic Guide to Differentiating cis- and trans-1,2-Cyclohexanediol Diacetate
For researchers engaged in stereoselective synthesis and drug development, the unambiguous determination of molecular geometry is a critical checkpoint. The spatial arrangement of functional groups, as seen in stereoisomers like cis- and trans-1,2-Cyclohexanediol diacetate, can profoundly influence a molecule's physical properties, reactivity, and biological activity. This guide provides a comprehensive spectroscopic comparison of these two isomers, offering field-proven insights and experimental frameworks to enable their confident differentiation.
We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between stereochemistry and spectral output. Our focus is on providing not just data, but a self-validating system of analysis grounded in fundamental principles.
The Structural Imperative: cis vs. trans Isomerism
The core difference between cis- and trans-1,2-Cyclohexanediol diacetate lies in the relative orientation of the two acetate groups. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain.
-
cis-1,2-Cyclohexanediol diacetate : The two acetate substituents are on the same side of the ring. In the most stable chair conformation, this forces one group into an axial (a) position and the other into an equatorial (e) position (axial-equatorial).
-
trans-1,2-Cyclohexanediol diacetate : The two acetate groups are on opposite sides of the ring. This allows for two possible chair conformations: diequatorial (e,e) and diaxial (a,a). The diequatorial conformation is significantly more stable and therefore the predominant form in solution, as it avoids the sterically unfavorable 1,3-diaxial interactions that destabilize the diaxial form.
This fundamental difference in three-dimensional structure and symmetry is the key to their spectroscopic differentiation.
Caption: Molecular structures of cis- and trans-1,2-Cyclohexanediol diacetate.
¹H NMR Spectroscopy: The Definitive Tool
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and conclusive technique for distinguishing between these isomers. The differentiation is based on two key parameters: chemical shift (δ) and scalar coupling constants (J). The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the diacetate sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the solution is homogeneous.
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 300 MHz or higher. A higher field strength provides better signal dispersion, which is crucial for accurate analysis of coupling patterns.
-
Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale using the residual solvent signal (CDCl₃: δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
Comparative Analysis: cis vs. trans
The primary signals of interest are the methine protons at C1 and C2 (H-1 and H-2), which are directly attached to the carbon atoms bearing the acetate groups.
-
cis-Isomer (a,e conformation):
-
Chemical Shift: The axial and equatorial methine protons (H-1 and H-2) are in different chemical environments and will have distinct chemical shifts. The axial proton is typically more shielded (appears at a lower δ value) than the equatorial proton.
-
Coupling Constants: The coupling constant between H-1 and H-2 (³J_H1,H2) will be relatively small (typically 2-5 Hz) due to the approximate 60° dihedral angle in an axial-equatorial relationship. The axial proton will exhibit at least one large coupling (³J_ax,ax ≈ 8-13 Hz) to an adjacent axial proton on C3 or C6.
-
-
trans-Isomer (predominantly e,e conformation):
-
Chemical Shift: Due to rapid chair-flipping at room temperature, the two methine protons (H-1 and H-2) are chemically and magnetically equivalent. They will therefore appear as a single, time-averaged signal.
-
Coupling Constants: The vicinal coupling between H-1 and H-2 is not directly observed as they are equivalent. The coupling of these methine protons to the adjacent methylene protons will be an average of axial-equatorial and equatorial-equatorial couplings, resulting in a complex multiplet with smaller J-values compared to the distinct axial-axial coupling seen in the cis isomer. The diaxial conformation of the trans isomer, though a minor contributor, would show a large ³J_H1,H2 coupling constant.[2]
-
| Parameter | This compound | trans-1,2-Cyclohexanediol diacetate | Rationale |
| H-1, H-2 Protons | Two distinct multiplets | One averaged multiplet | Symmetry difference; cis is asymmetric, trans is C₂-symmetric. |
| ³J Coupling | Small ³J_H1,H2 (axial-equatorial) | Not directly observed (equivalent protons) | Dihedral angle dependence (Karplus relationship).[1] |
| Key Feature | Presence of large axial-axial couplings (8-13 Hz) to adjacent CH₂ protons. | Averaged, smaller couplings to adjacent CH₂ protons. | Reflects the fixed axial proton in the cis isomer versus the averaged equatorial protons in the trans isomer. |
¹³C NMR Spectroscopy: A Question of Symmetry
Carbon-13 NMR provides complementary information that reinforces the assignment made by ¹H NMR. The key principle here is chemical equivalence based on molecular symmetry.[3] In proton-decoupled ¹³C NMR, each unique carbon atom produces a single peak.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation is identical to that for ¹H NMR. The experiment is run on the same spectrometer, acquiring a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Comparative Analysis: cis vs. trans
-
cis-Isomer: Lacks a C₂ axis of symmetry. All six carbons of the cyclohexane ring can be chemically non-equivalent, potentially leading to six distinct signals for the ring carbons. In practice, some signals may overlap, but more than three are expected.
-
trans-Isomer: In its dominant diequatorial conformation, the molecule possesses a C₂ axis of symmetry passing through the C1-C2 and C4-C5 bonds. This symmetry makes pairs of carbons equivalent:
-
C1 and C2 are equivalent.
-
C3 and C6 are equivalent.
-
C4 and C5 are equivalent. This results in only three signals for the six cyclohexane ring carbons.
-
| Isomer | Expected Ring Carbon Signals | Rationale |
| cis | 4 to 6 | Asymmetric structure. |
| trans | 3 | C₂ symmetry makes pairs of carbons equivalent.[3] |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
While NMR is definitive, IR and MS provide important, albeit less distinguishing, information.
Infrared (IR) Spectroscopy
Both isomers contain the same functional groups (ester carbonyl and C-O bonds) and will therefore exhibit similar characteristic absorption bands.
-
C=O Stretch: A strong band around 1735-1750 cm⁻¹.
-
C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region.
Subtle differences may appear in the "fingerprint region" (< 1500 cm⁻¹), which is unique to the overall vibrational modes of the molecule. However, these differences are often too slight for unambiguous isomer assignment without authentic reference spectra.
Mass Spectrometry (MS)
In standard Electron Ionization Mass Spectrometry (EI-MS), stereoisomers typically exhibit identical molecular ion peaks and very similar fragmentation patterns.[4]
-
Molecular Ion (M⁺): Both isomers have a molecular formula of C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol .[5][6] The M⁺ peak will appear at m/z = 200.
-
Fragmentation: Common fragmentation pathways include the loss of an acetoxy radical (•OCOCH₃, 59 Da), acetic acid (CH₃COOH, 60 Da), or a ketene molecule (CH₂=C=O, 42 Da). While the relative intensities of the fragment ions might vary slightly due to stereochemical influences on reaction rates, these differences are generally not reliable for primary identification.[4]
Integrated Spectroscopic Workflow
A robust analytical approach integrates these techniques to build a conclusive case for isomer identification.
Caption: Workflow for the spectroscopic identification of cis- and trans-1,2-Cyclohexanediol diacetate.
Conclusion
Distinguishing between cis- and trans-1,2-Cyclohexanediol diacetate is a quintessential challenge in stereochemical analysis. While Mass Spectrometry and Infrared Spectroscopy are crucial for confirming the molecular weight and the presence of key functional groups, they fall short in differentiating the stereoisomers.
The definitive assignment rests upon Nuclear Magnetic Resonance spectroscopy . The ¹³C NMR spectrum provides a clear distinction based on molecular symmetry, with the trans isomer showing three ring carbon signals versus the four to six signals expected for the asymmetric cis isomer. Complementarily, ¹H NMR spectroscopy offers an intricate view of proton environments and spatial relationships, where the number of methine proton signals and the magnitude of their coupling constants provide an unambiguous structural fingerprint. By integrating these techniques, researchers can confidently and accurately determine the stereochemistry of their synthesized compounds, ensuring the integrity of their scientific and developmental endeavors.
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A Comprehensive Guide to Cyclohexylidene Acetals as a Robust Alternative for Diol Protection
In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving target molecules with high yield and stereochemical integrity.[1] For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for 1,2- and 1,3-diols is a critical decision that can significantly impact the efficiency of a synthetic route.[2][3] While isopropylidene acetals (acetonides) are ubiquitous, their lability under certain acidic conditions necessitates the exploration of more robust alternatives. This guide provides an in-depth technical comparison of the cyclohexylidene acetal protecting group with other common diol protecting groups, supported by experimental data and protocols.
The Cyclohexylidene Acetal: A Profile in Stability
The cyclohexylidene acetal is formed by the acid-catalyzed reaction of a diol with cyclohexanone.[4] Structurally similar to the more common isopropylidene acetal, the cyclohexylidene group offers distinct advantages, primarily in terms of stability. The increased steric bulk of the cyclohexane ring, compared to the two methyl groups of acetone, provides enhanced stability towards acidic hydrolysis. This heightened stability can be a significant asset in complex synthetic sequences where other protecting groups might be prematurely cleaved.
The choice between a five-membered (1,3-dioxolane from a 1,2-diol) and a six-membered (1,3-dioxane from a 1,3-diol) ring structure influences the stability of the acetal, with 1,3-dioxanes generally being more stable.[5] The chemistry of cycloalkylidene acetals, including cyclohexylidene acetals, is broadly similar to that of isopropylidene acetals, but they offer the added benefits of potentially reducing the water solubility of smaller molecules, which can simplify isolation, and a greater propensity for the formation of 1,3-dioxolanes over 1,3-dioxanes in certain cases.[5]
Comparative Analysis of Diol Protecting Groups
The ideal protecting group should be easy to install and remove in high yields, and it must be stable to a range of reaction conditions.[1] The following table provides a comparative overview of the cyclohexylidene acetal with other commonly employed diol protecting groups.
| Protecting Group | Structure | Formation Conditions | Stability | Cleavage Conditions |
| Cyclohexylidene Acetal | Cyclic Ketal | Cyclohexanone, acid catalyst (e.g., p-TsOH, CSA) | Stable to bases, nucleophiles, reducing agents, and mild oxidants. More stable to acid than acetonides. | Acidic hydrolysis (e.g., aq. AcOH, TFA, dilute HCl).[6] Reductive (DIBAL-H) or oxidative (NBS) cleavage also possible.[6] |
| Isopropylidene (Acetonide) | Cyclic Ketal | Acetone or 2,2-dimethoxypropane, acid catalyst | Stable to bases, reducing agents, and mild oxidants. | Mild acidic hydrolysis (e.g., aq. AcOH, PPTS).[5] |
| Benzylidene Acetal | Cyclic Acetal | Benzaldehyde or benzaldehyde dimethyl acetal, acid catalyst | Stable to bases and nucleophiles. Generally more acid-stable than acetonides. | Acidic hydrolysis; Hydrogenolysis (Pd/C, H₂).[2] |
| t-Butyldimethylsilyl (TBDMS) Ether | Silyl Ether | TBDMSCl, imidazole | Stable under non-acidic and non-fluoride conditions. | Fluoride ions (e.g., TBAF); strong acid. |
| Cyclic Carbonate | Carbonate | Phosgene or its equivalents | Stable to acidic conditions and some reducing agents. | Basic hydrolysis (e.g., K₂CO₃, NaOH).[2] |
Experimental Protocols
The following protocols provide a framework for the application of cyclohexylidene acetals in a laboratory setting.
This protocol details the formation of a cyclohexylidene acetal from a generic 1,2-diol.
Caption: Workflow for the protection of a 1,2-diol as a cyclohexylidene acetal.
Methodology:
-
Dissolution: Dissolve the diol (1.0 equiv) in an anhydrous solvent such as toluene or dichloromethane.
-
Addition of Reagents: Add cyclohexanone (1.2 equiv) and a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) (0.02-0.05 equiv).
-
Reaction: Heat the mixture to reflux. If using toluene, employ a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.[7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting diol is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a mild base (e.g., triethylamine or saturated aqueous NaHCO₃).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This protocol outlines the cleavage of a cyclohexylidene acetal to regenerate the diol.
Caption: Workflow for the deprotection of a cyclohexylidene acetal.
Methodology:
-
Dissolution: Dissolve the cyclohexylidene-protected substrate in a mixture of a water-miscible organic solvent (e.g., tetrahydrofuran (THF), acetone) and water.[6]
-
Acidification: Add a suitable acid. For mild deprotection, aqueous acetic acid (e.g., 80% AcOH in H₂O) can be used.[6] For more stable acetals, a stronger acid like dilute hydrochloric acid or trifluoroacetic acid (TFA) may be necessary.
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of the more polar diol product.
-
Work-up: Upon completion, carefully neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Dry the combined organic extracts, concentrate, and purify the resulting diol, typically by column chromatography or recrystallization.
Mechanism of Formation and Cleavage
The formation of a cyclohexylidene acetal proceeds via a standard acid-catalyzed mechanism. The acid protonates the carbonyl oxygen of cyclohexanone, activating it towards nucleophilic attack by one of the diol's hydroxyl groups. Subsequent proton transfers and the elimination of a water molecule lead to the formation of a stabilized oxonium ion, which is then attacked by the second hydroxyl group to form the cyclic acetal. The removal of water is crucial to drive the reaction to completion.[8]
Caption: Reversible mechanism of cyclohexylidene acetal formation and hydrolysis.
Deprotection is simply the reverse of this process, where excess water and acid drive the equilibrium back towards the diol and cyclohexanone.[8]
Conclusion
The cyclohexylidene acetal presents a valuable and robust alternative to the more commonly used isopropylidene acetal for the protection of 1,2- and 1,3-diols. Its enhanced stability under acidic conditions provides a wider window of compatibility with various synthetic transformations. While the conditions for its removal are slightly more forcing than for acetonides, they are still mild enough to be compatible with a wide range of other functional groups. By understanding the comparative stability and reactivity of different diol protecting groups, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
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Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Chem-Station Int. Ed. Available at: [Link].
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NIST. (n.d.). 1,2-Cyclohexanediol diacetate, trans-. NIST Chemistry WebBook. Available at: [Link].
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Comparative study of different catalysts for the synthesis of "cis-1,2-Cyclohexanediol diacetate"
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. cis-1,2-Cyclohexanediol diacetate, a versatile building block, is one such molecule whose synthesis demands careful consideration of catalytic strategy. This guide provides an in-depth comparative analysis of various catalytic systems for the diacetylation of cis-1,2-cyclohexanediol, offering researchers and process chemists the data-driven insights needed to select the optimal catalyst for their specific application. We will delve into the performance of traditional base catalysts, Lewis acids, organocatalysts, and enzymatic methods, supported by experimental data and mechanistic discussions to explain the "why" behind the results.
Introduction: The Importance of Catalysis in Diacetate Synthesis
The acetylation of diols is a fundamental transformation in organic chemistry. The choice of catalyst not only dictates the reaction rate but also influences selectivity, yield, and overall process sustainability. For the synthesis of this compound, the ideal catalyst should offer high conversion and selectivity, operate under mild conditions, be cost-effective, and ideally, be reusable to minimize environmental impact. This guide will explore the nuances of different catalytic approaches to achieve these goals.
The Reaction: Diacetylation of cis-1,2-Cyclohexanediol
The core reaction involves the esterification of the two hydroxyl groups of cis-1,2-cyclohexanediol with an acetylating agent, typically acetic anhydride. The catalyst's role is to activate either the diol or the anhydride, facilitating the nucleophilic attack that leads to the formation of the diacetate product.
Figure 1: General scheme for the catalytic diacetylation of cis-1,2-cyclohexanediol.
Comparative Analysis of Catalytic Systems
We will now examine the performance of four major classes of catalysts for this transformation: traditional base catalysts, Lewis acids, organocatalysts, and enzymes.
Traditional Base Catalysis: The Pyridine Standard
Pyridine is a commonly used catalyst for acetylation reactions. It functions as a nucleophilic catalyst, activating the acetic anhydride, and also as a base to neutralize the acetic acid byproduct.
Mechanism of Action: Pyridine attacks the electrophilic carbonyl carbon of acetic anhydride to form a highly reactive acetylpyridinium ion. This intermediate is then readily attacked by the hydroxyl groups of the diol.
Caption: Nucleophilic catalysis by pyridine in the acetylation of a diol.
Performance Data:
| Catalyst | Acetylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | Acetic Anhydride | Pyridine | RT | 12 | >95 (general) | [1][2] |
Discussion: While effective and high-yielding, the use of pyridine as both catalyst and solvent is a significant drawback due to its unpleasant odor, toxicity, and the large quantities required. This method is often a benchmark for yield but lacks in green chemistry principles.
Lewis Acid Catalysis: Enhancing Electrophilicity
Lewis acids, such as scandium triflate (Sc(OTf)₃), are effective catalysts for acylation reactions. They function by coordinating to the carbonyl oxygen of the acetylating agent, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[3]
Mechanism of Action: The Lewis acid activates the acetic anhydride, which is then attacked by the diol.
Caption: Lewis acid activation of acetic anhydride for diol acetylation.
Performance Data (Illustrative for Acylation):
| Catalyst | Acetylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | Acetic Anhydride | CH₃CN | RT | 0.5 - 2 | High (general) | [4] |
| FeCl₃ | Acetic Anhydride | - | RT | - | Good (general) | [5] |
Discussion: Lewis acid catalysts are often highly efficient, requiring only catalytic amounts.[5] Scandium triflate is particularly noted for its high activity and reusability in many organic transformations.[6] However, the cost of some Lewis acids and their sensitivity to moisture can be drawbacks.
Organocatalysis: A Greener Approach
Organocatalysts, such as 4-dimethylaminopyridine (DMAP), offer a metal-free alternative for acetylation.[7] DMAP is a hypernucleophilic acylation catalyst that operates similarly to pyridine but with significantly higher activity.
Performance Data (Illustrative for Acylation):
| Catalyst | Acetylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DMAP (10 mol%) | Isobutyric Anhydride | CH₂Cl₂ | -50 | - | 98 (for a glucopyranoside) | [7] |
Discussion: DMAP is a highly effective catalyst, often providing excellent yields under mild conditions with low catalyst loading.[7] Its main drawback is its toxicity. The development of more benign and recyclable organocatalysts is an active area of research.
Enzymatic Catalysis: The Pinnacle of Selectivity
Lipases are enzymes that can catalyze esterification reactions with high chemo-, regio-, and enantioselectivity. This makes them particularly attractive for the synthesis of complex molecules and chiral compounds.
Mechanism of Action: The reaction proceeds via a ping-pong bi-bi mechanism within the enzyme's active site, involving the formation of an acyl-enzyme intermediate.
Performance Data:
| Catalyst | Acetylating Agent | Solvent | Temp. (°C) | Yield (%) | Selectivity | Reference |
| Lipase PS (from Pseudomonas cepacia) | Vinyl Acetate | Diisopropyl ether | - | High (for monoacetate) | High (E > 200) | [8] |
| Novozym 435 (Candida antarctica lipase B) | Vinyl Acetate | Diisopropyl ether | - | High (for monoacetate) | High (E > 200) | [8] |
Discussion: Enzymatic catalysis offers unparalleled selectivity, often allowing for the selective acylation of one hydroxyl group over another, which can be a challenge with traditional chemical catalysts.[8][9] The use of mild reaction conditions (room temperature, neutral pH) and biodegradable catalysts are significant advantages. However, enzyme cost, stability, and the need for specific solvents can be limiting factors. For the synthesis of the diacetate, the reaction conditions would need to be adjusted to favor the second acetylation step.
Experimental Protocols
General Procedure for the Synthesis of cis-1,2-Cyclohexanediol
A common precursor for the diacetylation reaction is cis-1,2-cyclohexanediol, which can be synthesized from cyclohexene.
Osmium Tetroxide Catalyzed Dihydroxylation of Cyclohexene [10][11]
-
To a mixture of N-methylmorpholine-N-oxide (1.55 eq) in water, acetone, and t-butanol, add cyclohexene (1.0 eq).
-
Add a catalytic amount of osmium tetroxide.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with sodium hydrosulfite.
-
Filter the mixture and neutralize the filtrate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and evaporate the solvent to yield cis-1,2-cyclohexanediol. A yield of 91% has been reported for this method.[10]
General Procedure for Diacetylation using Acetic Anhydride and Pyridine[2]
-
Dissolve cis-1,2-cyclohexanediol (1.0 eq) in pyridine.
-
Cool the solution to 0°C and add acetic anhydride (2.2 - 2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., CH₂Cl₂) and wash with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by column chromatography if necessary.
Conclusion and Future Outlook
The choice of catalyst for the synthesis of this compound is a critical decision that balances reaction efficiency, cost, and environmental impact.
-
Pyridine remains a reliable, high-yielding method but is unfavorable from a green chemistry perspective.
-
Lewis acids like scandium triflate offer high catalytic activity and the potential for recyclability, making them attractive for process optimization.
-
Organocatalysts such as DMAP provide a metal-free, highly efficient alternative, though toxicity concerns need to be managed.
-
Enzymatic catalysis stands out for its exceptional selectivity and mild reaction conditions, which is particularly advantageous for complex substrates or when specific stereoisomers are desired.
For researchers and drug development professionals, the selection will depend on the specific requirements of their synthesis. For large-scale production, the development of robust, reusable heterogeneous catalysts (either solid Lewis acids or immobilized organocatalysts/enzymes) will be crucial in driving down costs and improving the sustainability of the process. The future of catalysis in this field lies in the design of catalysts that are not only highly active and selective but also environmentally benign and economically viable.
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Two routes to 1,2-cyclohexanediol catalyzed by zeolites under solvent-free condition. Available from: [Link]
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Tanaka, M., et al. Lipase-catalyzed Kinetic Resolution of Cyclic trans-1,2-diols Bearing a Diester Moiety. J Org Chem. 2007;72(20):7750-6. Available from: [Link]
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A Comparative Analysis of the Biological Activity of cis-1,2-Cyclohexanediol Diacetate Derivatives and Other Bioactive Compounds
Introduction: The Potential of the Cyclohexane Scaffold in Drug Discovery
The cyclohexane ring is a ubiquitous structural motif in a vast array of biologically active molecules, both natural and synthetic. Its conformational flexibility and the ability to introduce stereochemically defined substituents make it a privileged scaffold in medicinal chemistry. Within this broad class of compounds, derivatives of cis-1,2-cyclohexanediol have garnered interest for their potential as bioactive agents. This guide provides a comparative analysis of the biological activities of derivatives of cis-1,2-cyclohexanediol diacetate, placing them in the context of other relevant compounds. While specific quantitative data for this compound and its direct ester derivatives are not extensively available in publicly accessible research, this guide will leverage data from structurally related cyclohexane derivatives to draw insightful comparisons and discuss potential structure-activity relationships (SAR). We will delve into their antimicrobial and cytotoxic properties, supported by established experimental protocols and a discussion of the underlying molecular pathways.
Antimicrobial Activity: A Tale of Two Moieties
Research has suggested that this compound and its derivatives may possess antimicrobial properties[1]. The diacetate functionality, in particular, points towards a potential mechanism of action involving enzymatic hydrolysis to release acetic acid, which can lower the intracellular pH of microorganisms and disrupt their metabolic functions[2]. This principle is observed in other diacetate compounds, such as calcium diacetate, which is recognized as a food-grade antimicrobial effective against a range of foodborne pathogens[3].
For a tangible comparison, let us consider a well-studied class of cyclohexane derivatives: N,N-dibenzyl-cyclohexane-1,2-diamine derivatives . A comprehensive study on these compounds revealed potent antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains. The minimum inhibitory concentration (MIC), a key measure of antimicrobial potency, was determined for a series of 44 structurally diverse analogs.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected N,N-dibenzyl-cyclohexane-1,2-diamine Derivatives Compared to Tetracycline [4]
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| 17 | 0.001 | 0.0005 | 0.008 | 0.016 | 0.5 |
| 18 | 0.002 | 0.001 | 0.016 | 0.032 | 1 |
| 19 | 0.001 | 0.0005 | 0.004 | 0.008 | 0.25 |
| 20 | 0.002 | 0.001 | 0.008 | 0.016 | 0.5 |
| 26 | 0.004 | 0.002 | 0.032 | 0.064 | 2 |
| 37 | 0.0005 | 0.00025 | 0.004 | 0.008 | 0.125 |
| 38 | 0.001 | 0.0005 | 0.008 | 0.016 | 0.25 |
| Tetracycline | 0.25 | 0.5 | 1 | 4 | >64 |
The data clearly indicates that specific substitutions on the dibenzyl-cyclohexane-1,2-diamine scaffold can lead to exceptionally potent antimicrobial agents, in some cases orders of magnitude more effective than the conventional antibiotic tetracycline[4]. This highlights a crucial principle in drug discovery: the core scaffold provides a foundation, but the nature and position of substituents are critical determinants of biological activity. For the derivatives of this compound, it is plausible that modifications to the cyclohexane ring or replacement of the acetate groups with other functionalities could similarly lead to a significant enhancement of their antimicrobial potential.
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
The determination of MIC values is a cornerstone of antimicrobial research. The broth microdilution method is a standardized and widely accepted protocol for this purpose.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This is then diluted to achieve the desired final inoculum concentration in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antimicrobial agent) and a sterility control (no bacteria), are also included.
-
Incubation: The inoculated plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: After incubation, the plate is examined for visible signs of bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Cytotoxic Activity: A Double-Edged Sword
The potential for a compound to be cytotoxic can be both a desirable trait, as in the case of anticancer agents, and an undesirable one, indicating toxicity to healthy cells. The evaluation of cytotoxicity is therefore a critical step in the development of any new therapeutic agent. While specific cytotoxicity data for this compound derivatives is limited, we can draw parallels from other cyclohexane-containing compounds that have been evaluated for their effects on cancer cell lines.
For instance, a study on a series of triazene derivatives, some of which incorporate cyclic structures, demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity.
Table 2: Cytotoxic Activity (IC50 in µM) of Selected Triazene Derivatives against Various Cancer Cell Lines [8]
| Compound | PC3 (Prostate) | HT29 (Colon) | Hela (Cervical) | HL60 (Leukemia) | K562 (Leukemia) | MCF7 (Breast) | HepG2 (Liver) |
| A | 1.12 | 1.89 | 0.98 | 0.65 | 0.78 | 2.11 | 2.54 |
| B | 2.34 | 3.12 | 1.56 | 1.02 | 1.33 | 3.54 | 4.01 |
| C | 0.56 | 0.88 | 0.67 | 0.59 | 0.71 | 1.23 | 1.98 |
| D | 4.56 | 5.11 | 3.89 | 2.54 | 3.12 | 6.01 | 6.87 |
| Temozolomide | 25.6 | 32.1 | 18.9 | 15.4 | 19.8 | 45.3 | 51.2 |
The data reveals that certain synthetic triazene derivatives exhibit potent cytotoxic activity, with IC50 values in the low micromolar range, significantly more potent than the clinically used anticancer drug temozolomide[8]. This underscores the potential for small molecule inhibitors to be developed into effective chemotherapeutic agents. For derivatives of this compound, a systematic evaluation of their cytotoxicity would be essential to determine their therapeutic potential in oncology.
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Steps: [1][9][10][11][12]
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells with untreated cells are also included.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells, and the IC50 value is determined.
Mechanistic Insights: The Caspase Activation Pathway in Apoptosis
A common mechanism by which cytotoxic compounds induce cell death is through the activation of apoptosis, or programmed cell death. A key family of proteases that execute this process are the caspases. The activation of caspases can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
Simplified Caspase Activation Pathways in Apoptosis
Caption: The extrinsic and intrinsic pathways of caspase activation leading to apoptosis.
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL) to their corresponding cell surface death receptors (e.g., Fas). This leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates initiator caspase-8[2][3][13][14].
The intrinsic pathway is triggered by various intracellular stresses, such as DNA damage or oxidative stress. This leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome. The apoptosome recruits and activates initiator caspase-9[3].
Both pathways converge on the activation of executioner caspases , such as caspase-3, -6, and -7. These caspases are responsible for cleaving a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. Cytotoxic derivatives of this compound could potentially induce apoptosis by activating one or both of these pathways, a hypothesis that would require further experimental validation.
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies aim to identify the key structural features of a compound that are responsible for its biological effects. For cyclohexane derivatives, several factors can influence their activity:
-
Stereochemistry: The cis or trans configuration of substituents on the cyclohexane ring can dramatically alter the molecule's shape and its ability to interact with biological targets.
-
Nature of Substituents: The type of functional groups attached to the cyclohexane ring will determine its physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity, all of which are crucial for biological activity.
-
Flexibility: The conformational flexibility of the cyclohexane ring can allow it to adopt different shapes to fit into the binding pocket of a target protein.
For the N,N-dibenzyl-cyclohexane-1,2-diamine derivatives, the potent antimicrobial activity is likely due to the combination of the rigid cyclohexane scaffold and the flexible, lipophilic benzyl groups, which can interact favorably with bacterial cell membranes.
Future research on this compound derivatives should focus on a systematic exploration of their SAR. This would involve the synthesis of a library of analogs with variations in:
-
The ester groups (e.g., replacing acetate with longer chain carboxylates or aromatic acids).
-
Substituents on the cyclohexane ring.
-
The stereochemistry of the diol and its ester derivatives.
By systematically evaluating the antimicrobial and cytotoxic activities of these analogs, it would be possible to identify the key structural determinants of their biological activity and to design more potent and selective compounds.
Conclusion
While direct and extensive experimental data on the biological activities of this compound and its derivatives are currently limited in the public domain, a comparative analysis with structurally related cyclohexane-containing compounds provides valuable insights into their potential as bioactive agents. The potent antimicrobial and cytotoxic activities observed for other cyclohexane derivatives underscore the promise of this scaffold in drug discovery. The detailed experimental protocols and mechanistic pathways discussed herein provide a solid framework for the future investigation of this compound derivatives. A systematic approach to their synthesis and biological evaluation, guided by the principles of structure-activity relationships, will be crucial in unlocking their full therapeutic potential.
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A Senior Application Scientist's Guide to the Synthesis of cis-1,2-Cyclohexanediol Diacetate: A Cost-Benefit Analysis
Introduction
cis-1,2-Cyclohexanediol diacetate is a valuable chemical intermediate used in the synthesis of pharmaceuticals and as a component in cosmetic formulations.[1] The specific stereochemistry of the cis-diol is crucial for its activity and function in these applications. Consequently, the stereoselective synthesis of its diacetate precursor is of significant interest to researchers and process chemists. The choice of synthetic route is a critical decision, balancing factors such as yield, stereoselectivity, cost, safety, and scalability.
This guide provides an in-depth comparison of the most common and effective synthetic routes to this compound, starting from cyclohexene. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a rigorous cost-benefit analysis to inform your selection process. Our objective is to equip you, our fellow scientists and development professionals, with the necessary data to make an informed, field-proven decision tailored to your specific laboratory or production needs.
Route 1: Osmium Tetroxide-Mediated syn-Dihydroxylation
The reaction of alkenes with osmium tetroxide (OsO₄) is the gold standard for the synthesis of cis-1,2-diols (syn-dihydroxylation). The mechanism involves a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester. This intermediate is then hydrolyzed to yield the cis-diol with exceptional stereospecificity.[2] While highly effective, the extreme toxicity and high cost of osmium tetroxide are significant drawbacks.[3][4][5][6]
To mitigate these issues, catalytic versions of the reaction have been developed. The Upjohn dihydroxylation uses a catalytic amount of OsO₄ in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the OsO₄ in situ.[7] For enantioselective synthesis, the Sharpless Asymmetric Dihydroxylation employs chiral quinine-derived ligands to direct the facial selectivity of the osmylation, producing chiral diols with high enantiomeric excess.[8][9][10]
Experimental Protocols
Protocol 1A: Catalytic syn-Dihydroxylation of Cyclohexene (Upjohn Conditions)
This protocol describes the formation of the intermediate diol.
-
To a solution of cyclohexene (10.1 mL, 100 mmol) in a mixture of acetone (20 mL), water (50 mL), and t-butanol (8 mL), add N-methylmorpholine-N-oxide (NMO) monohydrate (18.2 g, 155 mmol).[7]
-
To this vigorously stirred mixture, add a solution of osmium tetroxide (80 mg) in t-butanol (8 mL).[7]
-
The reaction is exothermic and should be maintained at room temperature. Stir the mixture overnight under a nitrogen atmosphere.
-
To quench the reaction, add a slurry of sodium hydrosulfite (1 g) and magnesium silicate (12 g) in water (80 mL).[7]
-
Filter the mixture and neutralize the filtrate to pH 7 with 1 N H₂SO₄.
-
Remove the acetone under reduced pressure. The resulting aqueous solution containing cis-1,2-cyclohexanediol can be carried forward to the acetylation step after extraction. A typical reported yield for the crystalline diol is around 91-96%.[7]
Protocol 1B: Acetylation of cis-1,2-Cyclohexanediol
-
Dissolve the crude cis-1,2-cyclohexanediol (11.6 g, 100 mmol) in pyridine (50 mL) in a flask cooled in an ice bath.
-
Slowly add acetic anhydride (23.6 mL, 250 mmol) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Workflow and Logic
Caption: Workflow for OsO₄-mediated synthesis.
Cost & Performance Analysis: Route 1
-
Expertise & Experience: This route is the most reliable for achieving high yields of the pure cis-isomer. The stereochemical outcome is guaranteed by the well-understood mechanism. The use of a catalytic amount of OsO₄ is standard practice to balance cost and efficacy.
-
Trustworthiness: The high yields and clean conversion make this a self-validating system. The primary challenge is the handling and safety protocols required for OsO₄.
-
Pros:
-
Excellent yield (>90% for diol formation).[7]
-
Superb and predictable stereoselectivity for the cis-isomer.
-
Well-established and widely documented procedure.
-
-
Cons:
Route 2: Potassium Permanganate-Mediated syn-Dihydroxylation
An older and more economical alternative to osmylation is the oxidation of alkenes with potassium permanganate (KMnO₄). Under cold, alkaline, or neutral conditions (Baeyer's test), KMnO₄ reacts with alkenes to produce cis-diols via a similar cyclic manganate ester intermediate. While significantly cheaper and less hazardous than OsO₄, this method often suffers from lower yields due to over-oxidation of the diol to form α-hydroxy ketones or cleavage products.
Experimental Protocols
Protocol 2A: Dihydroxylation of Cyclohexene with KMnO₄
-
Dissolve cyclohexene (8.2 g, 100 mmol) in 200 mL of a 10:1 mixture of acetone and water.
-
Cool the solution to 0°C in an ice-salt bath.
-
Separately, prepare a solution of potassium permanganate (15.8 g, 100 mmol) in 300 mL of water and cool it to 0°C.
-
While maintaining the temperature below 5°C, add the KMnO₄ solution slowly to the vigorously stirred cyclohexene solution. The purple color of the permanganate should disappear as it is consumed, forming a brown precipitate of manganese dioxide (MnO₂).
-
After the addition is complete, stir for an additional 30 minutes at 0°C.
-
Filter the mixture to remove the MnO₂ precipitate. Wash the precipitate with acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure.
-
Saturate the remaining aqueous solution with NaCl and extract with ethyl acetate (4 x 75 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude cis-1,2-cyclohexanediol. This product is then acetylated as described in Protocol 1B .
Workflow and Logic
Caption: Workflow for KMnO₄-mediated synthesis.
Cost & Performance Analysis: Route 2
-
Expertise & Experience: This method requires careful control of temperature and stoichiometry to minimize over-oxidation, a common side reaction that cleaves the diol. The workup is also more involved due to the formation of a large amount of MnO₂ precipitate.
-
Trustworthiness: Yields can be variable and are highly dependent on precise reaction control. It is less reliable than the OsO₄ method for achieving high purity and yield.
-
Pros:
-
Cons:
-
Yields are generally moderate to low.
-
Risk of over-oxidation leading to side products and reduced purity.
-
Generates a large amount of solid MnO₂ waste, which can complicate workup and purification.
-
Route 3: Epoxidation and Hydrolysis (A Note on Stereochemistry)
A common route to 1,2-diols involves the epoxidation of an alkene followed by acid- or base-catalyzed ring-opening of the epoxide. For example, cyclohexene can be epoxidized with an agent like peracetic acid to form cyclohexene oxide.[15] Subsequent hydrolysis, however, proceeds via an anti-addition mechanism, yielding trans-1,2-cyclohexanediol.
While this pathway is excellent for producing the trans-isomer, it is unsuitable for synthesizing the desired cis-product. This route is included here as a critical point of comparison to underscore the importance of selecting a stereospecific reaction. Choosing this path would lead to the incorrect diastereomer, a critical failure in a stereospecific synthesis.
Comparative Summary and Cost-Benefit Analysis
To facilitate a direct comparison, the key performance and economic metrics are summarized below. Costs are estimated based on bulk chemical supplier pricing and may vary.
Table 1: Performance & Safety Comparison
| Metric | Route 1: OsO₄/NMO | Route 2: KMnO₄ |
| Stereoselectivity | Excellent (>99% cis) | Good (cis is major) |
| Typical Yield | High (85-95%) | Moderate (40-60%) |
| Reaction Control | Straightforward | Requires strict temp. control |
| Key Reagent Toxicity | Extremely High (OsO₄) | Moderate (KMnO₄ is a strong oxidizer) |
| Waste Products | Catalytic Os, NMO | Stoichiometric MnO₂ |
| Scalability | Challenging due to cost/safety | Feasible, but waste intensive |
Table 2: Estimated Reagent Cost Analysis (per 100 mmol Cyclohexene)
| Reagent | Route 1: OsO₄/NMO | Price (USD) | Route 2: KMnO₄ | Price (USD) |
| Cyclohexene | ~10 mL / 8.2 g | ~$1.20[16] | ~10 mL / 8.2 g | ~$1.20[16] |
| Primary Oxidant | OsO₄ (80 mg) | ~$72.00[6] | KMnO₄ (15.8 g) | ~$0.50[11][14] |
| Co-oxidant | NMO (18.2 g) | ~$5.00 | - | - |
| Acetylating Agent | Acetic Anhydride (24 mL) | ~$3.50[17] | Acetic Anhydride (24 mL) | ~$3.50[17] |
| Base/Solvent | Pyridine (50 mL) | ~$25.70[18] | Pyridine (50 mL) | ~$25.70[18] |
| Estimated Total | ~$107.40 | ~$30.90 |
Note: Costs are illustrative estimates for laboratory-scale synthesis and do not include solvents or workup reagents. The price of OsO₄ is based on purchasing a 100mg unit.
Conclusion and Recommendations
The synthesis of this compound presents a classic dilemma in chemical synthesis: a choice between a high-cost, high-performance route and a low-cost, lower-performance alternative.
Route 1 (Osmium Tetroxide) is unequivocally the superior method in terms of chemical efficiency. It delivers the desired cis-isomer with near-perfect stereoselectivity and in high yield. For research and development, pharmaceutical applications, or any scenario where product purity and yield are paramount and cannot be compromised, this is the recommended pathway. The significant drawbacks are the financial cost and the stringent safety protocols required to handle the highly toxic osmium tetroxide.
Route 2 (Potassium Permanganate) offers a dramatic cost advantage, reducing the primary oxidant expense from tens of dollars to mere cents. This makes it an attractive option for large-scale synthesis, undergraduate teaching labs, or applications where a moderate yield is acceptable and cost is the primary driver. However, the researcher must be prepared for more variable yields, the potential for over-oxidation byproducts that complicate purification, and the physical challenge of handling large quantities of MnO₂ sludge.
Ultimately, the optimal choice depends on the specific priorities of the project. For high-value applications, the reliability of the osmium tetroxide route justifies its cost and handling requirements. For bulk production or cost-sensitive projects, the potassium permanganate method, despite its shortcomings, provides a viable and economically sensible alternative.
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Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]
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ResearchGate. Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. [Link]
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Quora. How would you synthesise cis-cyclohexane-1, 2-diol from cyclohexanol?. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of cis-1,2-Cyclohexanediol Diacetate
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of a safe laboratory environment and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of cis-1,2-Cyclohexanediol diacetate (CAS No. 1759-71-3). Given that detailed, universally adopted disposal guidelines for this specific compound are not extensively documented, this protocol is founded on established principles of chemical waste management for esters and related organic compounds, promoting a cautious and compliant approach.
Core Principle: Hazard Assessment and Inferred Risk
Before any disposal procedure, a thorough understanding of the compound's potential hazards is essential. This compound is an ester, and its risk profile can be inferred from its structure and the properties of its potential hydrolysis products: cis-1,2-cyclohexanediol and acetic acid.
-
Irritation Potential: The parent compound, cis-1,2-cyclohexanediol, is known to be a potential eye and skin irritant.[1] Similarly, this compound may cause irritation to the skin and eyes and could be harmful if ingested or inhaled.[2]
-
Hydrolysis Risk: As an ester, it can undergo hydrolysis to yield acetic acid and cis-1,2-cyclohexanediol. Acetic acid is corrosive and contributes to the overall hazard profile of the waste stream if hydrolysis occurs.
-
Combustibility: Like many organic esters, it is a combustible material. While not highly flammable, it will burn if exposed to a sufficient heat source. Hazardous decomposition products can include carbon monoxide and carbon dioxide.[1][3]
Due to the limited specific toxicological data, it is prudent to treat this compound as a potentially hazardous substance.[1]
Immediate Safety and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. All operations involving this compound, including transfer to a waste container, must be performed in a well-ventilated area, preferably within a chemical fume hood.[4][5]
| PPE Category | Item | Specifications and Rationale |
| Eye/Face Protection | Safety Goggles with Side-Shields | Essential to protect against splashes and accidental contact with the eyes.[6][7] |
| Hand Protection | Nitrile Gloves | Provides a suitable barrier for incidental contact with organic esters. Inspect gloves for integrity before use.[4][5] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[4][7] |
Step-by-Step Disposal Protocol
The recommended disposal pathway for this compound is collection and transfer to a licensed chemical waste management facility for incineration.[6][8] Disposing of organic substances down laboratory drains is strictly prohibited.[5]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous reactions in the waste container.
-
Designate as Non-Halogenated Organic Waste: this compound does not contain halogens. It should be collected in a waste stream designated for non-halogenated organic liquids or solids, depending on its form.[5]
-
Avoid Incompatibles: Do not mix this waste with strong oxidizing agents, acids, or bases, which could accelerate decomposition or cause a chemical reaction.[9][10] Keep it separate from aqueous waste streams.[11]
Step 2: Containerization and Labeling
Proper containment and clear communication are vital for safety and compliance.
-
Container Selection: Use a sturdy, chemically compatible container with a tightly sealing cap. High-density polyethylene (HDPE) or glass carboys are appropriate. The container must be in good condition and free of leaks.[11][12]
-
Labeling: The waste container must be clearly and accurately labeled.[11] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Approximate concentration and volume
-
The date accumulation started
-
The laboratory of origin (building and room number)
-
Step 3: Managing Different Forms of Waste
-
Pure or Concentrated Liquid: Carefully pour the liquid into the designated non-halogenated organic waste container, using a funnel to prevent spills. Keep the container closed except when adding waste.[12]
-
Solid Form: If the compound is in solid form, it can be swept up and placed in a container for solid chemical waste.[4] Avoid creating dust.[1]
-
Dilute Solutions: Solutions of this compound in organic solvents (e.g., ethyl acetate, hexane) should be collected in the non-halogenated organic liquid waste container.
-
Contaminated Materials (Spill Cleanup):
-
Empty Containers:
-
The original product container is not considered "empty" until it has been triple-rinsed with a suitable solvent (e.g., acetone).[11][13]
-
The first rinsate must be collected and disposed of as hazardous chemical waste.[11][13] Subsequent rinses may also require collection depending on local regulations.
-
Once properly rinsed, deface the original label and dispose of the container according to your institution's guidelines for solid waste.[13]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of this compound and associated waste.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
The Final and Most Critical Step: Institutional Compliance
This guide provides a scientifically grounded framework for disposal. However, all chemical waste generators must adhere to the specific policies of their institution and comply with local, state, and federal regulations.[1][8]
Always consult your institution's Environmental Health and Safety (EHS) office before initiating any disposal procedure. [13] They are the ultimate authority and can provide guidance on approved waste streams, container types, labeling, and pickup schedules specific to your location. Your responsibility as the waste generator is to ensure complete and accurate classification and disposal.[1]
References
- Proper Disposal Procedures for Cy3 NHS Ester.Benchchem.
- Ester Disposal.Chemtalk - #1 Science Forum For Lab Technicians.
- cis-1,2-Cyclohexanediol SDS, 1792-81-0 Safety D
- 1,2-Cyclohexanediol, (cis- and trans- mixture)
- cis-1,2-Cyclohexanediol diacet
- Material Safety Data Sheet - 1,2-Cyclohexanediol (Mixture of Cis and Trans), 98%.Cole-Parmer.
- SAFETY DATA SHEET - 1,2-Cyclohexanediol.Thermo Fisher Scientific.
- SAFETY DATA SHEET - cis-1,2-Cyclohexanediol.Fisher Scientific.
- Chemical Waste Disposal Guidelines.Emory University Department of Chemistry.
- SAFETY DATA SHEET - cis-1,2-Cyclohexanediol.Fisher Scientific.
- 1,2-Cyclohexanediol - SAFETY D
- Proper Disposal of Iron(III)
- Hazardous Waste Disposal Guide.Dartmouth College.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances.HSC Chemistry.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling cis-1,2-Cyclohexanediol diacetate
Greetings, colleagues. In our pursuit of innovation within pharmaceutical and materials science, the foundational pillar of our work remains an unwavering commitment to safety. This guide provides essential, field-tested directives for the safe handling of cis-1,2-Cyclohexanediol diacetate (CAS No. 1759-71-3). This compound, a colorless liquid used as a solvent and an intermediate in the synthesis of pharmaceuticals and polymers, is generally considered to have low toxicity but presents definite risks that necessitate rigorous safety protocols.[1] Moving beyond mere compliance, this document aims to instill a deep, causal understanding of why these procedures are critical for ensuring your well-being and the integrity of your research.
Hazard Profile and Risk Assessment
While this compound is not classified as acutely toxic, its properties demand respect. The primary risks stem from direct contact, which can cause irritation.[1] A thorough risk assessment is the first step in any sound experimental plan.
Key Hazards:
-
Eye Irritation: Direct contact with liquid or vapor can cause irritation.
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1]
-
Respiratory Tract Irritation: Inhalation of vapors, especially in poorly ventilated areas or when heated, may irritate the respiratory system.[1][2]
-
Digestive Tract Irritation: Ingestion can cause harm to the digestive system.[1][2]
The toxicological properties of this specific compound have not been exhaustively investigated, which is precisely why we default to a cautious and comprehensive PPE strategy.[2]
| Hazard ID | Route of Exposure | Potential Effect | Severity |
| HZ-01 | Eyes | Irritation, redness | Moderate |
| HZ-02 | Skin | Irritation, dermatitis | Low-Moderate |
| HZ-03 | Inhalation | Respiratory tract irritation | Low-Moderate |
| HZ-04 | Ingestion | Digestive tract irritation | Moderate |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist; it is a dynamic risk mitigation strategy. The equipment specified below is the minimum standard for handling this compound in a laboratory setting.
Eye and Face Protection: The First Line of Defense
Mandatory:
-
ANSI Z87.1-Compliant Safety Glasses with Side Shields: For all routine operations involving small quantities (<100 mL) at ambient temperature.
-
Chemical Safety Goggles: Required when there is an elevated risk of splashing, such as during heating, pressure reactions, or transfers of larger volumes. These provide a complete seal around the eyes, offering superior protection against liquid splashes and vapors.[2][3]
Expert Rationale: The eyes are highly susceptible to chemical irritation. Standard prescription glasses are insufficient. The specified equipment protects against the most probable operational hazards—accidental splashes during transfer and handling.
Skin and Body Protection: An Impermeable Barrier
Mandatory:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[2][4][5]
-
Laboratory Coat: A standard, long-sleeved lab coat is required to protect skin and personal clothing from minor spills and contamination.[2]
Expert Rationale: The principle of "as low as reasonably achievable" (ALARA) applies to chemical exposure. A lab coat and appropriate gloves prevent the low-grade, repeated exposures that can lead to chronic irritation or sensitization over time.[5]
Respiratory Protection: Safeguarding Your Internal Environment
Situational Requirement:
-
Under Normal Conditions: Handling small quantities in a well-ventilated area or within a certified chemical fume hood does not typically require respiratory protection.[2][6][7] The low vapor pressure of this compound at room temperature limits the inhalation hazard.[1]
-
Required Scenarios: Respiratory protection (a NIOSH-approved respirator with an organic vapor cartridge) becomes necessary if you are:
-
Handling large volumes outside of a fume hood.
-
Cleaning up a significant spill.
-
Working in a poorly ventilated area.
-
Heating the material, which would increase its vapor pressure.
-
Expert Rationale: The goal is to prevent respiratory irritation. Engineering controls, like a fume hood, are always the preferred method of exposure reduction. Respirators are a critical secondary line of defense when these controls are insufficient or unavailable.
Operational and Disposal Plans
Your PPE is only effective when integrated into a holistic safety workflow.
Safe Handling and Storage Workflow
This workflow outlines the critical steps from preparation to post-handling, ensuring safety at every stage.
Caption: Standard workflow for handling this compound.
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][6][8]
Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial.
Caption: Decision logic for responding to a chemical spill.
Environmental Precautions: Prevent spillage from entering drains or waterways.[5][8]
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation: Collect all contaminated materials (e.g., absorbent pads, used gloves, paper towels) in a dedicated, clearly labeled, and sealable container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and list the chemical name.
-
Disposal: The material can be disposed of by a licensed chemical destruction facility or through controlled incineration.[8] Always consult your institution's Environmental Health & Safety (EHS) office for specific local, state, and national regulations.[6]
Emergency First Aid Procedures
Immediate and correct first aid can significantly reduce the severity of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][6] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][6][7] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7] |
This guide serves as a comprehensive resource for the safe handling of this compound. By understanding the rationale behind each safety measure, you empower yourself to maintain a secure laboratory environment for you and your team.
References
-
This compound | C10H16O4 | CID 5325689. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
1,2-Cyclohexanediol, diacetate, cis- | C10H16O4 | CID 11117058. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Material Safety Data Sheet - 1,2-Cyclohexanediol (Mixture of Cis and Trans), 98%. (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]
-
Chemical Properties of 1,2-Cyclohexanol diacetate, cis- (CAS 2396-76-1). (n.d.). Cheméo. Retrieved January 14, 2026, from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
